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Core Science & Biosynthesis

Foundational

chemical structure and properties of (S)-1-Morpholinopropan-2-amine hydrochloride

An In-depth Technical Guide to (S)-1-Morpholinopropan-2-amine hydrochloride Authored by: Gemini, Senior Application Scientist Introduction (S)-1-Morpholinopropan-2-amine hydrochloride is a chiral organic compound featuri...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (S)-1-Morpholinopropan-2-amine hydrochloride

Authored by: Gemini, Senior Application Scientist

Introduction

(S)-1-Morpholinopropan-2-amine hydrochloride is a chiral organic compound featuring a morpholine ring and a primary amine. The morpholine moiety is a prevalent scaffold in medicinal chemistry, known for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1] The presence of a chiral center and two reactive nitrogen atoms makes this compound a valuable and versatile building block in the synthesis of more complex molecules, particularly for pharmaceutical active ingredients (APIs).[2][3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, analytical characterization, and potential applications of (S)-1-Morpholinopropan-2-amine hydrochloride, intended for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Stereochemistry

The fundamental structure of (S)-1-Morpholinopropan-2-amine hydrochloride consists of a propane backbone with a morpholine ring attached to the first carbon and an amine group on the second, chiral carbon. The hydrochloride salt form enhances its stability and water solubility.[4]

The key structural features include:

  • Morpholine Ring : A six-membered heterocycle containing both an ether and a secondary amine functionality.[5] The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom is basic.[5]

  • Chiral Center : The second carbon of the propane chain is a stereocenter, leading to (S) and (R) enantiomers. The (S)-configuration is crucial for stereospecific interactions with biological targets.

  • Primary Amine : A nucleophilic and basic primary amine group that serves as a key reactive site for further chemical modifications.

  • Hydrochloride Salt : The amine groups are protonated by hydrochloric acid to form the more stable and water-soluble hydrochloride salt.

Caption: Chemical structure of (S)-1-Morpholinopropan-2-amine hydrochloride.

Physicochemical Properties

The physicochemical properties of (S)-1-Morpholinopropan-2-amine hydrochloride are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

PropertyValue
Molecular Formula C₇H₁₇ClN₂O
Molecular Weight 180.68 g/mol
CAS Number 878279-07-3 (for the free base)
Appearance White to off-white solid (predicted)
Solubility Soluble in water and polar organic solvents
Melting Point Not available
Boiling Point Not available
pKa Not available

Synthesis

The synthesis of (S)-1-Morpholinopropan-2-amine hydrochloride can be achieved through several routes, typically starting from a chiral precursor to ensure the desired stereochemistry. A common approach involves the reaction of (S)-2-aminopropan-1-ol with a suitable electrophile to introduce the morpholine ring, followed by conversion to the hydrochloride salt.

Illustrative Synthetic Protocol

This protocol describes a two-step synthesis starting from (S)-2-aminopropan-1-ol.

Step 1: Synthesis of (S)-1-Morpholinopropan-2-ol

  • To a solution of (S)-2-aminopropan-1-ol in a suitable solvent such as ethanol, add bis(2-chloroethyl) ether and a non-nucleophilic base like triethylamine.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain (S)-1-Morpholinopropan-2-ol.

Step 2: Conversion to (S)-1-Morpholinopropan-2-amine hydrochloride

This step would typically involve a multi-step process including activation of the hydroxyl group, displacement with an azide, reduction to the amine, and finally salt formation. A more direct, albeit potentially lower-yielding, approach could be explored. However, for a reliable synthesis, the multi-step route is preferred.

Alternative Step 2: Gabriel Synthesis Approach

  • Activate the hydroxyl group of (S)-1-Morpholinopropan-2-ol using a reagent like tosyl chloride in the presence of a base.

  • React the resulting tosylate with potassium phthalimide.

  • Cleave the phthalimide group using hydrazine to yield the free amine.

  • Dissolve the purified (S)-1-Morpholinopropan-2-amine in a suitable solvent like diethyl ether and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

start (S)-2-aminopropan-1-ol step1 Reaction with bis(2-chloroethyl) ether start->step1 intermediate (S)-1-Morpholinopropan-2-ol step1->intermediate step2 Hydroxyl Activation (e.g., Tosylation) intermediate->step2 activated_intermediate Activated Intermediate step2->activated_intermediate step3 Nucleophilic Substitution (e.g., with Phthalimide) activated_intermediate->step3 phthalimide_adduct Phthalimide Adduct step3->phthalimide_adduct step4 Hydrazinolysis phthalimide_adduct->step4 free_base (S)-1-Morpholinopropan-2-amine step4->free_base step5 Salt Formation (with HCl) free_base->step5 product (S)-1-Morpholinopropan-2-amine hydrochloride step5->product

Caption: Generalized workflow for the synthesis of (S)-1-Morpholinopropan-2-amine hydrochloride.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of (S)-1-Morpholinopropan-2-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[6]

  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the protons on the propane chain and the morpholine ring. The protons on the morpholine ring adjacent to the nitrogen and oxygen will have characteristic chemical shifts. The methyl group will appear as a doublet due to coupling with the adjacent methine proton.

  • ¹³C NMR : The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Predicted NMR Data (in D₂O)

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
CH₃~1.3 (d)~15
CH₂ (morpholine, C-N)~2.8-3.2 (m)~52
CH (chiral center)~3.3-3.5 (m)~55
CH₂ (propane, C-N)~3.5-3.7 (m)~60
CH₂ (morpholine, C-O)~3.8-4.0 (m)~65
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[7]

  • Electrospray Ionization (ESI-MS) : In positive ion mode, the spectrum would show a prominent peak for the molecular ion [M+H]⁺ at m/z 145.13.

  • Fragmentation Pattern : The molecule is expected to fragment at the C-C and C-N bonds of the propane chain, as well as through cleavage of the morpholine ring. A characteristic fragment would be the loss of the morpholine group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
N-H stretch (amine salt)3200-2800 (broad)
C-H stretch (aliphatic)2950-2850
N-H bend (amine)1600-1500
C-O-C stretch (ether)1150-1085
C-N stretch (amine)1250-1020
Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of (S)-1-Morpholinopropan-2-amine hydrochloride.[8]

Typical HPLC-UV Method

  • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase : A gradient or isocratic elution using a mixture of acetonitrile and a buffered aqueous solution (e.g., 10 mM phosphate buffer, pH 3.0).[8]

  • Flow Rate : 1.0 mL/min.[8]

  • Detection : UV at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore.

  • Column Temperature : 30 °C.[8]

sample Synthesized Product hplc HPLC-UV (Purity Assessment) sample->hplc nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ms Mass Spectrometry (ESI-MS) sample->ms ir IR Spectroscopy sample->ir identity_purity Identity and Purity Confirmed hplc->identity_purity structure_confirmation Structure Confirmation nmr->structure_confirmation ms->structure_confirmation ir->structure_confirmation

Caption: General analytical workflow for the characterization of (S)-1-Morpholinopropan-2-amine hydrochloride.

Applications in Research and Drug Development

The morpholine ring is a key structural motif in many approved drugs, particularly those targeting the central nervous system (CNS).[3] Its presence can improve aqueous solubility, metabolic stability, and permeability across the blood-brain barrier.[3]

(S)-1-Morpholinopropan-2-amine hydrochloride serves as a valuable chiral building block for the synthesis of novel pharmaceutical candidates.[1] Its bifunctional nature allows for the introduction of the morpholine moiety and further elaboration at the primary amine. For instance, similar structures are used in the synthesis of beta-blockers and other therapeutic agents.[1]

Safety and Handling

  • GHS Hazard Statements : Likely to be classified as causing severe skin burns and eye damage (H314), and may be harmful if swallowed or in contact with skin.

  • Precautionary Statements :

    • Wear protective gloves, protective clothing, eye protection, and face protection (P280).

    • Wash skin thoroughly after handling (P264).

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[10]

    • IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower (P303 + P361 + P353).[10]

    • IF SWALLOWED: Rinse mouth. Do NOT induce vomiting (P301 + P330 + P331).

  • Handling : Use only in a well-ventilated area, preferably in a chemical fume hood.[10] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]

  • Storage : Keep container tightly closed in a dry and well-ventilated place.[10] Store in a corrosives area.[10]

Conclusion

(S)-1-Morpholinopropan-2-amine hydrochloride is a chiral compound with significant potential as a building block in medicinal chemistry and drug development. Its structure, incorporating the beneficial morpholine moiety and a reactive primary amine, makes it a versatile intermediate for the synthesis of complex, stereochemically defined molecules. A thorough understanding of its chemical properties, synthesis, and analytical characterization is crucial for its effective application in research and development. Adherence to appropriate safety protocols is essential when handling this and related compounds.

References

  • MilliporeSigma. (2025, November 6).
  • CHEMTRON SUPPLY CORPORATION. (2015, June 11).
  • Fisher Scientific. (2010, October 22).
  • Fisher Scientific. (2010, August 6).
  • TCI Chemicals. (2024, November 21).
  • Benchchem. (2025). Avoiding common side reactions in 3-Morpholinopropiophenone hydrochloride synthesis.
  • Benchchem. (2025). Application Notes and Protocols for the Analytical Characterization of 3-Morpholinopropiophenone Hydrochloride.
  • Wikipedia. Morpholine. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024).
  • NIST. 2-Propen-1-amine, hydrochloride. Retrieved from [Link]

  • PubChem. Prop-1-en-2-amine;hydrochloride. Retrieved from [Link]

  • Google Patents. (2008). Process for the preparation of (s)-2-amino-1-propanol (l-alaninol)
  • Benchchem. (2025). An In-depth Technical Guide to the Chemical Properties of 4-(1-Chloropropan-2-yl)morpholine.
  • Organic Chemistry Portal. Synthesis of morpholines. Retrieved from [Link]

  • Di Micco, S., Terracciano, S., & Bifulco, G. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2209–2223.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 665-675.
  • Benchchem. (2025). Application Notes and Protocols: 4-(1-Chloropropan-2-yl)morpholine in Drug Synthesis.
  • EPA. 2-(Morpholin-4-yl)cyclopentan-1-amine Properties. Retrieved from [Link]

  • Thermo Fisher Scientific.
  • Doc Brown's Chemistry. 1H NMR spectra of propan-2-amine. Retrieved from [Link]

  • Doc Brown's Chemistry. mass spectrum of propan-2-amine. Retrieved from [Link]

  • PubChem. 2-Aminopropanol hydrochloride. Retrieved from [Link]

  • Thermo Fisher Scientific. Orbitrap Fusion Tribrid Mass Spectrometer for Pharmaceutical Impurity Analysis.
  • L'Amour, G., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Molecules, 26(16), 4994.
  • The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe.
  • National Institute of Justice. (2018).
  • PubChemLite. 2-methyl-1-morpholinopropan-2-amine. Retrieved from [Link]

  • Enamine. Design and synthesis of morpholine analogues.
  • Singh, D., & Bansal, G. (2004). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. E-Journal of Chemistry, 1(2), 164-169.

Sources

Exploratory

Comprehensive Technical Guide on (S)-1-Morpholinopropan-2-amine Hydrochloride

Executive Summary (S)-1-Morpholinopropan-2-amine hydrochloride (CAS: 878279-07-3) is a highly versatile chiral building block extensively utilized in modern medicinal chemistry[1][2]. Featuring a morpholine ring coupled...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-1-Morpholinopropan-2-amine hydrochloride (CAS: 878279-07-3) is a highly versatile chiral building block extensively utilized in modern medicinal chemistry[1][2]. Featuring a morpholine ring coupled to a chiral propanamine backbone, this compound is instrumental in synthesizing selective receptor antagonists, most notably targeting P2X3 and P2X2/3 receptors for neuropathic pain and chronic cough indications[3][4]. This whitepaper provides a rigorous examination of its chemical properties, a self-validating synthetic protocol, and analytical standards for pharmaceutical scale-up.

Chemical Identity and Physicochemical Properties

Accurate nomenclature and property tracking are critical for regulatory compliance and synthetic planning. While the CAS registry number 878279-07-3 technically designates the free base, commercial vendors universally apply it to the hydrochloride salt form due to its enhanced stability and handling characteristics[5][6].

Table 1: Chemical Identity and Quantitative Properties

ParameterSpecification / Value
Primary Name (S)-1-Morpholinopropan-2-amine hydrochloride
CAS Registry Number 878279-07-3 (Commercially applied to HCl Salt)[1]
Molecular Formula C₇H₁₆N₂O • HCl
Molecular Weight 180.68 g/mol (Monohydrochloride)[2]
Synonyms (S)-1-morpholin-4-ylpropan-2-amine hydrochloride; (S)-4-(2-Aminopropyl)morpholine HCl[5]
Stereochemistry (S)-configuration at C2
Appearance White to off-white crystalline powder

Structural Significance in Drug Discovery

The incorporation of the (S)-1-morpholinopropan-2-amine moiety into drug scaffolds serves two primary mechanistic purposes:

  • Solubility and Pharmacokinetics: The morpholine ring acts as a weak base, improving aqueous solubility and modulating the lipophilicity (LogP) of the parent drug, which is crucial for oral bioavailability.

  • Stereospecific Target Engagement: The (S)-chiral center precisely orients the molecule within the binding pocket of target proteins. For instance, in the development of triazole-substituted arylamides by Roche (US Patent 20090170874A1), this specific enantiomer is critical for the potent antagonism of P2X3 and P2X2/3 receptors, effectively blocking ATP binding in sensory neurons[3][7].

Pathway A (S)-1-Morpholinopropan-2-amine (Chiral Moiety) B Drug Candidate (e.g., Roche Arylamide) A->B Structural Integration C P2X3 / P2X2/3 Receptors (Sensory Neurons) B->C Target Binding D Blockade of ATP Binding C->D Mechanism of Action E Reduction of Neuropathic Pain & Chronic Cough D->E Therapeutic Effect

Role of (S)-1-Morpholinopropan-2-amine in P2X3 receptor antagonist drug development.

Experimental Workflow: Synthesis and Validation

As a Senior Application Scientist, I emphasize that the synthesis of 1,2-diamines or amino-ethers from amino alcohols is fraught with the risk of aziridine intermediate formation. If the primary amine is not adequately protected, intramolecular cyclization can occur, leading to racemization or regiochemical scrambling. The following protocol employs a robust Boc-protection strategy to ensure >99% enantiomeric excess (ee).

Step-by-Step Synthetic Protocol

Step 1: O-Mesylation of Boc-L-Alaninol

  • Rationale: Converts the hydroxyl group into a superior leaving group (methanesulfonate) under mild conditions, preserving the integrity of the adjacent chiral center.

  • Procedure: Dissolve (S)-2-((tert-butoxycarbonyl)amino)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and cool the mixture to 0°C. Dropwise add methanesulfonyl chloride (1.2 eq). Stir for 2 hours at room temperature.

  • Validation: Monitor via TLC (Hexane/EtOAc 1:1). Quench with saturated aqueous NaHCO₃, extract with DCM, and concentrate to yield the mesylate intermediate.

Step 2: Nucleophilic Substitution with Morpholine

  • Rationale: The mesylate is displaced by morpholine. Potassium carbonate acts as an acid scavenger to prevent premature Boc deprotection.

  • Procedure: Dissolve the mesylate (1.0 eq) in anhydrous acetonitrile. Add morpholine (2.0 eq) and anhydrous K₂CO₃ (1.5 eq). Heat the suspension to 80°C for 12 hours under an inert nitrogen atmosphere.

  • Validation: Confirm mass via LC-MS ([M+H]⁺ = 245.2 for the Boc-protected intermediate). Filter the inorganic salts, concentrate, and purify via flash chromatography if necessary.

Step 3: Boc Deprotection and Salt Formation

  • Rationale: Removal of the tert-butoxycarbonyl group using anhydrous acid yields the final hydrochloride salt, which precipitates directly, avoiding complex free-base isolation.

  • Procedure: Dissolve the intermediate in a minimal amount of diethyl ether. Slowly add 4M HCl in dioxane (3.0 eq) at room temperature. Stir for 4 hours.

  • Validation: A white precipitate will form. Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield (S)-1-morpholinopropan-2-amine hydrochloride.

Synthesis A Boc-L-Alaninol (Starting Material) B O-Mesylation (MsCl, Et3N, DCM) A->B Step 1 C Nucleophilic Substitution (Morpholine, K2CO3) B->C Step 2 D Boc Deprotection (HCl in Dioxane) C->D Step 3 E (S)-1-Morpholinopropan-2-amine Hydrochloride D->E Precipitation

Step-by-step synthetic workflow for (S)-1-Morpholinopropan-2-amine hydrochloride.

Analytical Characterization and Release Specifications

To ensure trustworthiness and reproducibility in downstream pharmaceutical applications, the isolated compound must adhere to strict analytical release criteria.

Table 2: Analytical Release Specifications

ParameterAnalytical MethodAcceptance Criteria
Purity HPLC (ELSD or CAD)≥ 98.0%
Enantiomeric Purity Chiral HPLC (e.g., Chiralcel OD-H)≥ 99.0% ee
Identity (Mass) LC-MS (ESI+)[M+H]⁺ = 145.1 m/z (Free base)
Identity (Structure) ¹H-NMR (D₂O or DMSO-d₆)Conforms to reference structure
Moisture Content Karl Fischer Titration≤ 1.0%

Causality Note: Because the morpholine moiety lacks strong UV chromophores, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is highly recommended over standard UV detection to accurately quantify impurities during HPLC analysis.

Storage, Stability, and Handling

  • Storage Conditions: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8°C.

  • Hygroscopicity: As a hydrochloride salt, the compound exhibits moderate hygroscopicity. Prolonged exposure to ambient humidity will lead to water absorption, which can alter the effective molecular weight and stoichiometry during sensitive coupling reactions.

  • Handling: Handle within a fume hood using standard PPE (nitrile gloves, safety goggles).

References

  • Title: (S)-1-Morpholinopropan-2-amine hydrochloride. CAS: 878279-07-3 Source: CymitQuimica URL: 1

  • Title: (S)-1-Morpholinopropan-2-amine hydrochloride CAS#: 878279-07-3 Source: ChemicalBook URL: 5

  • Title: 878279-07-3 | (S)-1-Morpholinopropan-2-amine hydrochloride Source: MolCore URL: 2

  • Title: Triazole-substituted arylamides as P2X3 and P2X2/3 antagonists (US20090170874A1) Source: Molaid URL: 3

Sources

Foundational

solubility profile of (S)-1-Morpholinopropan-2-amine hydrochloride in organic solvents

The following technical guide details the solubility profile, physicochemical basis, and characterization protocols for (S)-1-Morpholinopropan-2-amine hydrochloride . This document is structured for researchers and proce...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical basis, and characterization protocols for (S)-1-Morpholinopropan-2-amine hydrochloride . This document is structured for researchers and process chemists requiring precise control over this chiral building block in synthesis and purification.

Executive Summary & Compound Identity

(S)-1-Morpholinopropan-2-amine hydrochloride is a bifunctional chiral building block containing a secondary amine (within the morpholine ring) and a primary chiral amine. The hydrochloride salt form is preferred over the free base (typically a viscous oil) to enhance stability, crystallinity, and handling properties.

  • IUPAC Name: (2S)-1-(morpholin-4-yl)propan-2-amine hydrochloride

  • Free Base CAS: 878279-07-3 (Reference for stereochemistry)

  • Structure: A propyl chain with a morpholine moiety at C1 and a chiral amine at C2.

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    xHCl (Typically mono- or dihydrochloride depending on stoichiometry)

Physicochemical Basis of Solubility

Understanding the solubility of this compound requires analyzing the competition between its crystal lattice energy and solvation enthalpy .

Structural Drivers
  • Ionic Character: The protonation of the primary amine (pKa

    
     10.0) and/or the morpholine nitrogen (pKa 
    
    
    
    8.3) creates a charged species. This drastically reduces solubility in non-polar solvents (hexane, toluene) compared to the free base.
  • Hydrogen Bonding: The morpholine oxygen acts as a hydrogen bond acceptor, while the ammonium protons act as strong donors. This facilitates high solubility in protic solvents (water, methanol).

  • Lipophilic Moiety: The morpholine ring and propyl chain provide a limited lipophilic surface area, allowing for moderate solubility in chlorinated solvents (DCM, Chloroform) and intermediate polarity solvents (Isopropanol), which is critical for extraction and purification.

Solubility Profile

The following data categorizes the solubility behavior of (S)-1-Morpholinopropan-2-amine hydrochloride at ambient temperature (25°C).

Table 1: Solubility Landscape in Organic Solvents

Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Protic Polar WaterVery High (>100 mg/mL)Strong ion-dipole interactions; complete dissociation.
Methanol (MeOH)High (>50 mg/mL)Excellent solvation of the ammonium cation; primary solvent for reactions.
Ethanol (EtOH)High (>30 mg/mL)Good solubility; often used as the "good solvent" in recrystallization.
Isopropanol (IPA)Moderate (10-30 mg/mL)Solubility drops significantly with temperature; ideal for cooling crystallization.
Aprotic Polar DMSO / DMFHigh (>50 mg/mL)High dielectric constant disrupts the crystal lattice effectively.
AcetoneLow (<5 mg/mL)Poor solvation of the chloride ion; excellent anti-solvent .
Acetonitrile (MeCN)Low to Moderate Often requires heating to dissolve; useful for HPLC mobile phases.
Halogenated Dichloromethane (DCM)Moderate (~10 mg/mL)The morpholine ring aids solubility, but the salt form resists dissolution.
Non-Polar Ethyl Acetate (EtOAc)Very Low (<1 mg/mL)Standard anti-solvent for precipitation.
Diethyl Ether / MTBEInsoluble Used to wash the filter cake to remove non-polar impurities.
Hexane / TolueneInsoluble Strictly non-interacting; used to drive oiling-out if impurities are present.

Critical Note: The exact solubility limit is highly dependent on the stoichiometry of the salt (mono- vs. di-HCl) and the polymorphic form. The values above represent the mono-hydrochloride form.

Experimental Protocol: Gravimetric Solubility Determination

Do not rely solely on literature values for critical process steps. Use this self-validating protocol to generate precise data for your specific batch.

Workflow Logic

This protocol uses a saturation-equilibrium method followed by gravimetric analysis. It eliminates errors caused by supersaturation or slow dissolution kinetics.

Step-by-Step Methodology
  • Preparation: Weigh approximately 200 mg of (S)-1-Morpholinopropan-2-amine hydrochloride into a 4 mL HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration:

    • Seal the vial and vortex for 1 minute.

    • Place in a thermomixer at 25°C (agitation speed: 750 rpm) for 24 hours.

    • Visual Check: If the solid dissolves completely, add more solid until a suspension persists (saturation).

  • Filtration: Centrifuge the suspension or filter through a 0.45 µm PTFE syringe filter (pre-saturated with solvent) to isolate the supernatant.

  • Quantification (Gravimetric):

    • Pipette exactly 0.5 mL of the clear filtrate into a pre-weighed aluminum weighing pan.

    • Evaporate the solvent in a vacuum oven at 40°C for 4 hours.

    • Weigh the residue.

  • Calculation:

    
    
    

Applications in Purification (Recrystallization)

The solubility differential between Ethanol (solvent) and Acetone (anti-solvent) is the most robust system for purifying this compound.

Recrystallization Protocol
  • Dissolution: Dissolve crude (S)-1-Morpholinopropan-2-amine HCl in the minimum volume of boiling Ethanol.

  • Filtration: Perform a hot filtration if insoluble mechanical impurities are present.

  • Nucleation: Allow the solution to cool to room temperature slowly. If no crystals form, add Acetone dropwise until slight turbidity persists.

  • Growth: Refrigerate at 4°C for 12 hours.

  • Isolation: Filter the white crystalline solid and wash with cold Acetone/Ether (1:1).

Visualization of Solubility Workflow

The following diagram illustrates the decision matrix for solvent selection and the experimental workflow for solubility determination.

SolubilityWorkflow Start Start: (S)-1-Morpholinopropan-2-amine HCl SolventSelect Select Solvent Candidate Start->SolventSelect Polar Polar Protic (Water, MeOH, EtOH) SolventSelect->Polar Aprotic Polar Aprotic (Acetone, MeCN) SolventSelect->Aprotic NonPolar Non-Polar (Hexane, Ether) SolventSelect->NonPolar HighSol High Solubility (Dissolves >30 mg/mL) Polar->HighSol Expected ModSol Moderate Solubility (Heat to Dissolve) Aprotic->ModSol Depends on T Insol Insoluble (Anti-Solvent Candidate) NonPolar->Insol Expected Equilibration Equilibrate 24h @ 25°C (Saturation Method) HighSol->Equilibration ModSol->Equilibration Filter Filter Supernatant (0.45 µm PTFE) Equilibration->Filter Gravimetric Gravimetric Analysis (Evaporate & Weigh) Filter->Gravimetric

Figure 1: Decision matrix and experimental workflow for determining the solubility profile of amine hydrochloride salts.

References

  • PubChem. 2-Aminopropanol Hydrochloride (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

Exploratory

Technical Guide: Ionization &amp; pKa Profiling of (S)-1-Morpholinopropan-2-amine Hydrochloride

The following technical guide details the physicochemical profile, ionization behavior, and experimental characterization of (S)-1-Morpholinopropan-2-amine hydrochloride . [1][2][3][4] Chemical Identity & Structural Anal...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, ionization behavior, and experimental characterization of (S)-1-Morpholinopropan-2-amine hydrochloride .

[1][2][3][4]

Chemical Identity & Structural Analysis

Compound: (S)-1-Morpholinopropan-2-amine CAS (Free Base): 215787-83-2 (Generic/Racemic analogs often cited; stereospecific CAS varies by vendor) IUPAC: (2S)-1-(morpholin-4-yl)propan-2-amine Molecular Formula:


[1][2][3]
Structural Connectivity & Ionization Centers

This molecule is a vicinal diamine (1,2-diamine) featuring two distinct nitrogen centers.[1] Understanding the electronic environment of these centers is critical for predicting ionization behavior.[2]

  • Primary Amine (

    
    , C2-position):  A chiral, aliphatic primary amine attached to a secondary carbon. In isolation, isopropylamine derivatives typically exhibit a pKa 
    
    
    
    10.6.
  • Morpholine Nitrogen (

    
    , C1-position):  A tertiary amine embedded in a morpholine ring.[1][2] In isolation, 
    
    
    
    -alkyl morpholines exhibit a pKa
    
    
    7.4–7.8.[2]
Stereochemistry

The (S)-configuration at the C2 position dictates the spatial arrangement of the primary amine relative to the morpholine ring.[1][2][3] While enantiomers possess identical pKa values in achiral media, the specific 3D conformation affects binding affinity and solubility in chiral biological environments (e.g., protein binding pockets).[3]

pKa Values & Speciation Profile

In vicinal diamines, the protonation of one nitrogen significantly depresses the basicity of the adjacent nitrogen due to strong inductive effects (


) and electrostatic repulsion.[3]
Estimated pKa Values

Based on structural analogs (e.g.,


-(2-aminoethyl)morpholine) and substituent effects (vicinal reduction), the ionization constants are defined as follows:
Ionization StepSpecies TransitionEstimated pKaDescription
pKa


4.6 – 5.2 Deprotonation of the morpholine nitrogen .[1][2] The proximity of the positively charged primary amine destabilizes this proton, lowering the pKa significantly from ~7.4.
pKa


9.0 – 9.4 Deprotonation of the primary amine .[1][2] This value is lower than typical alkylamines (~10.[3]6) due to the electron-withdrawing nature of the adjacent morpholine ring.[1][2]
Speciation Logic
  • pH < 4.0 (Gastric Environment): Predominantly Dicationic (

    
    ) .[1][3] Both nitrogens are protonated.[2] High aqueous solubility; low membrane permeability.[2]
    
  • pH 4.0 – 9.0 (Intestinal/Physiological): Predominantly Monocationic (

    
    ) .[1][2][3] The primary amine retains its proton, while the morpholine nitrogen is largely deprotonated. This is the relevant species for transporter interaction.[2]
    
  • pH > 9.5: Predominantly Neutral (

    
    ) .[1][2][3] Significant lipophilicity increase; passive diffusion becomes the dominant transport mechanism.[2]
    
Visualization: Speciation & Structure

The following diagram illustrates the ionization pathway and species distribution logic.

Caption: Ionization pathway showing the transition from dication to neutral base. The monocation is the dominant species at physiological pH (7.4).[1][3]

Physicochemical Implications

Solubility & Salt Selection

The hydrochloride salt is the preferred form for solid-state stability.[1][2]

  • Stoichiometry: Depending on isolation conditions, it may exist as a monohydrochloride (

    
    ) or dihydrochloride (
    
    
    
    ).[1][3]
  • Aqueous Solubility: The salt form is highly soluble (>50 mg/mL) in water due to the ionization of the primary amine.[1][3]

  • Free Base Handling: The free base is likely a hygroscopic oil or low-melting solid.[1][2] It should be stored under inert gas to prevent reaction with atmospheric

    
     (carbamate formation).[3]
    
Lipophilicity (LogD)
  • LogP (Neutral): Estimated

    
     to 
    
    
    
    .[1][2][3] The morpholine oxygen reduces lipophilicity compared to a cyclohexyl analog.[2]
  • LogD

    
    :  At physiological pH, the molecule is positively charged (monocation).[1][3]
    
    
  • Implication: The compound is highly polar at pH 7.4, suggesting it will not passively cross the blood-brain barrier (BBB) efficiently without active transport.[1]

Experimental Determination Protocols

To validate these values experimentally, the following potentiometric titration protocol is recommended. This method is self-validating through the use of a reference standard.[1][2]

Potentiometric Titration Workflow

Objective: Determine precise macro-pKa values.

Reagents:

  • Analyte: 5–10 mg (S)-1-Morpholinopropan-2-amine HCl.[1][2]

  • Titrant: 0.1 M KOH (standardized).[1][3]

  • Solvent: Degassed water (ionic strength adjusted with 0.15 M KCl).[1][3]

Protocol:

  • System Calibration: Calibrate the pH electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01) at 25°C.

  • Blank Titration: Titrate the solvent blank to determine

    
     content and electrode response time.[1][2]
    
  • Sample Dissolution: Dissolve the hydrochloride salt in 20 mL of solvent. Ensure complete dissolution (sonicate if necessary).[3]

  • Acidification: Add a small excess of 0.1 M HCl to ensure the starting pH is < 2.5 (fully protonated dication state).

  • Titration: Titrate with 0.1 M KOH in increments of 0.05 mL. Wait for stability (<0.1 mV/s drift) before recording pH.[3]

  • Data Analysis: Plot pH vs. Volume of Base. Look for two inflection points.[2] Use the Bjerrum method or non-linear regression (e.g., Hyperquad) to calculate pKa values.[3]

NMR Titration (Alternative)

For site-specific assignment (confirming which nitrogen protonates first), use


-NMR titration.[1][3]
  • Monitor the chemical shift (

    
    ) of the C2-methine proton  (adjacent to primary amine) and the morpholine 
    
    
    
    -methylene protons
    .[1][2][3]
  • The signal experiencing the largest shift at a specific pH corresponds to the ionization of the adjacent nitrogen.[1][2]

References

  • PubChem Compound Summary. 2-(Morpholin-4-yl)propan-1-amine (Structural Analog).[1][2] National Center for Biotechnology Information.[2]

  • Perrin, D. D. Dissociation Constants of Organic Bases in Aqueous Solution.[1] Butterworths, London, 1965. (Foundational text for diamine ionization logic).

  • ChemScene.

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO/Water).[1] University of Wisconsin-Madison.[2] (Reference for morpholine/amine baseline values).

Sources

Foundational

literature review on (S)-1-Morpholinopropan-2-amine hydrochloride applications

The following technical guide details the applications, synthesis, and handling of (S)-1-Morpholinopropan-2-amine hydrochloride , a critical chiral building block in modern medicinal chemistry. Role: Chiral Solubilizing...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the applications, synthesis, and handling of (S)-1-Morpholinopropan-2-amine hydrochloride , a critical chiral building block in modern medicinal chemistry.

Role: Chiral Solubilizing Synthon & Pharmacophore Builder CAS (Free Base): 878279-07-3 | CAS (HCl Salt): [Generic Salt Ref] Molecular Formula:



Executive Summary

(S)-1-Morpholinopropan-2-amine hydrochloride is a high-value chiral intermediate used primarily in the synthesis of small molecule drugs. Its structure features a morpholine ring (a privileged scaffold for solubility and metabolic stability) linked to a chiral propyl amine tail. This specific stereoisomer (S-configuration) is essential for developing enantiomerically pure drugs, particularly in oncology (kinase inhibitors) and CNS therapeutics, where the spatial orientation of the solubilizing group dictates binding affinity and selectivity.

Chemical Profile & Structural Logic

The compound consists of a morpholine ring attached to the C1 position of a propyl chain, with a primary amine at the chiral C2 position.

PropertyDescription
IUPAC Name (2S)-1-(morpholin-4-yl)propan-2-amine hydrochloride
Chiral Center C2 (S-configuration)
Key Functional Groups Primary Amine (Nucleophile), Morpholine (Basic, H-bond acceptor)
pKa (Approx) ~9.5 (Primary Amine), ~8.3 (Morpholine N)
Solubility Highly soluble in water, methanol, DMSO (as HCl salt)
Stability Hygroscopic; stable under standard storage, sensitive to strong oxidizers
Structural Utility in Drug Design[1]
  • Solubility Enhancement: The morpholine ring lowers logP (lipophilicity) while maintaining membrane permeability, a critical fix for "greasy" hydrophobic drug cores.

  • Chiral Recognition: The (S)-methyl group at C2 creates a specific steric environment, often used to fit into hydrophobic pockets of enzymes (e.g., ATP-binding sites of kinases) or GPCRs.

  • Metabolic Stability: The ether oxygen in the morpholine ring reduces susceptibility to oxidative metabolism compared to piperidine or pyrrolidine analogs.

Therapeutic Applications & Mechanism

This synthon is rarely the final drug but is the "warhead" or "tail" that enables the drug's function.

A. Kinase Inhibitors (Oncology)

In kinase inhibitors, the solvent-exposed region of the ATP-binding pocket often tolerates bulky, polar groups.

  • Mechanism: The primary amine of (S)-1-Morpholinopropan-2-amine is coupled to the heterocyclic core (e.g., pyrimidine, quinazoline) via an amide or urea linkage.

  • Function: The morpholine group extends into the solvent channel, improving water solubility of the inhibitor, while the chiral methyl group locks the conformation, reducing entropic penalty upon binding.

  • Example Class: Analogous to the solubilizing tails seen in Gefitinib or Gilteritinib , where a morpholine-alkyl chain is crucial for oral bioavailability.

B. P2X7 Receptor Antagonists (Immunology/CNS)

Patent literature (e.g., Roche Palo Alto, US2009/170874) links this specific chiral amine to the development of P2X7 receptor modulators.

  • Role: The amine acts as a linker, attaching the morpholine "cap" to a central aromatic scaffold.

  • Therapeutic Goal: P2X7 antagonism is explored for treating rheumatoid arthritis and chronic pain. The (S)-isomer often exhibits superior binding kinetics compared to the (R)-isomer or racemate.

C. CNS Agents (Sigma & 5-HT Receptors)

Morpholine is a classic pharmacophore for CNS drugs (e.g., Reboxetine).

  • Application: Used to synthesize chiral ligands for Sigma-1 receptors or Serotonin transporters. The protonated nitrogen at physiological pH mimics the cationic headgroup required for receptor interaction.

Visualizing the Application Logic

DrugDesign cluster_props Pharmacological Benefits Synthon (S)-1-Morpholinopropan-2-amine (The Synthon) Linkage Amide/Urea Formation Synthon->Linkage Provides Solubilizing Tail Core Hydrophobic Drug Core (e.g., Quinazoline, Pyrazole) Core->Linkage Provides Potency FinalDrug Final Bioactive Molecule Linkage->FinalDrug Solubility Improved Aqueous Solubility (Morpholine Effect) FinalDrug->Solubility Selectivity Chiral Selectivity ((S)-Methyl Group) FinalDrug->Selectivity

Caption: The strategic integration of the synthon into a hydrophobic drug core to enhance bioavailability and selectivity.

Synthesis & Manufacturing Protocols

Synthesizing the (S)-isomer requires strict control to prevent racemization or regio-isomerization (migration of the morpholine).

Preferred Route: From (S)-Alaninol

This route utilizes the "Chiral Pool" (S)-Alanine as the starting material, ensuring high optical purity (>98% ee).

Step-by-Step Protocol:

  • Starting Material: (S)-Alaninol (derived from (S)-Alanine reduction).

  • Activation: The primary alcohol is activated. Crucial Note: Direct activation (e.g., Tosylation) followed by displacement can lead to aziridine formation.

  • Cyclic Sulfamidate Formation (Best Practice):

    • React (S)-Alaninol with thionyl chloride to form the cyclic sulfamidate (after oxidation). This "locks" the stereochemistry.

    • Alternative: Use N-Boc-(S)-Alaninol, activate O-Ms, then displace.

  • Nucleophilic Displacement: React the activated intermediate with Morpholine .

    • Condition: Reflux in acetonitrile or toluene with a base (

      
      ).
      
    • Result: The morpholine attacks the primary carbon (SN2), preserving the stereocenter at C2.

  • Deprotection (if N-protected): Acidic hydrolysis (HCl/Dioxane) yields the final hydrochloride salt.

Common Pitfall: The Aziridinium Trap If using a simple chloro-amine intermediate (e.g., 2-amino-1-chloropropane), the amine can displace the chloride intramolecularly to form a chiral aziridinium ion. Morpholine opening of this ring can yield a mixture of regioisomers (1-morpholino-2-amine vs. 2-morpholino-1-amine). Always use N-protected intermediates to prevent this.

Synthesis Workflow Diagram

Synthesis cluster_warning Critical Control Point Alanine (S)-Alanine (Chiral Pool) Alaninol (S)-Alaninol Alanine->Alaninol Reduction Protected N-Boc-(S)-Alaninol Alaninol->Protected Boc2O, NaOH Activated N-Boc-O-Mesyl Intermediate Protected->Activated MsCl, TEA Displacement SN2 Displacement (Morpholine, K2CO3) Activated->Displacement Morpholine Deprotection Acid Hydrolysis (HCl/Dioxane) Displacement->Deprotection Final (S)-1-Morpholinopropan-2-amine HCl Deprotection->Final

Caption: Optimized synthetic pathway via N-protection to prevent aziridine-mediated regio-scrambling.

Handling & Stability

  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen).

  • Storage: -20°C for long-term storage to prevent slow oxidation or moisture absorption.

  • Safety: As a primary amine, it is a skin irritant and potential sensitizer. Use standard PPE (gloves, goggles, fume hood).

References

  • Roche Palo Alto LLC. (2009). P2X7 Receptor Antagonists. US Patent Application US2009/170874 A1. Link

  • BenchChem. (2025).[1][2] Application Notes: Morpholine Derivatives in Drug Synthesis. Link

  • Organic Chemistry Portal. (2024). Synthesis of Morpholines and Chiral Amines. Link

  • PubChem. (2025).[3][4] Compound Summary: (S)-1-Morpholinopropan-2-amine.[5] Link

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives. Link

Sources

Exploratory

(S)-1-Morpholinopropan-2-amine hydrochloride molecular weight and formula

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (S)-1-Morpholinopropan-2-amine Hydrochloride Executive Summary (S)-1-Morpholinopropan-2-amine hydrochloride is a highly versatile, enantiopure...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (S)-1-Morpholinopropan-2-amine Hydrochloride

Executive Summary

(S)-1-Morpholinopropan-2-amine hydrochloride is a highly versatile, enantiopure chiral building block extensively utilized in modern drug discovery. By combining a solubilizing morpholine moiety with a stereospecific primary amine, it serves as a privileged pharmacophore for kinase inhibitors, GPCR modulators, and targeted protein degraders (PROTACs). This whitepaper details its physicochemical properties, structural causality in medicinal chemistry, and provides field-proven, self-validating protocols for its analytical and synthetic integration.

Physicochemical Profiling & Stoichiometric Imperatives

A critical failure mode in early-stage synthetic chemistry is the miscalculation of equivalents due to confusion between free base and salt forms. (S)-1-Morpholinopropan-2-amine is most commonly supplied as a hydrochloride salt to prevent the oxidative degradation and hygroscopicity associated with its free base form.

Table 1: Key Physicochemical Parameters

ParameterSpecification
Chemical Name (S)-1-Morpholinopropan-2-amine hydrochloride
CAS Registry Number 878279-07-3[1]
Molecular Formula (Salt) C7H17ClN2O (or C7H16N2O · HCl)[2]
Molecular Weight (Salt) 180.68 g/mol [2]
Molecular Weight (Free Base) 144.21 g/mol [1]
Stereochemistry (S)-Enantiomer
Physical State Crystalline solid

Expert Insight: When calculating reaction stoichiometry, utilizing the free base molecular weight (144.21 g/mol ) instead of the hydrochloride salt molecular weight (180.68 g/mol ) results in a ~20% molar deficit[3]. This invariably leads to incomplete conversions in coupling reactions. Always verify the salt form on the reagent's Certificate of Analysis (CoA).

Structural Causality in Drug Design

The architectural design of (S)-1-Morpholinopropan-2-amine provides three distinct mechanistic advantages when integrated into an Active Pharmaceutical Ingredient (API):

  • The Morpholine Ring (ADME Optimizer): With a pKa typically around 8.3, the morpholine nitrogen is partially protonated at physiological pH (7.4). This enhances aqueous solubility while maintaining sufficient neutral species for passive membrane permeability. Additionally, the oxygen atom acts as a crucial hydrogen-bond acceptor for target engagement.

  • The Chiral Propyl Linker (Vector Control): The (S)-methyl group restricts the conformational flexibility of the aliphatic chain. This steric lock dictates the spatial trajectory of the morpholine ring, often vectoring it out of a kinase hinge region and towards the solvent-exposed front pocket, minimizing entropic penalties upon binding.

  • The Primary Amine (Synthetic Handle): Provides an unhindered, highly nucleophilic site for Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig cross-coupling, or amide bond formation.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating mandatory In-Process Controls (IPCs) and System Suitability Tests (SSTs).

Enantiomeric Purity (ee%) Validation via Chiral HPLC

Prior to synthetic integration, the enantiomeric excess (ee) must be verified to ensure no racemization occurred during vendor synthesis or transit.

  • Step 1: Sample Preparation (Free-Basing): Dissolve 5 mg of (S)-1-Morpholinopropan-2-amine HCl in 1 mL of Methanol. Add 10 µL of Diisopropylethylamine (DIPEA) to neutralize the HCl salt.

    • Causality: Chiral stationary phases (like amylose/cellulose derivatives) interact poorly with protonated amines, leading to peak tailing and catastrophic loss of resolution.

  • Step 2: Chromatographic Conditions:

    • Column: Chiralpak IG (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) = 80 : 20 : 0.1 (v/v/v).

    • Causality: DEA suppresses secondary interactions with residual silanols on the silica support.

    • Flow Rate: 1.0 mL/min.

    • Detection: ELSD or CAD detection is highly recommended due to the lack of a strong UV chromophore.

  • Step 3: Self-Validation (SST): Inject a racemic standard of 1-morpholinopropan-2-amine. The system is only valid if the resolution (

    
    ) between the (R) and (S) enantiomer peaks is 
    
    
    
    .
Synthetic Integration: SNAr Coupling Protocol

This protocol details the coupling of the amine to an electrophilic aryl halide scaffold.

  • Step 1: Reagent Assembly: In a dry reaction vial, combine the Aryl Halide scaffold (1.0 eq) and (S)-1-Morpholinopropan-2-amine HCl (1.2 eq).

  • Step 2: Base Addition: Add N-Methyl-2-pyrrolidone (NMP) to achieve a 0.2 M concentration. Add DIPEA (3.0 eq).

    • Causality: 1.0 eq of DIPEA is consumed immediately to neutralize the HCl salt; the remaining 2.0 eq act as an acid scavenger for the HX generated during the SNAr reaction. DIPEA is chosen over stronger bases (like NaH) to prevent base-catalyzed racemization of the (S)-chiral center.

  • Step 3: Reaction & IPC: Heat the mixture to 90°C.

    • Self-Validation (IPC): Monitor via LC-MS every 2 hours. The reaction is deemed complete when the starting scaffold is

      
       AUC. The product mass must reflect the scaffold mass minus the displaced halogen, plus the addition of the C7H15N2O moiety (+143.21 Da).
      
  • Step 4: Isolation: Quench with water, extract with Ethyl Acetate, and wash heavily with brine (3x) to remove NMP and DIPEA salts.

Pathway Visualization

The following diagram illustrates the logical flow of the synthetic integration, highlighting the critical free-basing step required when utilizing the hydrochloride salt.

G A Aryl Halide Scaffold (Electrophile) D C-N Bond Formation (SNAr / Coupling) A->D Electrophilic Core B (S)-1-Morpholinopropan-2-amine HCl MW: 180.68 g/mol C In Situ Free-Basing (DIPEA / Base) B->C Neutralization C->D Nucleophilic Attack E Chiral API Intermediate (Target Scaffold) D->E Yield & ee% Validation

Synthetic integration workflow of (S)-1-Morpholinopropan-2-amine HCl into API scaffolds.

References

Note: The following URLs utilize verified root/search landing pages to ensure long-term link integrity over potentially volatile deep links.

Sources

Foundational

difference between (S)-1-Morpholinopropan-2-amine free base and hydrochloride salt

An In-depth Technical Guide: (S)-1-Morpholinopropan-2-amine Free Base vs. Hydrochloride Salt Abstract In pharmaceutical research and synthetic chemistry, the choice between using a free base or a salt form of an active p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: (S)-1-Morpholinopropan-2-amine Free Base vs. Hydrochloride Salt

Abstract

In pharmaceutical research and synthetic chemistry, the choice between using a free base or a salt form of an active pharmaceutical ingredient (API) is a pivotal decision that influences everything from chemical reactivity and formulation to bioavailability and stability.[1][2] This guide provides a detailed technical comparison of (S)-1-Morpholinopropan-2-amine in its free base form and as a hydrochloride salt. We will explore the fundamental physicochemical differences, their practical implications in a laboratory and developmental setting, and provide robust protocols for their interconversion. This document is intended for researchers, chemists, and drug development professionals who utilize amine-containing scaffolds in their work.

Introduction: The Significance of Form

(S)-1-Morpholinopropan-2-amine is a chiral synthetic building block featuring a morpholine heterocycle, a common and valuable scaffold in medicinal chemistry known for imparting favorable pharmacokinetic properties.[3][4][5] Like most amines, this compound can exist as a "free base"—a neutral molecule with a lone pair of electrons on its secondary amine nitrogen—or as a salt, most commonly the hydrochloride salt, formed by reacting the basic amine with hydrochloric acid.[4]

The conversion of a basic drug into a salt is one of the most common strategies employed in drug development, with approximately 50% of all approved drugs being administered as salts.[1][2] This simple acid-base reaction can profoundly alter the compound's properties, enhancing solubility, stability, and handling characteristics, which are critical for successful formulation and clinical application.[6][7] Understanding the distinct attributes of the free base versus the hydrochloride salt is therefore essential for its effective and rational application.

Comparative Physicochemical Properties

The primary differences between the free base and its hydrochloride salt stem from the protonation of the most basic nitrogen atom. This conversion from a neutral molecule to an ionic salt pair introduces strong intermolecular forces that fundamentally alter the compound's physical behavior.

  • Chemical Structure and Basicity (pKa): The free base possesses a nucleophilic amine group. Upon reaction with HCl, this amine is protonated to form an ammonium cation, which then forms an ionic bond with the chloride anion. The basicity of an amine is quantified by the pKa of its conjugate acid (the ammonium form).[8] For secondary amines like the one in this molecule, the pKa of the conjugate acid is typically in the 9-11 range.[9] This value is critical as it dictates the pH required to convert the salt to the free base and vice-versa.[10][11]

  • Solubility: This is arguably the most significant practical difference. The hydrochloride salt is generally highly soluble in water and other polar protic solvents.[12] This is because the ionic nature of the salt allows for favorable interactions with polar solvent molecules.[13] In contrast, the free base is significantly less soluble in water but more soluble in non-polar organic solvents like diethyl ether, dichloromethane, or toluene.[14][15] This dramatic shift in solubility is a primary reason for developing salt forms, especially for aqueous-based formulations like injectables or oral solutions.[1][6]

  • Melting Point: Salts are crystalline solids with strong ionic lattice energies. Consequently, they have significantly higher melting points compared to their corresponding free bases, which often exist as oils or low-melting solids held together by weaker intermolecular forces.[2][7] A higher melting point is often associated with greater physical stability.

  • Stability and Handling: The free base, particularly if it is a liquid or oil, can be more susceptible to atmospheric oxidation or degradation over time.[16][17] The hydrochloride salt is typically a stable, crystalline solid that is easier to handle, weigh accurately, and store for long periods.[16]

  • Hygroscopicity: A potential drawback of salt forms is their tendency to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][18] This is due to the polar nature of the salt. While the free base is often non-hygroscopic, the hydrochloride salt may require careful storage in a desiccated environment to prevent clumping and maintain accurate stoichiometry.[18]

Data Presentation: At-a-Glance Comparison

The table below summarizes the key physicochemical differences between the two forms of (S)-1-Morpholinopropan-2-amine.

Property(S)-1-Morpholinopropan-2-amine (Free Base)(S)-1-Morpholinopropan-2-amine (Hydrochloride Salt)Rationale / Causality
Molecular Formula C₇H₁₆N₂OC₇H₁₇ClN₂OAddition of one molecule of HCl.
Molecular Weight 144.21 g/mol [19]180.67 g/mol MW of Free Base + 36.46 g/mol (HCl).
Physical Form Typically a liquid or low-melting solid at STP.Crystalline solid.Ionic compounds form a stable crystal lattice.
Melting Point LowerSignificantly HigherStrong ionic interactions require more energy to overcome.[7]
Aqueous Solubility Low / Sparingly SolubleHighIonic nature allows for strong solvation by polar water molecules.[12][15]
Organic Solvent Solubility High in non-polar solvents (e.g., ether, DCM)Low in non-polar solvents; soluble in polar solvents (e.g., methanol)."Like dissolves like" principle; polarity dominates solubility.
Stability Less stable; potentially sensitive to air/oxidation.[16]More stable with a longer shelf-life.[16][17]Salt formation protects the reactive amine group.
Hygroscopicity Generally low.[18]Often moderate to high.[1][18]Ionic nature attracts polar water molecules from the air.
Reactivity Nucleophilic; acts as a base.Non-nucleophilic; acts as a weak acid.The lone pair on the nitrogen is available in the free base but is protonated in the salt.

Visualization: The Chemical Relationship

The interconversion between the free base and its hydrochloride salt is a fundamental acid-base equilibrium.

Caption: Acid-base equilibrium between the free base and hydrochloride salt.

Experimental Protocols & Workflows

The ability to efficiently convert between the free base and salt forms is a critical skill in synthetic chemistry. The choice of solvent is paramount in these procedures.

Protocol 1: Preparation of Hydrochloride Salt from Free Base

This procedure relies on the principle that while the free base is soluble in a non-polar organic solvent, the resulting ionic salt is not, causing it to precipitate.[20]

Rationale: Anhydrous conditions are crucial. Any water present can lead to the formation of a sticky oil instead of a crystalline solid, as amine hydrochlorides are often soluble in water.[21]

Methodology:

  • Dissolve the (S)-1-Morpholinopropan-2-amine free base (1.0 eq) in anhydrous diethyl ether or dioxane (approx. 5-10 mL per gram of amine).

  • Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Slowly add a solution of 2M HCl in diethyl ether or 4M HCl in dioxane (1.0 - 1.1 eq) dropwise.

  • A white precipitate should form immediately upon addition.

  • After the addition is complete, continue stirring the mixture at 0 °C for 30 minutes.

  • Isolate the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any excess acid or unreacted starting material.

  • Dry the resulting white solid under high vacuum to a constant weight.

Salt_Formation cluster_0 Protocol: Free Base to Hydrochloride Salt start Dissolve Free Base in Anhydrous Ether cool Cool to 0°C start->cool add_hcl Add HCl Solution (in Ether/Dioxane) cool->add_hcl precipitate Stir & Allow Precipitation add_hcl->precipitate filter Vacuum Filter Solid precipitate->filter wash Wash with Cold Ether filter->wash dry Dry Under Vacuum wash->dry

Caption: Experimental workflow for the synthesis of the hydrochloride salt.

Protocol 2: Liberation of Free Base from Hydrochloride Salt

This is a standard aqueous workup procedure involving deprotonation followed by liquid-liquid extraction.

Rationale: A base stronger than the free amine (e.g., NaOH, Na₂CO₃) is used to deprotonate the ammonium salt. The resulting neutral free base becomes insoluble in the aqueous layer and can be extracted into an immiscible organic solvent.[22][23]

Methodology:

  • Dissolve the (S)-1-Morpholinopropan-2-amine hydrochloride salt in deionized water (approx. 10 mL per gram of salt).

  • Cool the solution to 0-10 °C in an ice bath.

  • Slowly add a 1M aqueous solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the solution is >10. Verify with pH paper.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 20 mL).

  • Combine the organic extracts.

  • Wash the combined organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the pure free base.

Free_Base_Liberation cluster_1 Protocol: Hydrochloride Salt to Free Base start Dissolve HCl Salt in Water basify Add Base (e.g., NaOH) to pH > 10 start->basify extract Extract with Organic Solvent (e.g., DCM) basify->extract wash Wash Organic Layer with Brine extract->wash dry_step Dry over Na₂SO₄ wash->dry_step evaporate Filter & Evaporate Solvent dry_step->evaporate end Pure Free Base evaporate->end

Caption: Experimental workflow for the liberation of the free base.

Conclusion

The free base and hydrochloride salt of (S)-1-Morpholinopropan-2-amine are not interchangeable. They are distinct chemical entities with vastly different physicochemical properties that dictate their use. The free base is the reactive, nucleophilic form required for many synthetic transformations. The hydrochloride salt, by contrast, is a stable, water-soluble, crystalline solid that is easier to handle and often preferred for pharmaceutical formulations.[13][17] The choice between these forms is a strategic one, guided by the specific requirements of the task at hand, whether it be organic synthesis, process chemistry, or drug product development. A thorough understanding of these differences allows the modern scientist to harness the unique advantages of each form to achieve their research and development goals.

References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. Retrieved March 3, 2026, from [Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (2025, October 6). GSC Online Press. Retrieved March 3, 2026, from [Link]

  • Clearing the Confusion on Pharmaceutical Salts & Drug Names. (2026, January 5). Drugs.com. Retrieved March 3, 2026, from [Link]

  • How to Make Methylamine Hydrochloride?. (2024, December 24). Bloom Tech. Retrieved March 3, 2026, from [Link]

  • A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties, such as solubility, disso. (n.d.). Crystal Pharmatech. Retrieved March 3, 2026, from [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum?. (2009, November 15). The Pharmaceutical Journal. Retrieved March 3, 2026, from [Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without ne. (2004). Tetrahedron Letters. Retrieved March 3, 2026, from [Link]

  • What is the best way to convert my amine compound from the free amine into the salt form HCl?. (2020, February 3). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Obtaining free base from hydrochloride salt in methanol as solvent?. (2021, September 4). Reddit. Retrieved March 3, 2026, from [Link]

  • How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?. (2021, September 16). ResearchGate. Retrieved March 3, 2026, from [Link]

  • methylamine hydrochloride - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 3, 2026, from [Link]

  • Converting to the hydrochloric salt for storage?. (2008, August 24). Sciencemadness Discussion Board. Retrieved March 3, 2026, from [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More?. (2010, March 1). PharmaTech. Retrieved March 3, 2026, from [Link]

  • Turn Solution to hcl salt. (2017, March 14). Chemistry Stack Exchange. Retrieved March 3, 2026, from [Link]

  • Solubility-pH profiles of a free base and its salt: sibutramine as a case study. (2017, December 24). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Hydrochloride vs non-hydrochloride compounds. (2015, December 4). Sciencemadness Discussion Board. Retrieved March 3, 2026, from [Link]

  • A method for the preparation of the hydrochloride salt from the duloxetine base. (n.d.). Google Patents.
  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (1983, February). PubMed. Retrieved March 3, 2026, from [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. (2021, July 15). Helda - Helsinki.fi. Retrieved March 3, 2026, from [Link]

  • 2-(Morpholin-4-yl)propan-1-amine. (n.d.). PubChem. Retrieved March 3, 2026, from [Link]

  • Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. (2023, September 7). Pharmaoffer.com. Retrieved March 3, 2026, from [Link]

  • Chemical Properties of Amines. Bases and Salt Formation. (2022, February 18). Chemistry LibreTexts. Retrieved March 3, 2026, from [Link]

  • 2-(Morpholin-4-yl)cyclopentan-1-amine Properties. (2025, October 15). EPA. Retrieved March 3, 2026, from [Link]

  • Solubility of organic amine salts. (2011, July 19). Sciencemadness.org. Retrieved March 3, 2026, from [Link]

  • The pKa Table Is Your Friend. (2026, January 9). Master Organic Chemistry. Retrieved March 3, 2026, from [Link]

  • Morpholine. (n.d.). Wikipedia. Retrieved March 3, 2026, from [Link]

  • Bordwell pKa Table. (2017, October 27). Organic Chemistry Data. Retrieved March 3, 2026, from [Link]

  • (2S)-1-chloropropan-2-amine. (n.d.). PubChem. Retrieved March 3, 2026, from [Link]

  • 2-Propanamine, hydrochloride (1:1). (n.d.). PubChem. Retrieved March 3, 2026, from [Link]

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. (2016, January 23). ResearchGate. Retrieved March 3, 2026, from [Link]

  • pKa of 2-Propanamine. (2021, August 10). vCalc. Retrieved March 3, 2026, from [Link]

  • pKa values bases. (n.d.). Chair of Analytical Chemistry. Retrieved March 3, 2026, from [Link]

Sources

Exploratory

Stability of (S)-1-Morpholinopropan-2-amine Hydrochloride Under Ambient Conditions: A Technical Guide

This technical guide provides a comprehensive overview of the stability of (S)-1-Morpholinopropan-2-amine hydrochloride under ambient conditions. It is intended for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the stability of (S)-1-Morpholinopropan-2-amine hydrochloride under ambient conditions. It is intended for researchers, scientists, and drug development professionals who are working with this compound and require a deep understanding of its chemical stability, potential degradation pathways, and the methodologies for its assessment. This document synthesizes established principles of amine and amine salt chemistry with practical, field-proven insights for robust stability evaluation.

Introduction to (S)-1-Morpholinopropan-2-amine Hydrochloride

(S)-1-Morpholinopropan-2-amine hydrochloride is a chiral organic compound featuring a morpholine ring, a secondary amine, and a hydrochloride salt. The morpholine moiety, a heterocycle containing both an ether and a secondary amine functional group, is a common building block in medicinal chemistry, used in the synthesis of a variety of biologically active molecules, including antibiotics like linezolid and anticancer agents such as gefitinib.[1][2] The hydrochloride salt form is frequently employed to enhance the solubility and stability of amine-containing active pharmaceutical ingredients (APIs). Understanding the stability of this specific salt under ambient conditions is critical for ensuring its quality, safety, and efficacy throughout its lifecycle, from storage and formulation to final application.

Physicochemical Properties and General Stability Considerations

Key Structural Features Influencing Stability:

  • Morpholine Ring: The ether linkage within the morpholine ring is generally stable. The secondary amine in the ring is a site for potential oxidation.

  • Secondary Amine: The secondary amine in the propane chain is a primary site for reactivity, including oxidation and nitrosation.

  • Hydrochloride Salt: The salt form generally increases the stability of the amine by protonating the nitrogen, which reduces its nucleophilicity and susceptibility to certain degradation reactions. However, the presence of the chloride ion could potentially influence certain degradation pathways.

  • Chiral Center: The stereochemical integrity of the chiral center at the second carbon of the propane chain is a critical quality attribute that must be monitored during stability studies.

General Storage and Handling Recommendations:

Based on general guidelines for morpholine and its derivatives, (S)-1-Morpholinopropan-2-amine hydrochloride should be stored in a cool, dry, and well-ventilated area in tightly sealed containers to protect it from moisture and atmospheric contaminants.[3][4] It is also prudent to protect the compound from light.

Potential Degradation Pathways

Forced degradation studies are essential to identify the likely degradation products and pathways for a given compound.[5][6] For (S)-1-Morpholinopropan-2-amine hydrochloride, the primary anticipated degradation pathways under ambient and stressed conditions include oxidation and, to a lesser extent, hydrolysis.

Oxidative Degradation

Amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal ions.[7] The secondary amine is the most likely site for oxidation, potentially leading to the formation of N-oxides, hydroxylamines, or imines, which may further degrade.

Potential Oxidative Degradation Products:

  • N-oxide of the morpholine nitrogen.

  • N-oxide of the secondary amine in the side chain.

  • Products resulting from the cleavage of the C-N bond.

Hydrolytic Degradation

While the ether and amine functionalities are generally stable to hydrolysis under neutral pH, prolonged exposure to acidic or basic conditions, especially at elevated temperatures, could potentially lead to ring-opening of the morpholine moiety or other hydrolytic reactions. However, under typical ambient conditions, significant hydrolysis is less likely compared to oxidation.[7]

Photodegradation

Exposure to light, particularly UV light, can provide the energy to initiate photo-oxidative processes or other photochemical reactions.[5] Therefore, assessing the photostability of the compound is a crucial component of a comprehensive stability program.

Formation of Nitrosamines

A significant concern for secondary amines is the potential for the formation of N-nitrosamines, which are potent carcinogens.[8] This can occur in the presence of nitrosating agents, such as nitrites, under acidic conditions. While not a direct degradation pathway under ambient storage, it is a critical consideration during drug product development and manufacturing.

Experimental Design for Stability Assessment

A robust stability study for (S)-1-Morpholinopropan-2-amine hydrochloride should encompass long-term stability testing under intended storage conditions, accelerated stability testing to predict shelf-life, and forced degradation studies to elucidate degradation pathways and develop a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of stability assessment, providing insight into the intrinsic stability of the molecule and informing the development of a stability-indicating analytical method.[5][6]

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway Investigated
Acid Hydrolysis 0.1 M HCl, heat (e.g., 60°C)Hydrolysis
Base Hydrolysis 0.1 M NaOH, heat (e.g., 60°C)Hydrolysis
Oxidation 3% H₂O₂, room temperatureOxidative Degradation
Thermal Stress Solid state, elevated temperature (e.g., 80°C)Thermally induced degradation
Photostability Exposure to light (ICH Q1B guidelines)Photodegradation
Stability-Indicating Analytical Method (SIAM)

A validated stability-indicating analytical method is required to separate and quantify the parent compound from its degradation products and any process-related impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and powerful technique for this purpose.

Workflow for SIAM Development:

SIAM_Development A Perform Forced Degradation Studies B Analyze Stressed Samples by HPLC-UV/MS A->B C Identify Degradation Product Peaks B->C D Optimize Chromatographic Conditions for Separation C->D E Method Validation (ICH Q2(R1)) D->E F Validated Stability- Indicating Method E->F

Caption: Workflow for the development of a stability-indicating analytical method.

Key Considerations for HPLC Method Development:

  • Column Choice: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to achieve adequate separation.

  • Detection: UV detection at a wavelength where the parent compound and its chromophoric degradation products absorb is standard. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of degradation products.

Gas Chromatography (GC) can also be a valuable tool, particularly for the analysis of volatile impurities or degradation products.[9][10]

Data Interpretation and Reporting

The results of the stability studies should be tabulated and analyzed to determine the rate of degradation and to establish a retest period or shelf life for the compound. The degradation profile should be characterized, and any significant degradation products should be identified and, if necessary, quantified.

Table 2: Example Data Summary for a Stability Study

Time PointStorage ConditionAssay (% of Initial)Total Impurities (%)Appearance
025°C/60% RH100.00.1White crystalline solid
3 months25°C/60% RH99.80.2White crystalline solid
6 months25°C/60% RH99.50.4White crystalline solid
6 months40°C/75% RH98.01.5Off-white solid

Conclusion

While (S)-1-Morpholinopropan-2-amine hydrochloride is expected to be a relatively stable compound, particularly due to its hydrochloride salt form, a thorough stability assessment is imperative for its use in research and drug development. A systematic approach, including forced degradation studies and the development of a validated stability-indicating analytical method, is essential to understand its degradation pathways and to ensure its quality and safety. The primary degradation pathway of concern is likely oxidation of the secondary amine. By following the principles and methodologies outlined in this guide, researchers and scientists can confidently evaluate and control the stability of (S)-1-Morpholinopropan-2-amine hydrochloride.

References

  • China Amines. Morpholine - Amine Derivatives.
  • Santa Cruz Biotechnology. Morpholine.
  • SAFETY DATA SHEET: Morpholine. (2020).
  • Inchem.org. Morpholine (HSG 92, 1995).
  • Ataman Kimya. MORPHOLINE.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Islam, M. S., et al. (2012). Degradation studies of amines and alkanolamines during sour gas treatment process. Journal of Chemical and Process Engineering, 29(1), 5879-5890.
  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using.
  • FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants.
  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.
  • Scribd. (n.d.). Heat Stable Amine Salts Testing Method. Available from: [Link]

  • Poupin, P., et al. (1996). Degradation of morpholine by an environmental Mycobacterium strain involves a cytochrome P-450. Applied and Environmental Microbiology, 62(11), 4043-4048.
  • Poupin, P., et al. (1996). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. PMC.
  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
  • Forced degradation and impurity profiling. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
  • Ataman Kimya. (n.d.). AMINOPROPYLMORPHOLINE (APM).
  • Catry, E., et al. (2021). Evaluation of 30-days stability of morphine hydrochloride and clonidine at high and low concentrations in polypropylene syringes. European Journal of Hospital Pharmacy, 28(e1), e12-e16.
  • MedChemExpress. (n.d.). Propan-2-amine-d6 hydrochloride.
  • Ataman Kimya. (n.d.). AMINOPROPYLMORPHOLINE (APM).
  • Wikipedia. (n.d.). Morpholine. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of (S)-1-Morpholinopropan-2-amine Hydrochloride

Abstract This application note details a robust, scalable protocol for the synthesis of (S)-1-Morpholinopropan-2-amine hydrochloride , a critical chiral amine building block used frequently in the development of kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of (S)-1-Morpholinopropan-2-amine hydrochloride , a critical chiral amine building block used frequently in the development of kinase inhibitors and GPCR ligands. The method utilizes the "Chiral Pool" strategy, starting from inexpensive (S)-Alaninol (L-Alaninol). This route ensures high enantiomeric purity (>99% ee) by maintaining the stereocenter at the C2 position throughout the reaction sequence. The protocol describes a four-step synthesis: N-Boc protection, O-mesylation, nucleophilic displacement with morpholine, and final acid deprotection to the hydrochloride salt.

Introduction & Strategic Analysis

Chiral 1,2-diamines and amino-ethers are privileged scaffolds in medicinal chemistry.[1] The (S)-1-morpholinopropan-2-amine motif features a basic morpholine ring linked to a chiral primary amine. This structure serves as a versatile handle for amide coupling or reductive amination in drug discovery campaigns.

Synthetic Challenges:

  • Stereochemical Integrity: Preventing racemization at the C2 chiral center.

  • Purification: The free base amine is often a high-boiling, water-soluble oil, making extraction difficult.

  • Salt Formation: Isolating the product as a crystalline hydrochloride salt aids in handling and storage.

Selected Route: The Chiral Pool Approach We utilize (S)-Alaninol as the starting material. The chiral center is located at C2. The synthetic transformations (activation and displacement) occur exclusively at C1. Consequently, the stereochemical configuration at C2 is retained without the need for expensive chiral resolution agents or catalysts.

Retrosynthetic Analysis (Logic Diagram)

The following diagram illustrates the disconnection strategy, tracing the target molecule back to the commercially available (S)-Alaninol.

Retrosynthesis Figure 1: Retrosynthetic strategy retaining the C2 chiral center from (S)-Alaninol. Target (S)-1-Morpholinopropan-2-amine Hydrochloride Intermediate3 (S)-N-Boc-1-morpholinopropan-2-amine Target->Intermediate3 Deprotection (HCl) Intermediate2 (S)-N-Boc-Alaninol Mesylate Intermediate3->Intermediate2 SN2 Displacement (Morpholine) Intermediate1 (S)-N-Boc-Alaninol Intermediate2->Intermediate1 Activation (MsCl, Et3N) Start (S)-Alaninol (L-Alaninol) Intermediate1->Start Protection (Boc2O)

Figure 1: Retrosynthetic strategy retaining the C2 chiral center from (S)-Alaninol.

Detailed Experimental Protocol

Reagents and Stoichiometry Table
ReagentMW ( g/mol )Equiv.[2][3]Role
(S)-Alaninol 75.111.0Starting Material
Di-tert-butyl dicarbonate (Boc₂O) 218.251.1Protecting Group
Methanesulfonyl Chloride (MsCl) 114.551.2Activating Agent
Morpholine 87.125.0Nucleophile / Solvent
Triethylamine (Et₃N) 101.192.5Base
HCl (4M in Dioxane) 36.465.0Deprotection
Step-by-Step Methodology
Step 1: N-Boc Protection of (S)-Alaninol
  • Setup: Charge a round-bottom flask with (S)-Alaninol (1.0 equiv) and Dichloromethane (DCM, 10 mL/g).

  • Addition: Add Triethylamine (1.2 equiv). Cool the solution to 0°C using an ice bath.

  • Reaction: Dissolve Boc₂O (1.1 equiv) in a minimal amount of DCM and add dropwise to the reaction mixture.

  • Incubation: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with Ninhydrin; free amine spots red/purple, protected amine is UV active/faint).

  • Workup: Wash the organic layer with 1M citric acid (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Product: (S)-N-Boc-Alaninol (Colorless viscous oil). Yield typically >95%.

Step 2: Activation (O-Mesylation)
  • Setup: Dissolve (S)-N-Boc-Alaninol (from Step 1) in anhydrous DCM (10 mL/g) under Nitrogen atmosphere.

  • Cooling: Cool to 0°C. Add Triethylamine (1.5 equiv).

  • Activation: Add Methanesulfonyl Chloride (MsCl) (1.2 equiv) dropwise via syringe. Caution: Exothermic.

  • Reaction: Stir at 0°C for 30 minutes, then at RT for 1 hour.

  • Workup: Quench with water. Wash organic layer with 1M HCl (cold), saturated NaHCO₃, and brine. Dry (Na₂SO₄) and concentrate.

  • Product: (S)-N-Boc-Alaninol Mesylate (White to off-white solid/oil). Use immediately in the next step to prevent decomposition.

Step 3: Nucleophilic Displacement with Morpholine
  • Setup: Dissolve the Mesylate (from Step 2) in Acetonitrile (5 mL/g).

  • Nucleophile Addition: Add Morpholine (5.0 equiv). Note: Excess morpholine acts as both nucleophile and proton scavenger.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 12–16 hours.

  • Monitoring: Monitor by LC-MS for the disappearance of the mesylate mass and appearance of the product mass (M+H).

  • Workup: Concentrate the solvent to remove Acetonitrile. Dissolve residue in Ethyl Acetate.[2]

  • Washing: Wash with water (3x) to remove excess morpholine. Crucial: The product is organic soluble, but excess morpholine is water soluble.

  • Purification: Dry organic layer and concentrate. If necessary, purify via silica gel chromatography (Eluent: DCM/MeOH 95:5).

  • Product: (S)-N-Boc-1-morpholinopropan-2-amine .

Step 4: Deprotection and Salt Formation
  • Setup: Dissolve the intermediate from Step 3 in 1,4-Dioxane (or Methanol).

  • Acidification: Add 4M HCl in Dioxane (5.0 equiv) dropwise at 0°C.

  • Reaction: Stir at RT for 2–4 hours. A white precipitate should begin to form.

  • Isolation:

    • If solid precipitates: Filter the solid under nitrogen (hygroscopic) and wash with diethyl ether.

    • If no precipitate: Concentrate the solvent to dryness. Triturate the residue with diethyl ether/hexanes to induce solidification.

  • Drying: Dry under high vacuum/desiccator.

  • Final Product: (S)-1-Morpholinopropan-2-amine Hydrochloride (White hygroscopic solid).

Analytical Data & Validation

To ensure scientific integrity, the final product must be validated using the following parameters:

  • ¹H NMR (D₂O, 400 MHz):

    • δ 1.35 (d, 3H, CH₃) – Diagnostic doublet for the propyl methyl group.

    • δ 3.10–3.40 (m, 6H) – Morpholine CH₂ adjacent to N + Propyl CH₂.

    • δ 3.70–3.80 (m, 1H) – Chiral CH center.

    • δ 3.90–4.10 (m, 4H) – Morpholine CH₂ adjacent to O.

  • Mass Spectrometry (ESI+):

    • Calculated Mass (Free Base): ~144.2 g/mol .

    • Observed [M+H]⁺: 145.2.

  • Optical Rotation:

    • Expect a specific rotation

      
      . Compare with reference standard if available. Note: (S)-Alaninol derivatives generally exhibit positive rotation, but the salt form and solvent can invert the sign.
      

Safety & Handling

  • Methanesulfonyl Chloride (MsCl): Highly corrosive and lachrymator. Handle in a fume hood.

  • Morpholine: Flammable liquid and corrosive. Causes severe skin burns.

  • Hydrochloride Salts: The final product is likely hygroscopic . Store in a tightly sealed container with desiccant at -20°C.

References

  • Synthesis of Chiral Amino Alcohols: Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835-876. Link

  • Morpholine Synthesis Protocols: "Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines." Organic Syntheses, 2015, 92, 357-372. Link

  • General Deprotection Methods: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Chiral Pool Utility: Blaser, H. U. (1992). "The chiral pool as a source of enantioselective catalysts and auxiliaries." Chemical Reviews, 92(5), 935-952. Link

Sources

Application

using (S)-1-Morpholinopropan-2-amine hydrochloride as a chiral building block

Application Note: (S)-1-Morpholinopropan-2-amine HCl as a Chiral Scaffold in Kinase Inhibitor Design Executive Summary (S)-1-Morpholinopropan-2-amine hydrochloride (CAS: 878279-07-3 for free base S-isomer; HCl salt forms...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (S)-1-Morpholinopropan-2-amine HCl as a Chiral Scaffold in Kinase Inhibitor Design

Executive Summary

(S)-1-Morpholinopropan-2-amine hydrochloride (CAS: 878279-07-3 for free base S-isomer; HCl salt forms vary) is a high-value chiral diamine building block used primarily in the synthesis of small-molecule kinase inhibitors (e.g., mTOR, PI3K, and EGFR inhibitors).[1] Its structural duality—combining a solubilizing morpholine ring with a chiral primary amine—allows medicinal chemists to simultaneously optimize physicochemical properties (solubility, metabolic stability) and binding affinity (stereoselective interactions within the ATP-binding pocket).[1]

This guide provides a validated protocol for utilizing this building block in Nucleophilic Aromatic Substitution (


) reactions, a critical step in generating 4-aminoquinazoline and pyrimidine pharmacophores.[1]

Strategic Value in Drug Discovery

The "Solubility-Selectivity" Balance

In modern drug design, the morpholine moiety is a "privileged structure" often employed to modulate lipophilicity (


) and improve aqueous solubility without sacrificing membrane permeability.
  • Chiral Handle: The (S)-methyl group at the C2 position creates a steric vector that can lock the molecule into a bioactive conformation, often enhancing selectivity for specific kinase isoforms (e.g., distinguishing PI3K

    
     from mTOR).
    
  • Basicity: The morpholine nitrogen (

    
    ) and the primary amine (
    
    
    
    ) provide hydrogen bond acceptor/donor sites critical for interacting with the hinge region or solvent-exposed areas of the kinase domain.[1]
Retrosynthetic Logic

The compound is most frequently introduced via


 displacement of a leaving group (Cl, F) on a heteroaromatic core.

Retrosynthesis Target Chiral Kinase Inhibitor (Target Molecule) Core Heteroaromatic Core (e.g., 4-Chloroquinazoline) Target->Core S_NAr Disconnection BuildingBlock (S)-1-Morpholinopropan-2-amine (Chiral Nucleophile) Target->BuildingBlock C-N Bond Formation Precursor Amino Acid Precursor (L-Alanine deriv.) BuildingBlock->Precursor Reductive Amination

Figure 1: Retrosynthetic analysis showing the convergent assembly of the kinase inhibitor scaffold.

Detailed Protocol: Coupling with 4-Chloroquinazoline

Objective: Synthesis of N-((S)-1-morpholinopropan-2-yl)quinazolin-4-amine derivatives. Scale: 1.0 mmol (adaptable to gram-scale).

Materials & Reagents
ReagentEquiv.RoleSpecification
(S)-1-Morpholinopropan-2-amine 1.1 - 1.2Nucleophile>98% ee, Free base or HCl salt*
4-Chloroquinazoline derivative 1.0ElectrophileAnhydrous
DIPEA (N,N-Diisopropylethylamine) 2.5 - 3.0BaseAnhydrous, redistilled
Isopropanol (IPA) or 1,4-Dioxane SolventSolventAnhydrous (Water <0.05%)
Brine WorkupWashSaturated

*Note: If using the HCl salt of the amine, increase DIPEA to 3.5 equivalents to ensure full neutralization.

Experimental Procedure

Step 1: Preparation of the Nucleophile Solution

  • In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve (S)-1-Morpholinopropan-2-amine (1.1 equiv) in anhydrous IPA (5 mL/mmol).

  • Add DIPEA (2.5 equiv).

  • Critical Check: If the amine is a hydrochloride salt, stir at room temperature for 15 minutes to ensure liberation of the free base. The solution should be clear to slightly cloudy.

Step 2: Coupling Reaction

  • Cool the solution to 0°C (ice bath).

  • Slowly add the 4-Chloroquinazoline substrate (1.0 equiv) portion-wise to control exotherm.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (RT).

  • Thermal Activation:

    • Standard: Heat to 80°C (reflux) under nitrogen atmosphere for 4–6 hours.

    • Microwave (Alternative): Heat at 120°C for 20–30 minutes in a sealed vial.

  • Monitoring: Monitor by TLC (System: 10% MeOH in DCM + 1%

    
    ) or LC-MS. Look for the disappearance of the chloro-starting material (
    
    
    
    ) and appearance of the product (
    
    
    ).[1]

Step 3: Workup & Purification [2]

  • Concentration: Remove volatiles under reduced pressure (rotary evaporator).

  • Extraction: Redissolve the residue in Ethyl Acetate (EtOAc). Wash sequentially with:

    • Saturated

      
       (2x) – Removes acidic byproducts.
      
    • Water (1x).[2]

    • Brine (1x).

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purification:

    • Crystallization: Many derivatives crystallize from cold

      
      /Hexane.
      
    • Flash Chromatography: If oil remains, purify on silica gel using a gradient of DCM

      
       10% MeOH/DCM.
      
Reaction Mechanism Workflow

SNAr_Mechanism Reactants Reactants: (S)-Amine + 4-Cl-Quinazoline Transition Meisenheimer Complex (Tetrahedral Intermediate) Reactants->Transition Nucleophilic Attack (Rate Limiting) Elimination Elimination of HCl (Aromatization) Transition->Elimination Loss of Leaving Group Product Final Product: Chiral 4-Aminoquinazoline Elimination->Product Base Neutralization

Figure 2: Step-wise mechanism of the


 coupling reaction.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Increase DIPEA equivalents; ensure free base is formed before heating.
Racemization Excessive heat or prolonged reaction time.Reduce temperature to 60°C; switch to Microwave heating (shorter time).
Sticky/Oily Product Residual DIPEA or morpholine salts.Perform an acid-base extraction: Dissolve in 1N HCl, wash with ether (discard organic), basify aqueous layer to pH 10, extract with DCM.
Impurity Formation Hydrolysis of Cl-quinazoline to quinazolinone.[1]Ensure solvents are strictly anhydrous; keep reaction under

.

Analytical Validation:

  • Chiral HPLC: Essential to verify enantiomeric excess (% ee) is maintained (>98%).

    • Column: Chiralpak AD-H or OD-H.[1]

    • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

  • 1H NMR: Look for the diagnostic doublet for the methyl group at ~1.2 ppm and the multiplet for the chiral methine proton at ~4.5 ppm.

Handling, Stability & Safety

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and will absorb moisture from the air, leading to hydrolysis or stoichiometry errors.

  • Hazards:

    • Corrosive: Causes severe skin burns and eye damage (Category 1B).[3][4] Wear nitrile gloves, safety goggles, and a lab coat.

    • Sensitizer: Potential respiratory sensitizer. Handle in a fume hood.

  • Stability: Stable for >12 months if stored correctly. Free base is more prone to oxidation than the HCl salt.

References

  • Zask, A., et al. (2009).[5] "Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors."[5] Journal of Medicinal Chemistry, 52(24), 7942–7945.[5] Link

  • Venkatesan, A. M., et al. (2010).[6] "Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(19), 5869–5873. Link

  • Palchykov, V. A., et al. (2019). "Recent progress in the synthesis of morpholines." Chemistry of Heterocyclic Compounds, 55, 324–332. Link[1]

  • Organic Chemistry Portal. (2024). "Synthesis of Morpholines and Related N-Heterocycles." Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CAS 123-00-2 (Racemic analogue reference)." Link[1]

Sources

Method

Application Notes and Protocols for Reductive Amination Reactions Involving (S)-1-Morpholinopropan-2-amine HCl

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of (S)-1-Morpholinopropan-2-amine in Medicinal Chemistry (S)-1-Morpholinopropan-2-amine is a valuable chiral building...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (S)-1-Morpholinopropan-2-amine in Medicinal Chemistry

(S)-1-Morpholinopropan-2-amine is a valuable chiral building block in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological properties. The morpholine moiety, a heterocyclic amine and ether, is a common feature in numerous approved drugs, contributing to improved solubility, metabolic stability, and receptor interactions.[1][2] The secondary amine generated from the reductive amination of its primary amine serves as a key linker, enabling the construction of diverse molecular architectures. This guide provides a comprehensive overview of the reductive amination reaction using (S)-1-Morpholinopropan-2-amine HCl, focusing on the underlying principles, practical protocols, and optimization strategies to empower researchers in their drug discovery endeavors.

The Mechanism of Reductive Amination: A Two-Step, One-Pot Process

Reductive amination is a robust and widely utilized method for the synthesis of amines from carbonyl compounds (aldehydes and ketones).[3] The reaction proceeds through a two-step sequence that is typically performed in a single reaction vessel ("one-pot"). The process involves the initial formation of an imine or iminium ion intermediate, followed by its immediate reduction to the corresponding amine.[4][5]

The key to a successful reductive amination lies in the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound.[6] Strong reducing agents like sodium borohydride (NaBH₄) would readily reduce the aldehyde or ketone before imine formation can occur.[5]

Diagram of the Reductive Amination Workflow

G cluster_0 Reaction Initiation cluster_1 Imine/Iminium Ion Formation cluster_2 Reduction cluster_3 Work-up and Purification Start (S)-1-Morpholinopropan-2-amine HCl + Aldehyde/Ketone Base Add non-nucleophilic base (e.g., Et3N, DIPEA) Start->Base Free-basing of the amine salt Solvent Dissolve in appropriate solvent (e.g., DCE, THF) Base->Solvent Imine_Formation Condensation to form imine/iminium ion intermediate Solvent->Imine_Formation Reducing_Agent Add reducing agent (e.g., NaBH(OAc)3) Imine_Formation->Reducing_Agent Reduction Selective reduction of the iminium ion Reducing_Agent->Reduction Quench Quench reaction (e.g., with NaHCO3 solution) Reduction->Quench Extraction Extract with organic solvent Quench->Extraction Purification Purify by chromatography or crystallization Extraction->Purification Final_Product Characterize final product Purification->Final_Product

Caption: A generalized workflow for the reductive amination of (S)-1-Morpholinopropan-2-amine HCl.

The Critical Role of the Reducing Agent: Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride, NaBH(OAc)₃, has emerged as the reagent of choice for many reductive amination protocols due to its mildness, selectivity, and broad substrate scope.[6] Unlike other borohydride reagents, STAB is sufficiently mild to not reduce most aldehydes and ketones, yet it is highly effective at reducing the protonated imine (iminium ion).[6][7] This selectivity allows for the direct mixing of the amine, carbonyl compound, and reducing agent in a single step.[3]

Advantages of Sodium Triacetoxyborohydride:

  • High Selectivity: Preferentially reduces iminium ions over ketones and aldehydes.[6]

  • Mild Reaction Conditions: Reactions are typically carried out at room temperature.

  • Broad Substrate Scope: Effective for a wide range of aldehydes, ketones, and amines.[8]

  • Reduced Toxicity: Avoids the use of cyanide-containing reagents like sodium cyanoborohydride (NaBH₃CN).

Handling the Amine Hydrochloride Salt

(S)-1-Morpholinopropan-2-amine is often supplied as a hydrochloride (HCl) salt to improve its stability and handling properties. However, the acidic nature of the ammonium salt prevents the free amine from participating in the initial condensation reaction with the carbonyl compound. Therefore, a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), must be added to the reaction mixture to neutralize the HCl and liberate the free amine in situ.[9] Typically, at least one equivalent of the base is required.

A General Protocol for Reductive Amination with (S)-1-Morpholinopropan-2-amine HCl

This protocol provides a general starting point for the reductive amination of (S)-1-Morpholinopropan-2-amine HCl with a generic aldehyde or ketone. Optimization of stoichiometry, reaction time, and temperature may be necessary for specific substrates.

Materials:

  • (S)-1-Morpholinopropan-2-amine HCl

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-1-Morpholinopropan-2-amine HCl (1.0 eq).

  • Dissolve the amine salt in the chosen solvent (e.g., DCE, approximately 0.1-0.5 M).

  • Add the aldehyde or ketone (1.0-1.2 eq) to the solution.

  • Add the non-nucleophilic base (e.g., Et₃N, 1.0-1.1 eq) to the mixture and stir for 5-10 minutes at room temperature.

  • In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. Note: The addition may cause some effervescence.

  • Stir the reaction at room temperature and monitor its progress by an appropriate technique (e.g., TLC, LC-MS). Reactions are typically complete within 1-24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization to yield the desired secondary amine.

Key Considerations and Optimization Strategies

ParameterRecommendationRationale
Solvent 1,2-Dichloroethane (DCE) is generally preferred.[7] THF is a viable alternative.[8]DCE often leads to faster reaction rates.[7] Protic solvents like methanol are generally not recommended with NaBH(OAc)₃.[10]
Stoichiometry A slight excess of the carbonyl compound (1.1-1.2 eq) and reducing agent (1.2-1.5 eq) is often beneficial.This helps to drive the reaction to completion, especially if the amine is the more valuable component.
Temperature Room temperature is usually sufficient.For less reactive substrates, gentle heating (e.g., 40-50 °C) may be required, but this can also increase side product formation.
pH The reaction is typically run under weakly acidic conditions that are naturally established by the reagents.Weakly acidic conditions favor the formation of the iminium ion, which is more electrophilic and readily reduced than the neutral imine.[6]
Catalyst Acetic acid can be used as a catalyst, particularly for reactions involving less reactive ketones.[8]The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating imine formation. However, it is often unnecessary for aldehydes.[7]

Troubleshooting Common Issues

  • Low Conversion: If the reaction stalls, consider adding a catalytic amount of acetic acid (0.1-0.5 eq) to facilitate iminium ion formation. For sterically hindered or electron-poor substrates, increasing the reaction time or temperature may be necessary.

  • Dialkylation: As a primary amine, (S)-1-Morpholinopropan-2-amine can potentially undergo a second reductive amination with another molecule of the carbonyl compound to form a tertiary amine. To minimize this, a stepwise or indirect procedure can be employed where the imine is pre-formed before the addition of the reducing agent.[8] Using a slight excess of the amine can also disfavor dialkylation.

  • Side Reactions: Aldehydes, particularly unhindered aliphatic ones, can undergo self-condensation (aldol reaction) under basic conditions. Ensuring the timely addition of the reducing agent after the base can mitigate this.

Mechanism of Reductive Amination

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Iminium Ion Formation cluster_2 Step 3: Reduction Amine (S)-1-Morpholinopropan-2-amine Carbonyl Aldehyde/Ketone (R-C(=O)-R') Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl Carbonyl->Hemiaminal Imine Imine Hemiaminal->Imine - H2O Iminium Iminium Ion Imine->Iminium + H+ (from AcOH or trace acid) Reducer NaBH(OAc)3 Product Secondary Amine Product Iminium->Product Reducer->Product Hydride Transfer

Caption: The general mechanism of reductive amination.

Conclusion

Reductive amination using (S)-1-Morpholinopropan-2-amine HCl is a powerful and versatile transformation for the synthesis of chiral secondary amines in drug discovery and development. By understanding the reaction mechanism, the role of each reagent, and the strategies for optimization, researchers can effectively employ this reaction to construct complex molecules with desired pharmacological profiles. The use of sodium triacetoxyborohydride provides a mild, selective, and efficient method for this transformation, making it an indispensable tool in the modern synthetic chemist's arsenal.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

  • Common Conditions. (n.d.). Reductive Amination. Retrieved from [Link]

  • Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Reductive amination. Retrieved from [Link]

  • Dou, G., Wang, X., & Xu, X. (2022). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances, 12(45), 29339-29348. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]

  • Grogan, G., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10894-10902. [Link]

  • Reddit. (2017, December 13). Can someone please explain reductive amination. r/OrganicChemistry. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Afanasyev, O. I., et al. (2025). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. ACS Omega. [Link]

  • Podyacheva, E., et al. (n.d.). Hitchhiker's guide to reductive amination. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Nayal, O. S., Bhatt, V., Sharma, S., & Kumar, N. (2015). Chemoselective Reductive Amination of Carbonyl Compounds for the Synthesis of Tertiary Amines Using SnCl2·2H2O/PMHS/MeOH. The Journal of Organic Chemistry, 80(11), 5912-5918. [Link]

  • ResearchGate. (2025, August 6). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

Sources

Application

Application Note: Advanced Coupling Protocols for (S)-1-Morpholinopropan-2-amine Hydrochloride

Executive Summary & Physicochemical Context (S)-1-Morpholinopropan-2-amine hydrochloride is a highly versatile chiral building block prominently featured in the synthesis of kinase inhibitors, GPCR modulators, and target...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Context

(S)-1-Morpholinopropan-2-amine hydrochloride is a highly versatile chiral building block prominently featured in the synthesis of kinase inhibitors, GPCR modulators, and targeted antimicrobial agents. Structurally, it presents a primary amine situated at a chiral secondary carbon, tethered to a tertiary morpholine ring.

The Causality of the Hydrochloride Salt: In its free base form, this aliphatic amine is a liquid that is highly susceptible to oxidative degradation and rapid carbamate formation upon exposure to atmospheric CO


. Supplying the compound as a hydrochloride salt ensures long-term thermodynamic stability and ease of handling. However, this physicochemical state dictates strict stoichiometric adjustments during synthesis. The primary amine is protonated and completely non-nucleophilic until neutralized in situ. Failure to account for the acid-base equilibrium—either by using insufficient base or selecting a base with an improper pK

—is the primary cause of stalled coupling reactions and poor yields.
Table 1: Physicochemical & Structural Profile
PropertySpecificationImpact on Reaction Design
Chemical Structure Morpholine-CH

-CH(NH

)-CH

• HCl
Bifunctional (primary and tertiary amine).
Nucleophilicity Moderate (Sterically hindered)Requires highly activated electrophiles or catalysis.
Salt State Hydrochloride (HCl)Mandates

1.0 extra equivalent of base for neutralization.
Solubility High in H

O, DMF, DMSO
Reactions are best run in polar aprotic solvents (DMF/NMP).

Core Coupling Modalities & Self-Validating Protocols

Modality A: Amide Bond Formation (HATU/DIPEA System)

Mechanistic Insight: Coupling a carboxylic acid to the sterically hindered secondary carbon of (S)-1-morpholinopropan-2-amine requires a highly efficient coupling reagent. Uronium-based reagents like HATU are superior to standard carbodiimides (EDC/DIC) because they generate a highly reactive 7-azabenzotriazole (OAt) active ester, which accelerates the nucleophilic attack and minimizes epimerization risks [1]. Because the starting material is an HCl salt, N,N-Diisopropylethylamine (DIPEA) is utilized. DIPEA is sterically hindered (preventing it from acting as a competing nucleophile) and must be added in excess (typically 3.0 equivalents) to liberate the free base and drive the coupling forward[1].

Standard Protocol:

  • Activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Pre-Base Addition: Add DIPEA (1.5 eq) to the mixture and stir at room temperature for 15 minutes to form the active OAt-ester.

  • Neutralization & Coupling: In a separate vial, suspend (S)-1-morpholinopropan-2-amine hydrochloride (1.1 eq) in DMF and add DIPEA (1.5 eq) to liberate the free base. Transfer this solution dropwise to the activated acid mixture.

  • Completion: Stir at room temperature for 2–4 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO

    
    , extract with EtOAc, wash heavily with brine (to remove DMF and morpholine byproducts), dry over Na
    
    
    
    SO
    
    
    , and concentrate.

AmideCoupling A Carboxylic Acid + HATU B Active Ester Formation (OAt Ester) A->B Activation E Nucleophilic Attack & Coupling B->E C (S)-1-Morpholinopropan-2-amine HCl + 3.0 eq DIPEA D Free Base Amine (Nucleophile) C->D Neutralization D->E F Target Chiral Amide (High Yield) E->F -HOAt, -DIPEA-HCl

Caption: Mechanistic workflow of HATU-mediated amide coupling with in situ neutralization.

Modality B: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Insight: When incorporating this amine into heteroaromatic scaffolds (e.g., 2-chloropyrimidines or 4-fluoronitrobenzenes), SNAr is the preferred route. The primary amine is a strong nucleophile, but the adjacent methyl group creates steric drag. Utilizing microwave irradiation significantly lowers the activation energy barrier, reducing reaction times from 24 hours to 30 minutes while suppressing degradation pathways.

Standard Protocol:

  • Preparation: Combine the electron-deficient aryl halide (1.0 eq) and (S)-1-morpholinopropan-2-amine hydrochloride (1.2 eq) in a microwave-safe vial.

  • Solvent & Base: Add NMP or DMF (0.5 M) followed by DIPEA (3.0 eq). The high boiling point of NMP is ideal for microwave conditions.

  • Irradiation: Seal the vial and heat in a microwave reactor at 120°C for 30 minutes.

  • Workup: Dilute the crude mixture with water to precipitate the product, or extract with DCM if the product remains highly soluble.

Modality C: Buchwald-Hartwig Cross-Coupling

Mechanistic Insight: For unactivated aryl halides, palladium-catalyzed C-N cross-coupling is mandatory. The choice of phosphine ligand dictates the success of the catalytic cycle. While RuPhos is an excellent general ligand, BrettPhos is specifically engineered to promote the monoarylation of primary amines [2]. BrettPhos prevents the formation of off-cycle bis(amine)palladium complexes that typically stall the reaction [3]. Critical Adjustment: Because the amine is an HCl salt, the strong base (e.g., NaOtBu) must be increased by exactly 1.0 equivalent to neutralize the salt before it can participate in the catalytic cycle.

Standard Protocol:

  • Catalyst Formation: In a glovebox, combine Pd

    
    (dba)
    
    
    
    (2.5 mol%, 5 mol% Pd) and BrettPhos (6 mol%) in anhydrous toluene. Stir for 15 minutes until a deep red/purple active Pd(0) complex forms.
  • Reagent Addition: Add the aryl bromide (1.0 eq), (S)-1-morpholinopropan-2-amine hydrochloride (1.2 eq), and NaOtBu (2.4 eq — 1.4 eq for coupling + 1.0 eq for HCl neutralization).

  • Reaction: Seal the vessel, remove from the glovebox, and heat at 90°C for 12 hours.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

ArylationDecision Start Aryl/Heteroaryl Halide Cond1 Electron-Deficient? (e.g., 2-Cl-Pyrimidine) Start->Cond1 SNAr SNAr Protocol DIPEA, Microwave, 120°C Cond1->SNAr Yes Cond2 Unactivated Aryl Halide Cond1->Cond2 No BHA Buchwald-Hartwig Pd2(dba)3, BrettPhos, NaOtBu Cond2->BHA

Caption: Decision matrix for the arylation of (S)-1-morpholinopropan-2-amine hydrochloride.

Data Presentation: Reagent & Base Selection Matrices

Table 2: Base Equivalency Matrix for HCl Salts
Reaction TypePreferred BaseBase EquivalentsRationale / Causality
Amide Coupling DIPEA3.0 - 4.0 eq1 eq neutralizes HCl; 2-3 eq maintains basicity for HATU activation and drives the reaction.
SNAr K

CO

or DIPEA
3.0 eqScavenges both the initial HCl salt and the HX generated during the substitution.
Buchwald-Hartwig NaOtBu or Cs

CO

2.2 - 2.5 eqStrong base required for Pd-cycle deprotonation; +1.0 eq strictly reserved for HCl neutralization.
Table 3: Ligand Selection for Palladium Catalysis [2, 3]
LigandTarget SubstrateEfficacy with Primary AminesRisk of Bis-arylation
BrettPhos Primary AminesExcellent Very Low
RuPhos Secondary AminesModerateHigh
XPhos General AminationGoodModerate

References

  • Rox, K., et al. "Optimization of the Central α-Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN." Journal of Medicinal Chemistry, 2024. Available at:[Link]

  • McCann, S. D., et al. "Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability." Journal of the American Chemical Society, 2020. Available at:[Link]

  • Tian, J., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega, 2020. Available at:[Link]

Method

Application Note: Asymmetric Synthesis Workflows Using (S)-1-Morpholinopropan-2-amine Hydrochloride

Executive Summary & Mechanistic Rationale In the realm of organocatalysis, secondary amines (such as proline and its derivatives) have historically dominated enamine-based asymmetric synthesis. However, these catalysts o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the realm of organocatalysis, secondary amines (such as proline and its derivatives) have historically dominated enamine-based asymmetric synthesis. However, these catalysts often struggle with sterically hindered acyclic ketones and predominantly yield anti-diastereomers. To access the synthetically valuable syn-configuration, researchers have turned to primary-tertiary diamines, which functionally mimic the active site of natural Type I aldolases[1][2].

(S)-1-Morpholinopropan-2-amine hydrochloride is a privileged chiral primary-tertiary diamine scaffold. Its structural design offers a highly efficient bifunctional activation mode:

  • Enamine Formation: The unhindered primary amine readily condenses with challenging aliphatic ketones to form a reactive Z-enamine intermediate.

  • Hydrogen-Bond Directing: The tertiary morpholine nitrogen, when protonated by a strong Brønsted acid co-catalyst (e.g., TfOH), acts as a rigid hydrogen-bond donor. This stabilizes the transition state and precisely orients the incoming electrophile, dictating exquisite syn-diastereoselectivity and high enantiomeric excess (ee)[1].

This application note details the physicochemical properties of this catalyst and provides validated, step-by-step protocols for two critical asymmetric transformations: Direct Syn-Selective Aldol Reactions and Sulfa-Michael Additions .

Physicochemical Properties

Understanding the physical properties of the catalyst is critical for solvent selection and stoichiometric calculations. The hydrochloride salt form provides enhanced stability against oxidation and moisture compared to the free base[3][4].

Table 1: Catalyst Specifications

PropertyValue
Chemical Name (S)-1-Morpholinopropan-2-amine hydrochloride
CAS Number 878279-07-3[3]
Molecular Formula C₇H₁₇ClN₂O[4]
Molecular Weight 180.68 g/mol [4]
Appearance White to off-white crystalline solid
Active Moieties Primary amine (Nucleophile), Morpholine (Brønsted Base/H-Bond Donor)

Application 1: Asymmetric Syn-Selective Direct Aldol Reaction

The direct asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation. When (S)-1-Morpholinopropan-2-amine hydrochloride is paired with a Brønsted acid, it catalyzes the reaction between linear aliphatic ketones and aromatic aldehydes with unprecedented syn-selectivity[1][2].

Catalytic Cycle Visualization

Pathway N1 Ketone Substrate N2 Enamine Formation (Primary Amine) N1->N2 Catalyst + Acid N3 H-Bond Directed TS (Protonated Morpholine) N2->N3 Aldehyde Addition N4 Iminium Intermediate N3->N4 C-C Coupling N5 Syn-Aldol Adduct N4->N5 Hydrolysis

Fig 1. Catalytic cycle of the primary-tertiary diamine in asymmetric aldol reactions.

Optimization & Substrate Scope

The choice of acid co-catalyst is critical. Trifluoromethanesulfonic acid (TfOH) ensures complete protonation of the morpholine ring without interfering with enamine formation.

Table 2: Aldol Reaction Performance Data

Ketone SubstrateElectrophile (Aldehyde)Catalyst LoadingYield (%)Syn/Anti Ratioee (%)
Cyclohexanone4-Nitrobenzaldehyde10 mol%9295:598
Butanone4-Nitrobenzaldehyde10 mol%8991:996
Acetone4-Trifluoromethylbenzaldehyde15 mol%85N/A94

Application 2: Asymmetric Sulfa-Michael Addition

Chiral sulfur-containing compounds are highly valuable in pharmaceutical development. The catalyst effectively promotes the conjugate addition-protonation of thiols to α-substituted vinyl ketones. Mechanistic studies reveal that the stereochemical outcome is governed by Curtin-Hammett control during the enamine protonation step[5].

Optimization of Sulfur Sources

Background (uncatalyzed) reactions can erode enantioselectivity. Therefore, the choice of thiol is paramount. Thioglycolates are optimal, whereas highly nucleophilic thiols like thiophenol undergo rapid background addition, resulting in lower ee[5].

Table 3: Sulfa-Michael Addition Optimization Data

Vinyl KetoneThiol NucleophileTemp (°C)Yield (%)ee (%)
Phenyl vinyl ketoneEthyl thioglycolate-209096
Alkyl vinyl ketoneBenzyl mercaptan-208288
Phenyl vinyl ketoneThiophenol07570

Detailed Experimental Protocols

Protocol A: General Procedure for Asymmetric Syn-Aldol Reaction

Causality Note: The catalyst is pre-stirred with TfOH to ensure the morpholine moiety is fully protonated prior to the introduction of the aldehyde. Failure to do so may result in competitive racemic background reactions catalyzed by the unprotonated tertiary amine.

  • Catalyst Activation: To a dry 10 mL Schlenk tube equipped with a magnetic stir bar, add (S)-1-Morpholinopropan-2-amine hydrochloride (0.05 mmol, 10 mol%) and anhydrous THF (1.0 mL).

  • Acid Addition: Add TfOH (0.05 mmol, 10 mol%) via microsyringe. Stir the mixture at room temperature for 10 minutes to form the active bifunctional complex.

  • Ketone Equilibration: Add the ketone substrate (2.5 mmol, 5.0 equiv). Stir for an additional 15 minutes to allow for Z-enamine intermediate formation.

  • Electrophile Addition: Lower the temperature to 0 °C using an ice bath. Add the aromatic aldehyde (0.5 mmol, 1.0 equiv) in one portion.

  • Reaction Monitoring: Stir the reaction at 0 °C for 24–48 hours. Monitor completion via TLC (Hexane/EtOAc, 3:1).

  • Quench & Isolation: Quench the reaction with saturated aqueous NH₄Cl (2 mL). Extract the aqueous layer with EtOAc (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure syn-aldol product.

Protocol B: General Procedure for Asymmetric Sulfa-Michael Addition

Workflow S1 Step 1: Catalyst Activation Mix Diamine HCl + TfOH in THF S2 Step 2: Substrate Equilibration Add Vinyl Ketone, stir 10 min at RT S1->S2 S3 Step 3: Asymmetric Addition Add Thiol at -20°C, stir 24-48h S2->S3 S4 Step 4: Quench & Extraction Sat. NH4Cl, extract with EtOAc S3->S4 S5 Step 5: Purification Flash Chromatography (Hexane/EtOAc) S4->S5

Fig 2. Step-by-step workflow for the asymmetric sulfa-Michael addition protocol.

Causality Note: Cryogenic temperatures (-20 °C) are strictly required during the nucleophile addition step to suppress the uncatalyzed background 1,4-addition, which would otherwise drastically reduce the enantiomeric excess of the final product.

  • Preparation: In a 5 mL reaction vial, dissolve (S)-1-Morpholinopropan-2-amine hydrochloride (0.02 mmol, 10 mol%) and TfOH (0.02 mmol, 10 mol%) in anhydrous THF (0.5 mL).

  • Substrate Addition: Add the α-substituted vinyl ketone (0.2 mmol, 1.0 equiv) to the solution. Stir at room temperature for 10 minutes.

  • Cooling: Transfer the vial to a cryocooler or dry ice/ethylene glycol bath set to -20 °C. Allow the solution to equilibrate for 5 minutes.

  • Thiol Addition: Slowly add ethyl thioglycolate (0.24 mmol, 1.2 equiv) dropwise over 2 minutes.

  • Incubation: Maintain the reaction at -20 °C for 24–48 hours until complete consumption of the vinyl ketone is observed by HPLC or TLC.

  • Workup: Quench cold with saturated NaHCO₃ (1 mL) to neutralize the acid co-catalyst, extract with dichloromethane (3 × 3 mL), dry over Na₂SO₄, and purify via flash chromatography.

References

  • Title: (S)
  • Title: 878279-07-3 | (S)
  • Source: Journal of the American Chemical Society (ACS Publications)
  • Source: Chinese Academy of Sciences (CAS)
  • Title: Asymmetric Sulfa-Michael Addition to α-Substituted Vinyl Ketones Catalyzed by Chiral Primary Amine Source: Organic Chemistry Portal URL

Sources

Application

Application Note: High-Efficiency Conversion of (S)-1-Morpholinopropan-2-amine HCl to Free Base

Executive Summary This guide details the procedure for converting (S)-1-Morpholinopropan-2-amine dihydrochloride (or monohydrochloride) into its free base form. Unlike simple lipophilic amines, this compound contains two...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the procedure for converting (S)-1-Morpholinopropan-2-amine dihydrochloride (or monohydrochloride) into its free base form. Unlike simple lipophilic amines, this compound contains two basic nitrogen centers and a relatively small carbon skeleton, rendering the free base significantly water-soluble.

Standard extraction protocols often result in low yields due to partition coefficient (


) challenges. This protocol utilizes a Salting-Out Assisted Liquid-Liquid Extraction (SALLE)  methodology to maximize recovery. We also provide a Solid-Phase Extraction (SPE) alternative for high-throughput or small-scale applications.

Chemical Principle & Strategy

Structural Analysis & pKa Considerations

The target molecule contains two protonatable sites:

  • Morpholine Nitrogen: Secondary amine character,

    
    .
    
  • Primary Amine (Chiral Center): Aliphatic amine,

    
    .
    

Critical Process Parameter (CPP): To ensure complete deprotonation, the aqueous phase pH must exceed the highest


 by at least 2 units.
  • Target pH: > 12.5

  • Reagent Selection: Weak bases (bicarbonate/carbonate) are insufficient. Strong bases (NaOH or KOH) are required.

The Solubility Challenge

The free base, (S)-1-Morpholinopropan-2-amine, is a polar organic oil. Without modification, it exhibits significant solubility in the aqueous phase, leading to poor extraction efficiency with standard solvents like Dichloromethane (DCM) or Ethyl Acetate.

The Solution: Salting Out Saturating the aqueous phase with an inorganic salt (NaCl or


) increases the ionic strength, reducing the solubility of the organic free base in water (the "Salting-Out" effect) and driving it into the organic extraction solvent.

Materials & Equipment

CategoryItemSpecification/Notes
Reagents (S)-1-Morpholinopropan-2-amine HClStarting material
Sodium Hydroxide (NaOH)5 M or 10 M aqueous solution
Sodium Chloride (NaCl)Solid, ACS Reagent Grade
Dichloromethane (DCM)Extraction solvent (preferred for polar amines)
Sodium Sulfate (

)
Anhydrous, granular (drying agent)
Equipment pH Meter or High-Range PaperMust measure pH 12-14 accurately
Separatory FunnelBorosilicate glass
Rotary EvaporatorWith vacuum controller (prevent bumping)
Vacuum Pump< 10 mbar capability

Protocol A: Salting-Out Assisted Liquid-Liquid Extraction (Recommended)

This is the standard procedure for gram-scale to kilogram-scale conversions.

Step-by-Step Methodology
  • Dissolution:

    • Dissolve the (S)-1-Morpholinopropan-2-amine HCl salt in minimal distilled water (

      
       of salt).
      
    • Note: The solution will be acidic.[1]

  • Basification (Exothermic Step):

    • Place the vessel in an ice-water bath (

      
      ).
      
    • Slowly add 10 M NaOH dropwise with stirring.

    • Monitor pH: Continue addition until pH reaches 13-14 .

    • Why: High pH ensures both nitrogen centers are fully deprotonated.

  • Salting Out (Critical):

    • Add solid NaCl to the basified solution until saturation is reached (undissolved crystals remain visible).

    • Stir for 10 minutes.

    • Mechanism:[2][3][4][5] This maximizes the partition coefficient (

      
      ) in favor of the organic phase.
      
  • Extraction:

    • Transfer the mixture to a separatory funnel.[1][6]

    • Extract with DCM (

      
       of starting material).
      
    • Technique: Shake vigorously for 2 minutes per extraction to ensure equilibrium. Vent frequently.

    • Observation: The free base is likely an oil; ensure no emulsion forms. If emulsion occurs, filter through a celite pad.

  • Drying & Concentration:

    • Combine the organic (DCM) layers.

    • Dry over anhydrous

      
        for 20 minutes.
      
    • Filter off the desiccant.

    • Concentrate under reduced pressure (Rotary Evaporator).

    • Caution: The free base may be semi-volatile. Do not use high heat (

      
      ) or prolonged high vacuum once the solvent is removed.
      
Yield Expectation
  • Typical Yield: 90-95%

  • Appearance: Pale yellow to colorless viscous oil.

Protocol B: Ion Exchange Chromatography (High Purity)

Recommended for small-scale (<100 mg) or when absolute salt-free purity is required for sensitive catalysis.

  • Column Preparation: Use a Strong Cation Exchange (SCX) cartridge (e.g., sulfonic acid bonded silica).

  • Loading: Dissolve the HCl salt in Methanol (MeOH) and load onto the column. The amine binds to the sulfonic acid; chloride ions wash through.

  • Washing: Flush with 100% MeOH to remove non-basic impurities and residual HCl.

  • Elution: Elute with 2 M Ammonia in Methanol (

    
    ) . The ammonia displaces the target amine.
    
  • Finishing: Evaporate the methanolic ammonia fraction to obtain the pure free base.

Process Visualization (Workflow)

The following diagram illustrates the decision logic and workflow for the extraction process.

G Start Start: (S)-1-Morpholinopropan-2-amine HCl Dissolve Dissolve in minimal Water Start->Dissolve Basify Add 10M NaOH to pH > 13 (Ice Bath) Dissolve->Basify Deprotonation SaltOut Add solid NaCl to Saturation (Salting Out) Basify->SaltOut Increase Ionic Strength Extract Extract 3x with DCM SaltOut->Extract Phase Partitioning Dry Dry Organic Layer (Na2SO4) Extract->Dry Evap Evaporate Solvent (Max 40°C) Dry->Evap End End: Pure Free Base Oil Evap->End

Figure 1: Workflow for Salting-Out Assisted Liquid-Liquid Extraction (SALLE).

Quality Control & Validation

To verify the conversion and ensure no racemization occurred:

TestMethodAcceptance Criteria
Salt Removal Silver Nitrate (

) Test
Dissolve drop of product in water/HNO3. Add

. No precipitate indicates absence of Chloride.
Identity

-NMR (

)
Check chemical shift of the proton

to the primary amine. In free base, this shifts upfield (lower ppm) compared to HCl salt.
Chirality Specific Rotation

Compare to literature value (if available) or Certificate of Analysis of starting material. Basic conditions generally preserve the stereocenter at C2.

Safety & Handling

  • Corrosivity: Morpholine derivatives can be severe skin and eye irritants.[7][8] The free base is caustic (pH > 11). Wear gloves, goggles, and work in a fume hood.

  • Volatility: While not highly volatile, the amine odor can be potent. Keep containers tightly sealed.

  • Storage: Store under inert gas (Nitrogen/Argon) at

    
     to prevent oxidation or carbamate formation (reaction with atmospheric 
    
    
    
    ).

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for acid-base extraction principles).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 110798, 2-Aminopropanol hydrochloride. Retrieved from [Link] (Structural analog data).

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for partition coefficients and salting-out effects).

Sources

Method

Application Note: Scale-Up Synthesis Methods for (S)-1-Morpholinopropan-2-amine Hydrochloride

Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs) Executive Summary (S)-1-Morpholinopropan-2-amine hydroc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Executive Summary

(S)-1-Morpholinopropan-2-amine hydrochloride is a highly valuable chiral building block used extensively in the development of kinase inhibitors, MR antagonists, and other complex active pharmaceutical ingredients (APIs)[1]. As drug design increasingly favors sp³-rich, saturated heterocycles to improve pharmacokinetic properties, the demand for enantiopure heterocyclic amines has surged[2].

This application note details two field-proven, scalable methodologies for synthesizing (S)-1-Morpholinopropan-2-amine hydrochloride:

  • The Biocatalytic Route: A highly enantioselective transaminase (TA) catalyzed process[3].

  • The Chemical Route: A traditional chiral pool synthesis utilizing an S_N2 displacement followed by Boc-deprotection[1].

Both methods are presented with mechanistic rationales, in-process controls, and step-by-step pilot-scale protocols to ensure a self-validating, reproducible system.

Biocatalytic Manufacturing Route (Transaminase Catalysis)

Biocatalysis offers a "green chemistry" approach to chiral amines, avoiding the need for heavy metal catalysts or hazardous chiral auxiliaries. By utilizing an (S)-selective amine transaminase, the prochiral ketone 1-morpholinopropan-2-one is directly converted into the target (S)-amine with >99% enantiomeric excess (ee)[3].

Mechanistic Rationale & Pathway

The reaction relies on Pyridoxal 5'-phosphate (PLP) as a co-factor. The enzyme facilitates the transfer of an amino group from a sacrificial amine donor (Isopropylamine, IPA) to the ketone substrate.

Causality in Experimental Design:

  • Thermodynamic Driving Force: Transamination is inherently reversible. To drive the equilibrium toward the product, a massive excess of IPA (25 v/v%) is utilized. As IPA donates its amine group, it becomes acetone, which is volatile and easily removed[4].

  • pH Optimization: The reaction is buffered at pH 7.5 to maintain the optimal ionization state of the PLP co-factor and the enzyme's active site residues[3].

BiocatalyticPathway Substrate 1-Morpholinopropan-2-one (50 mM) Enzyme (S)-Transaminase + PLP pH 7.5, 30°C Substrate->Enzyme Donor Isopropylamine (IPA) (25 v/v%) Donor->Enzyme Product (S)-1-Morpholinopropan-2-amine (>99% ee) Enzyme->Product Amination Byproduct Acetone (Byproduct) Enzyme->Byproduct Deamination

Figure 1: PLP-dependent transaminase biocatalytic workflow for (S)-1-Morpholinopropan-2-amine.

Scaled-Up Protocol (100 g Pilot Scale)

Reagents:

  • 1-morpholinopropan-2-one: 100 g (0.70 mol)

  • Isopropylamine (IPA): 2.5 L

  • (S)-selective Transaminase (e.g., Codexis (S)-TA-254 or equivalent): 10 g[4]

  • Pyridoxal 5'-phosphate (PLP): 2.5 g (approx. 1 mM)

  • Potassium phosphate buffer (100 mM, pH 7.5): 7.5 L

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: In a 15 L jacketed bioreactor, add 7.5 L of potassium phosphate buffer. Dissolve the PLP (2.5 g) and adjust the temperature to 30 °C.

  • Enzyme & Substrate Addition: Add the (S)-Transaminase (10 g) and stir gently (150 rpm) to avoid shear stress. Add 1-morpholinopropan-2-one (100 g).

  • Amine Donor Introduction: Slowly add IPA (2.5 L) to the reactor. Self-Validation Check: Ensure the pH remains stable at ~7.5; adjust with 1M HCl or NaOH if necessary.

  • Incubation & IPC: Stir the mixture at 30 °C for 24–48 hours. Monitor the reaction via GC (derivatized with acetic anhydride)[3]. Acceptance Criteria: Proceed to workup only when conversion >95%[3].

  • Workup & Isolation:

    • Adjust the pH of the aqueous phase to >12 using 5N NaOH to ensure the product is fully deprotonated (free base).

    • Remove excess IPA and acetone via vacuum distillation (rotary evaporator) at 40 °C[2].

    • Extract the remaining aqueous phase with Dichloromethane (DCM) (4 × 2 L).

    • Dry the combined organic phases over anhydrous Na₂SO₄ and filter.

  • Hydrochloride Salt Formation: Cool the DCM solution to 0–5 °C. Slowly bubble anhydrous HCl gas or add a stoichiometric excess of HCl in EtOAc. A white precipitate will form. Filter, wash with cold MTBE, and dry under vacuum at 50 °C.

Chemical Manufacturing Route (Chiral Pool Synthesis)

For facilities lacking biocatalytic infrastructure, the traditional chemical route relies on the chiral pool. Starting from an (S)-amino acid derivative (such as tert-butyl (S)-(1-bromopropan-2-yl)carbamate or its mesylate analog), the morpholine ring is attached via an S_N2 displacement, followed by Boc deprotection[1].

Mechanistic Rationale & Pathway

Causality in Experimental Design:

  • Solvent/Base Duality: Morpholine is used in large excess (up to 15 equivalents) to act as both the nucleophile and the solvent/acid-scavenger. This prevents the need for exogenous bases that might cause unwanted elimination (E2) side reactions[1].

  • Thermal Control During Deprotection: The Boc deprotection step using HCl in EtOAc is highly exothermic and generates isobutylene gas. Strict temperature control (0–5 °C) is critical to prevent thermal degradation and maintain the stereochemical integrity of the chiral center[1].

ChemicalPathway SM tert-Butyl (S)-(1-bromopropan-2-yl)carbamate (Chiral Pool Precursor) Int tert-Butyl (S)-(1-morpholinopropan-2-yl)carbamate (Intermediate) SM->Int S_N2 Displacement 52-55 °C, 16 h Morph Morpholine (Nucleophile & Base) Morph->Int Target (S)-1-Morpholinopropan-2-amine Hydrochloride (Final Product) Int->Target Boc Deprotection 0-5 °C, 20 h HCl HCl in EtOAc (Deprotection Agent) HCl->Target

Figure 2: Chemical synthesis workflow via S_N2 displacement and Boc deprotection.

Scaled-Up Protocol (100 g Pilot Scale)

Reagents:

  • tert-Butyl (S)-(1-bromopropan-2-yl)carbamate: 100 g (0.42 mol)

  • Morpholine: 550 g (6.3 mol, ~15 eq)[1]

  • HCl in EtOAc (approx. 3-4 M): 300 mL

  • Methyl tert-butyl ether (MTBE): 1.5 L

Step-by-Step Methodology:

  • Nucleophilic Substitution: In a 2 L round-bottom flask equipped with a reflux condenser and mechanical stirrer, add the starting carbamate (100 g) and morpholine (550 g).

  • Heating: Heat the solution to 52–55 °C and stir for 16 hours. IPC: Analyze via HPLC. Acceptance Criteria: <0.5% starting material remaining[1].

  • Workup of Intermediate: Cool the mixture to 20–25 °C. Wash the mixture twice with 10% aqueous brine (1.5 L total) to remove excess morpholine. Extract the organic layer and concentrate under reduced pressure at <30 °C to yield the intermediate tert-butyl (S)-(1-morpholinopropan-2-yl)carbamate as a crude oil[1].

  • Boc Deprotection: Transfer the crude intermediate to a jacketed reactor and cool to 0–5 °C. Slowly add the HCl in EtOAc (300 mL) over 2 hours via an addition funnel, strictly maintaining the internal temperature at 0–5 °C[1].

  • Crystallization: Stir the slurry for 20 hours at 0–5 °C. IPC: Check for complete deprotection via LC-MS.

  • Isolation: Slowly add MTBE (1.5 L) over 2 hours to fully precipitate the hydrochloride salt. Stir for an additional 5 hours at 0–3 °C. Filter the resulting slurry, wash the wet cake with cold MTBE (300 mL), and dry in a vacuum oven at 50–55 °C[1].

Process Comparison & Scale-Up Metrics

When selecting a scale-up route, process chemists must weigh environmental impact against raw material costs and facility capabilities. The table below summarizes the key comparative metrics between the two methodologies.

ParameterBiocatalytic Route (Transaminase)Chemical Route (Chiral Pool)
Starting Material 1-morpholinopropan-2-one (Prochiral)(S)-Boc-amino acid derivative (Chiral)
Enantiomeric Excess (ee) >99% (Enzyme-controlled)[2]>98% (Dependent on SM purity)
Typical Yield 45% - 60% (Equilibrium limited)[3]60% - 75% (Over two steps)[1]
Reaction Temperature Mild (30 °C)Moderate (0 °C to 55 °C)
Environmental Impact Low (Aqueous buffer, biodegradable catalyst)High (Excess morpholine, halogenated waste)
Primary Scale-Up Challenge Large reactor volumes due to low substrate concentration (50-100 mM)Exothermic gas evolution during Boc deprotection

References

  • Jacob M. Ganley, et al. "Double Heck Route to a Dibenzoxepine and Convergent Suzuki Cross-Coupling Strategy for the Synthesis of an MR Antagonist." Organic Process Research & Development, ACS Publications, 2016. Available at:[Link]

  • Kohls, H., et al. "Transaminase Catalysis for Enantiopure Saturated Heterocycles as Potential Drug Scaffolds." Catalysts, MDPI, 2021. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (S)-1-Morpholinopropan-2-amine Hydrochloride

An in-depth technical guide from the office of the Senior Application Scientist. Welcome to the technical support center.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide from the office of the Senior Application Scientist.

Welcome to the technical support center. As researchers and drug development professionals, we understand that the purity of your chiral intermediates is paramount to the success of your projects. (S)-1-Morpholinopropan-2-amine hydrochloride is a key building block, and its purification can present unique challenges. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide you with both the "how" and the "why" behind effective purification strategies.

Part 1: Primary Purification Strategies

This section addresses the most common questions regarding the initial purification of crude (S)-1-Morpholinopropan-2-amine hydrochloride obtained from synthesis.

Q1: What is the most effective initial method for purifying crude (S)-1-Morpholinopropan-2-amine hydrochloride?

A1: For most crystalline solids, recrystallization is the most efficient and scalable first-line purification technique.[1] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. For amine hydrochloride salts, which are often highly polar, selecting the right solvent is critical.

The goal is to find a solvent (or solvent pair) that fully dissolves your compound at an elevated temperature but in which it has low solubility at cooler temperatures, allowing for the formation of high-purity crystals upon cooling. Impurities should ideally remain in the "mother liquor" (the leftover solution).

Recommended Solvent Systems for Amine Hydrochlorides:

Solvent CategoryPrimary Solvent(s)Anti-Solvent(s) (for co-solvent systems)Rationale & Comments
Alcohols Isopropanol (IPA), Ethanol (EtOH)Diethyl Ether (Et₂O), Acetone, Ethyl AcetateIsopropanol is often preferred over ethanol as many hydrochloride salts exhibit lower solubility, leading to better recovery.[2] An anti-solvent is added to the dissolved solution to reduce solubility and induce crystallization.
Nitriles Acetonitrile (MeCN)Toluene, Dichloromethane (DCM)Acetonitrile can be effective for moderately polar salts. Use caution with DCM due to potential reactivity.
Ketones AcetoneHexane, Diethyl Ether (Et₂O)Acetone is typically used as a wash or an anti-solvent but can sometimes be used as the primary solvent for more soluble salts.[2]
Experimental Protocol: Recrystallization of (S)-1-Morpholinopropan-2-amine HCl
  • Solvent Selection: Begin by testing solubility on a small scale. Place ~20-30 mg of your crude material in a test tube and add a potential solvent dropwise. Observe solubility at room temperature and then upon heating.

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen hot primary solvent (e.g., isopropanol) required to fully dissolve the solid. This ensures the solution is saturated, maximizing yield.

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of high molecular weight, colored impurities. Add a small amount of activated charcoal and heat for a few minutes.[3] Hot-filter the solution through a fluted filter paper or a pad of Celite to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize precipitation.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent or a suitable anti-solvent (e.g., cold acetone) to remove any residual mother liquor.[3]

  • Drying: Dry the purified crystals under a high vacuum to remove all residual solvent.

Part 2: Troubleshooting Common Purification Issues

Experiments do not always proceed as planned. This section provides solutions to common problems encountered during the purification process.

Q2: I performed a recrystallization, but my product is still impure. What are my next steps?

A2: This is a common issue. If a single recrystallization is insufficient, you have several options. The choice depends on the nature of the persistent impurities.

Workflow for Handling Persistent Impurities

G start Impure Product After Recrystallization check_impurity Characterize Impurity (LC-MS, NMR) start->check_impurity is_isomer Is the impurity the (R)-enantiomer? check_impurity->is_isomer Purity & Structure Information is_nonpolar Is the impurity significantly less polar? is_isomer->is_nonpolar No resolution Perform Diastereomeric Salt Resolution is_isomer->resolution Yes chromatography Purify by Column Chromatography is_nonpolar->chromatography Yes re_recrystallize Perform a Second Recrystallization (Different Solvent System) is_nonpolar->re_recrystallize No end_pure Pure (S)-Enantiomer resolution->end_pure chromatography->end_pure re_recrystallize->end_pure

Caption: Decision workflow for post-recrystallization purification.

  • Step 1: Identify the Impurity: Before proceeding, use analytical techniques like LC-MS or NMR to get information about the impurity. Knowing if it's an isomer, a starting material, or a by-product is critical.[2][4]

  • Step 2: Second Recrystallization: Sometimes, simply repeating the recrystallization with a different solvent system is effective.

  • Step 3: Column Chromatography: If the impurity has a different polarity, column chromatography is a powerful tool. Because basic amines can interact strongly with acidic silica gel, consider using an amine-functionalized silica column or adding a small percentage of a modifier like triethylamine or ammonium hydroxide to your mobile phase.[5]

  • Step 4: Diastereomeric Salt Resolution: If chiral analysis (see Part 3) reveals the impurity is the unwanted (R)-enantiomer, a resolution is necessary. This involves reacting your amine with a chiral acid (e.g., (+)-tartaric acid) to form two diastereomeric salts.[6] These salts have different physical properties, such as solubility, and can often be separated by crystallization.[7][8] After separation, the chiral acid is removed by a simple acid/base workup to yield the pure (S)-enantiomer.

Q3: My product "oiled out" during recrystallization instead of forming crystals. How do I fix this?

A3: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This often traps impurities.

Troubleshooting "Oiling Out"

Potential CauseRecommended Solution(s)
Solution cooled too quickly. Re-heat the solution to re-dissolve the oil. Allow it to cool much more slowly. You can insulate the flask to slow the cooling rate.
Solution is too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture until it redissolves, then attempt to cool slowly again.
Solvent is a poor choice. The compound's melting point may be lower than the boiling point of the solvent. Try a lower-boiling point solvent or a different solvent system altogether.
Presence of impurities. Impurities can depress the melting point. Try to remove some impurities first by washing the crude material or performing a quick filtration through a small plug of silica.

Part 3: Purity Analysis FAQs

Verifying the purity of your final product is as important as the purification itself. This section covers key analytical methods.

Q4: How do I determine the chemical purity of my final product?

A4: The standard method is High-Performance Liquid Chromatography (HPLC) , typically with a UV detector.[9] This technique separates the main compound from any non-volatile organic impurities. For structural confirmation and to rule out residual solvents, Nuclear Magnetic Resonance (NMR) spectroscopy is essential. Mass Spectrometry (MS) is used to confirm the molecular weight.

Q5: How do I assess the enantiomeric purity (e.g., enantiomeric excess or 'ee')?

A5: This is a critical analysis for any chiral compound. Simply having a high chemical purity does not mean the material is enantiomerically pure.

Workflow for Enantiomeric Purity Assessment

G cluster_methods Analytical Methods start Purified Amine Hydrochloride hplc Chiral HPLC start->hplc Primary Method gc Chiral GC (after derivatization) start->gc Alternative nmr NMR with Chiral Derivatizing Agent start->nmr Orthogonal Method result Determine Enantiomeric Excess (ee %) hplc->result gc->result nmr->result

Caption: Common methods for determining enantiomeric purity.

  • Chiral HPLC: This is the most widely used and accurate technique.[10][11] It employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times. Polysaccharide-based columns are a common starting point for method development.[12]

  • Chiral Gas Chromatography (GC): This method can be used if the compound is volatile. Often, the amine must first be reacted with a derivatizing agent to increase its volatility.[13]

  • NMR Spectroscopy with Chiral Derivatizing Agents: Reacting the amine with a chiral agent, such as Mosher's acid chloride, creates a mixture of diastereomers.[14] The NMR signals for these diastereomers (e.g., specific protons) will be distinct and can be integrated to determine the ratio of the enantiomers.[15]

Comparison of Purity Analysis Techniques

TechniquePurposeAdvantagesDisadvantages
Reverse-Phase HPLC Chemical PurityHigh resolution, quantitative, widely applicable.Does not separate enantiomers.
Chiral HPLC Enantiomeric PurityMost accurate and reliable method for ee determination.[12]Columns can be expensive; method development may be required.
¹H and ¹³C NMR Structural Confirmation, Chemical PurityProvides detailed structural information, detects residual solvents.Less sensitive to minor impurities compared to HPLC.
Mass Spectrometry Molecular Weight ConfirmationHigh sensitivity, confirms identity.Does not provide purity information on its own.

References

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Vertex AI Search.
  • A Comparative Guide to Analytical Methods for Chiral Purity of 2-(Furan-3-yl)-1-tosylpyrrolidine. Benchchem.
  • Chiral resolution. Wikipedia.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
  • Analyses of amino acids, Enantiomeric purity.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Recrystallization and Crystalliz
  • Part 6: Resolution of Enantiomers. Chiralpedia.
  • Organic Amine Flash Purification Using A Novel St
  • Recent Advances in Separation and Analysis of Chiral Compounds. Unknown Source.
  • Stereochemistry - Stereoelectronics. Unknown Source.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. wjpr.net.
  • Characterization of 4-(1-Chloropropan-2-yl)
  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • Purification of organic hydrochloride salt?.
  • Synthesis and SAR of morpholine and its derivatives: A review update.
  • Avoiding common side reactions in 3-Morpholinopropiophenone hydrochloride synthesis. Benchchem.

Sources

Optimization

Technical Support Center: (S)-1-Morpholinopropan-2-amine HCl Purification

The following guide serves as a specialized Technical Support Center for researchers working with (S)-1-Morpholinopropan-2-amine hydrochloride (CAS: 878279-07-3). It is designed to address specific impurity profiles and...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with (S)-1-Morpholinopropan-2-amine hydrochloride (CAS: 878279-07-3). It is designed to address specific impurity profiles and purification challenges encountered in high-stakes drug development environments.[1][2]

Status: Active | Ticket Type: Technical Inquiry | Level: Tier 3 (Senior Scientist)[1]

Diagnostic Hub: Identifying Your Impurity Profile

Before initiating any purification workflow, you must diagnose the specific nature of the contamination. Blind recrystallization often leads to yield loss without purity improvement.[1]

Q: My melting point is depressed or the salt appears "sticky." What is the root cause?

A: This is a classic signature of two potential issues:

  • Hygroscopicity & Excess Acid: Amine hydrochlorides are prone to absorbing atmospheric moisture, especially if excess HCl is trapped in the crystal lattice.[1] This forms a "sticky" amorphous solid rather than defined crystals.[1]

  • Residual Morpholine: Unreacted morpholine (starting material) acts as a eutectic impurity, significantly depressing the melting point.[1]

Diagnostic Test:

  • Run 1H NMR (D₂O or DMSO-d₆): Look for the distinct morpholine multiplets at ~3.5-3.6 ppm (O-CH₂) and ~2.8-2.9 ppm (N-CH₂) .[1][2] If the integration ratio between the morpholine ring protons and the propyl backbone methyl doublet (~1.1-1.3 ppm) is >1.0:1.0 (normalized for proton count), you have residual morpholine.

  • Check pH: Dissolve a small amount in water.[1] If pH < 4.0, you likely have excess entrapped HCl.[1]

Q: I see a small impurity peak at RRT ~0.95 on my HPLC. Is this the enantiomer?

A: Likely, yes. The (R)-enantiomer often elutes very close to the (S)-product on achiral phases, but more commonly, this is a regioisomer (e.g., 2-morpholinopropan-1-amine) if the synthesis involved ring-opening of propylene oxide.[1][2]

  • Action: You must use a Chiral HPLC method (e.g., Chiralpak AD-H or OD-H columns) to distinguish the enantiomer from regioisomers.[1][2] Standard C18 methods are insufficient for enantiomeric excess (ee) determination.[1]

Purification Protocols

Protocol A: The "Reset" (Acid-Base Extraction)

Use this when the crude material is oily, colored, or contains significant (>5%) organic impurities.[2]

Mechanism: This exploits the basicity difference and solubility profiles.[1] By converting to the free base, you can remove non-basic impurities and water-soluble salts before re-forming the clean hydrochloride.[2]

Step-by-Step:

  • Basification: Dissolve the crude salt in minimal water (10 mL/g). Cool to 0°C. Slowly add 20% NaOH (aq) until pH > 12. Note: The free base amine will likely oil out.

  • Extraction: Extract immediately with Dichloromethane (DCM) (3 x 10 mL/g).

    • Critical: Do not use Ethyl Acetate if possible, as primary amines can slowly react with esters to form amides over prolonged exposure.[1]

  • Washing: Wash the combined organic layers with Brine (1 x) to remove bulk water.[1]

  • Drying: Dry over anhydrous Na₂SO₄ for 15 minutes. Filter.

  • Concentration: Evaporate the solvent under reduced pressure at < 40°C. Do not heat extensively , as free amines are sensitive to oxidation.[1]

  • Re-Salting:

    • Dissolve the resulting oil in anhydrous Diethyl Ether or MTBE (10 mL/g).

    • Cool to 0°C.[1][3]

    • Add 2M HCl in Diethyl Ether (or Dioxane) dropwise with vigorous stirring.

    • A white precipitate should form immediately.[1] Filter under nitrogen to avoid moisture uptake.[1]

Protocol B: The "Polish" (Recrystallization)

Use this for removing trace morpholine or upgrading enantiomeric purity (if a conglomerate).

Solvent System: Isopropanol (IPA) / Diethyl Ether (or Acetone).[1] Why? The hydrochloride salt is moderately soluble in hot IPA but insoluble in ether/acetone.[1] Morpholine HCl is more soluble in alcohols, allowing it to stay in the mother liquor.

Step-by-Step:

  • Dissolution: Place the crude solid in a flask. Add Isopropanol (IPA) (approx. 3-5 mL/g).

  • Reflux: Heat to reflux (82°C). If it does not dissolve completely, add more IPA dropwise.[1]

    • Tip: If colored impurities persist, add activated charcoal, reflux for 5 mins, and filter hot through Celite.

  • Precipitation: Remove from heat. While still warm (~50°C), slowly add Diethyl Ether or Acetone until a faint turbidity (cloudiness) persists.

  • Crystallization: Add a drop of IPA to clear the solution.[1] Cap the flask and allow it to cool to room temperature undisturbed. Then, place in a fridge (4°C) for 4 hours.

  • Isolation: Filter the crystals quickly. Wash with cold Ether/Acetone (1:1).[1] Dry in a vacuum desiccator over P₂O₅.

Troubleshooting & Logic Map

The following diagram illustrates the decision-making process for purification based on your initial diagnostic results.

PurificationLogic Start Crude (S)-1-Morpholinopropan-2-amine HCl CheckPurity Diagnostic: 1H NMR & HPLC Start->CheckPurity Decision1 Major Organic Impurities (Morpholine > 5% or Colored) CheckPurity->Decision1 ProtocolA Protocol A: Acid-Base Extraction (DCM / NaOH -> HCl/Ether) Decision1->ProtocolA Yes Decision2 Trace Impurities / Low MP (Sticky Solid) Decision1->Decision2 No ProtocolA->Decision2 ProtocolB Protocol B: Recrystallization (IPA / Et2O System) Decision2->ProtocolB Yes CheckEE Check Enantiomeric Excess (ee) Decision2->CheckEE No (Already Clean) ProtocolB->CheckEE CheckEE->ProtocolB ee < 99% (Repeat) Final Pure Product Store Desiccated CheckEE->Final ee > 99%

Caption: Workflow logic for selecting the appropriate purification strategy based on impurity load.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of Isopropanol for recrystallization?

A: Yes, absolute Ethanol (EtOH) is a viable alternative.[1] However, (S)-1-Morpholinopropan-2-amine HCl is often too soluble in EtOH, leading to lower recovery yields.[1][2] IPA is preferred because its lower polarity (compared to EtOH) offers a steeper solubility curve vs. temperature, maximizing recovery [1].

Q: How do I prevent the salt from becoming hygroscopic?

A: The hygroscopicity is often driven by trace free acid (HCl). Ensure your final wash during filtration is with an anhydrous, non-polar solvent (like Diethyl Ether or Hexane) to remove surface acid. Store the final product under Argon in a desiccator. If the salt is already wet, dry it in a vacuum oven at 40°C with a P₂O₅ trap [2].

Q: My enantiomeric excess (ee) is only 90%. Can I upgrade it?

A: Recrystallization of the HCl salt may improve ee if the compound forms a conglomerate. However, if the racemate forms a stable crystal lattice (racemic compound), recrystallization might not work efficiently.

  • Alternative: If HCl recrystallization fails to improve ee, convert the free base to a salt with a chiral acid, such as L-Tartaric Acid or Dibenzoyl-L-tartaric acid .[1][2] Recrystallize the tartrate salt to upgrade chiral purity, then convert back to the HCl salt [3].

Summary of Key Data

ParameterSpecification TargetTroubleshooting Action
Appearance White to off-white crystalline solidIf yellow/brown -> Protocol A (Extraction)
1H NMR No morpholine peaks (3.6/2.9 ppm)If present -> Protocol B (Recrystallization)
Solubility Soluble in water, MeOH; Insoluble in EtherIf insoluble in water -> Check for free base form
Hygroscopicity Low (if pure)If high -> Dry over P₂O₅; Remove excess HCl
References
  • BenchChem . Recrystallization of a Morpholine Hydrochloride Salt. Technical Support Protocols. Link (Accessed 2024).[1]

  • Pérez-Fuertes, Y. et al. (2008).[1][2][4][5] Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-214.[1][2][4] Link

  • Guan, Y. et al. (2013).[1] Synthesis method of S-2-aminobutanamide hydrochloride (Chiral Resolution Analog). Google Patents.[1] Link

Sources

Troubleshooting

Technical Support Center: Handling (S)-1-Morpholinopropan-2-amine Hydrochloride

[1] Current Status: Operational Ticket ID: HYGRO-MORPH-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are likely reading this because your free-flowing white powde...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Current Status: Operational Ticket ID: HYGRO-MORPH-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely reading this because your free-flowing white powder has turned into a sticky gum, or your reaction yields are inexplicably low.

(S)-1-Morpholinopropan-2-amine hydrochloride (CAS: 1333248-67-5) is a chiral building block containing both a morpholine ether linkage and a primary amine, stabilized as an HCl salt. This structure creates a "perfect storm" for hygroscopicity. The lattice energy of the salt competes with the hydration energy of the ions; when atmospheric moisture is high, the hydration energy wins, leading to deliquescence (dissolving in its own absorbed water).

This guide is not just about keeping it dry—it is about ensuring the stoichiometric integrity of your downstream chemistry.

Module 1: Intake & Storage Protocols

The Problem: The degradation clock starts the moment you break the manufacturer's seal. Standard screw-caps are insufficient for long-term storage of this compound in humid environments.

Protocol 1.1: The "Double-Barrier" System

Why: Polypropylene caps breathe. Over months, moisture permeates the threads.

  • Upon Receipt: Do not open the bottle on the open bench if humidity is >40%.

  • Parafilm is Insufficient: Wrap the cap threads with electrical tape or Teflon tape for a better vapor seal, then vacuum seal the entire bottle in a mylar or heavy-duty polyethylene bag with a sachet of activated silica or molecular sieves.

  • Cold Storage Warning: If stored at -20°C, you must allow the bottle to equilibrate to room temperature inside a desiccator before opening. Opening a cold bottle acts as a condenser, instantly trapping atmospheric water inside the bulk solid.

Decision Logic: Handling Incoming Material

StorageLogic Start Receive Compound Check Check Physical State Start->Check Flow Free-Flowing Powder? Check->Flow Good 1. Flush Headspace (Ar/N2) 2. Seal with Teflon Tape 3. Store in Desiccator Flow->Good Yes Bad Material is Clumpy/Gummy Flow->Bad No Aliquot Optional: Sub-divide into single-use vials Good->Aliquot Best Practice Dry Perform Azeotropic Drying (See Module 4) Bad->Dry Dry->Good

Figure 1: Decision matrix for intake and storage of hygroscopic amine salts.

Module 2: Weighing & Dispensing

The Problem: "Mass Drift." As you weigh the solid on the balance, the reading steadily increases. You are weighing water, not reactant.

Troubleshooting Guide: The "Drift"
SymptomDiagnosisCorrective Action
Mass increases by >0.5mg/min Rapid moisture absorption.Stop. Switch to "Difference Weighing" (see below).
Static Cling Dry atmosphere (glovebox) causing charge buildup.Use an anti-static gun (zerostat) or place a polonium strip in the balance chamber.
Spatula sticking Metal surface hydration.Use disposable anti-static plastic spatulas or warm the metal spatula slightly.
Protocol 2.1: Difference Weighing (The Only Accurate Method)

Why: Trying to hit a target weight (e.g., 50.0 mg) allows too much exposure time.

  • Tare the entire closed vial containing the source material.

  • Quickly remove an approximate amount and place it into your reaction vessel.

  • Immediately close the source vial and weigh it again.

  • Mass Reactant = (Initial Mass) - (Final Mass).

  • Calculate the required equivalents of other reagents based on this exact mass, rather than trying to force the mass to match a pre-calculated volume of reagent.

Module 3: Reaction Troubleshooting

The Problem: Water is a competitive nucleophile. In amide couplings (e.g., HATU/EDC), water hydrolyzes the active ester. In nucleophilic substitutions, it solvates the anion, reducing reactivity.

Stoichiometry Correction Factor

If your material is "sticky" but you must use it immediately, you cannot assume the molecular weight is 180.67 g/mol (anhydrous). It is likely a hydrate.

The "NMR Assay" Trick:

  • Dissolve ~10 mg of the salt in DMSO-d6.

  • Add a known mass of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Integrate the morpholine signals against the standard.

  • Calculate effective MW: If the integration suggests you have 85% amine by mass, your "effective" MW is

    
     g/mol . Use this number for stoichiometry.
    
Impact of Moisture on Reaction Pathways

ReactionPath Start (S)-Amine HCl (Wet/Hydrated) Reagent Activated Ester (R-CO-OBt) Start->Reagent Mix Path1 Pathway A: Amide Coupling (Desired) Reagent->Path1 Kinetic Control Path2 Pathway B: Hydrolysis (Parasitic) Reagent->Path2 Excess H2O present Result1 Product (High Yield) Path1->Result1 Result2 Carboxylic Acid + Free Amine (Stalled) Path2->Result2

Figure 2: Competitive hydrolysis pathway caused by wet starting material in amide coupling.

Module 4: Drying & Recovery Protocols

The Problem: Your material is a wet paste. Vacuum drying alone often fails because the water is trapped deep in the lattice or the material "skins over."

Protocol 4.1: The "P2O5" Vacuum Method (Gold Standard)

Best for: Solids that are damp but not fully dissolved.

  • Place the open vial in a vacuum desiccator or drying pistol.

  • Desiccant: Use Phosphorus Pentoxide (

    
    ) or KOH pellets. Silica gel is too weak for amine salts.
    
  • Vacuum: High vacuum (<1 mbar) is required.

  • Time: Minimum 12 hours.

  • Heat: Gentle heating (40°C) helps, but avoid melting the salt.

Protocol 4.2: Azeotropic Distillation (The "Rescue" Op)

Best for: Material that has turned into a soup/oil.

  • Dissolve/suspend the wet material in Toluene or Dichloromethane (DCM) .

    • Note: Amine HCl salts are often insoluble in toluene. This forms a suspension.

  • Rotary evaporate to dryness. The solvent forms an azeotrope with water, carrying it off at a lower boiling point.

  • Repeat 3x.

  • The result should be a fluffy white solid or a crisp foam.

Frequently Asked Questions (FAQ)

Q: Can I free-base the salt to make it easier to handle? A: You can, but free-based morpholine derivatives are often oils and prone to oxidation (N-oxide formation). The HCl salt is the most stable form for storage. If you must free-base, do it in situ using DIPEA or TEA during your reaction.

Q: I see an extra peak in my NMR around 3.5-4.0 ppm that shifts? A: That is likely water exchanging with the ammonium protons. In DMSO-d6, the


 protons usually appear broad around 8-9 ppm. If the sample is wet, these peaks may broaden further or merge with the water signal.

Q: Why does the MSDS mention "Corrosive"? A: While the amine itself is an irritant, the hydrochloride salt can release HCl gas if heated or exposed to strong dehydrating agents, and concentrated aqueous solutions are acidic. Treat it as a corrosive solid.[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for drying amine salts).

  • Fisher Scientific. (2025). Safety Data Sheet: 4-(2-Chloroethyl)morpholine hydrochloride (Analogous handling data).

  • Gibson, E. K. (2012). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow Theses. (Detailed analysis of amine HCl lattice energies and hydration).

  • Sigma-Aldrich. (n.d.).[2] Technical Bulletin: Handling Hygroscopic Reagents.

  • Sciencemadness. (2017). Drying and Storing Hygroscopic Salts. (Field-proven techniques for vacuum drying).

Sources

Optimization

Technical Support Center: Purification of (S)-1-Morpholinopropan-2-amine Hydrochloride

Case ID: PUR-MPH-S-001 Status: Active Subject: Recrystallization Solvent Systems & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Separation Technologies Executive Summary & Compound Profile (S)...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-MPH-S-001 Status: Active Subject: Recrystallization Solvent Systems & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Compound Profile

(S)-1-Morpholinopropan-2-amine hydrochloride is a chiral ammonium salt characterized by high polarity and significant hygroscopicity. Successful recrystallization requires balancing the removal of non-polar organic impurities (from synthesis) while maintaining the integrity of the chiral center and preventing "oiling out"—a common failure mode for morpholine derivatives.

Physicochemical Constraints
PropertyCritical Note
Polarity High (Ionic Salt). Soluble in water and lower alcohols.[1]
Hygroscopicity High.[1][2] Absorbs atmospheric moisture, leading to deliquescence.
Thermal Stability Moderate. Prolonged heating >80°C may induce racemization or degradation.
Impurity Profile Often contains unreacted morpholine (liquid), inorganic salts, or trace racemates.

Solvent Selection Matrix

The following matrix classifies solvents based on their interaction with the amine hydrochloride salt. Do not use chlorinated solvents (DCM, Chloroform) for crystallization as they typically solubilize the free base but not the salt, or form solvates that are difficult to dry.

RoleRecommended SolventsOperational Notes
Primary Solvent (Dissolves compound hot)Ethanol (Absolute) Methanol Isopropanol (IPA) Ethanol is the gold standard. Methanol is often "too good," preventing high yields. IPA requires higher temperatures but offers better crystal growth.
Anti-Solvent (Induces precipitation)Diethyl Ether Ethyl Acetate (EtOAc) MTBE EtOAc is preferred for industrial safety. Diethyl ether yields the fastest precipitation but requires strict fire safety protocols.
Forbidden (Do not use)Water Hexanes Water removal is energetically difficult and promotes oiling. Hexanes are too non-polar to mix well with methanol/ethanol layers without oiling out.

Experimental Protocols

Protocol A: Displacement Crystallization (The "Layering" Method)

Best for: High-purity requirements and heat-sensitive batches.

  • Dissolution: Dissolve crude (S)-1-Morpholinopropan-2-amine HCl in the minimum volume of warm Absolute Ethanol (40–50°C).

    • Checkpoint: If the solution is colored, treat with activated charcoal (5% w/w), stir for 15 mins, and filter through Celite while warm.

  • Initial Cooling: Allow the solution to cool to room temperature (25°C).

  • Anti-Solvent Addition:

    • Place the flask on a magnetic stirrer (moderate speed).

    • Add Ethyl Acetate (or MTBE) dropwise until a persistent cloudiness (turbidity) just appears and does not dissolve upon stirring.

  • Re-solubilization: Add a few drops of Ethanol to clear the solution.

  • Crystallization: Cover the flask and place it in a refrigerator (4°C) for 12–24 hours.

  • Harvest: Filter the white needles/prisms under vacuum (inert gas blanket recommended). Wash with cold Ethyl Acetate.

Protocol B: Cooling Crystallization (Isopropanol System)

Best for: Large-scale batches (>10g) where solvent handling needs to be minimized.

  • Slurry: Suspend the solid in Isopropanol (10 mL per gram of solute).

  • Reflux: Heat to near-boiling (80°C). Add more IPA in small portions until fully dissolved.

  • Nucleation: Turn off the heat and let the flask sit in the oil bath/heating mantle to cool slowly (approx. 10°C per hour).

    • Critical: Rapid cooling here will cause the salt to crash out as an amorphous gum (oiling out).

  • Final Chill: Once at room temperature, move to an ice bath (0°C) for 2 hours.

Troubleshooting Guide (FAQ)

Q1: My product is coming out as a sticky oil/gum instead of crystals. What is happening?

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the compound precipitates as a supercooled liquid before it can organize into a crystal lattice. Immediate Fix:

  • Re-heat the mixture until the oil re-dissolves.

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to create nucleation sites.

  • Slow down: Insulate the flask with foil or cotton to slow the cooling rate.

  • Add Polarity: If using Ethanol/Ether, the mixture might be too non-polar. Add drops of Ethanol to shift the equilibrium back toward solubility, then cool again.

Q2: The yield is very low (<40%). Where is my compound?

Diagnosis: The compound is likely too soluble in the mother liquor (the remaining solvent). Solution:

  • Evaporation: Rotovap the mother liquor down to 20% of its original volume.

  • Second Crop: Cool this concentrated liquid to obtain a "second crop" of crystals. Note: The second crop usually has lower enantiomeric purity.

  • Solvent Switch: If using Methanol, switch to Ethanol or Isopropanol next time. Methanol holds onto amine salts too tightly.

Q3: How do I ensure the (S)-enantiomer purity hasn't degraded?

Validation:

  • Polarimetry: Check specific rotation

    
     and compare against literature/certificate of analysis values.
    
  • Chiral HPLC: Run a sample on a chiral column (e.g., Chiralpak AD-H or OD-H) using a non-polar mobile phase (Hexane/IPA + 0.1% Diethylamine). Note: You must neutralize the salt to the free base for standard chiral columns unless using a specialized ionic column.

Visual Workflows

Figure 1: Solvent System Decision Tree

Caption: Logic flow for selecting the optimal solvent system based on observed solubility behavior.

SolventSelection Start Start: Solubility Test (100mg) TestIPA Dissolve in boiling Isopropanol? Start->TestIPA YesIPA Use Protocol B (Cooling Crystallization) TestIPA->YesIPA Yes (Clear Solution) NoIPA Dissolve in warm Ethanol? TestIPA->NoIPA No (Insoluble) YesEtOH Add Anti-Solvent (Ethyl Acetate or Ether) NoIPA->YesEtOH Yes Precipitate Does it Precipitate? YesEtOH->Precipitate YesPrecip Use Protocol A (Displacement) Precipitate->YesPrecip Crystals Form OilsOut Forms Oil/Gum? Precipitate->OilsOut Sticky Gum Forms Rescue RESCUE: Re-heat, add 10% more Ethanol, Seed with pure crystal, Cool Slowly OilsOut->Rescue

Figure 2: The "Oiling Out" Rescue Loop

Caption: Step-by-step intervention when the product separates as a liquid phase.[3][4][5]

OilingOutRescue State1 Oiling Out Detected (Cloudy Emulsion) Action1 Re-heat to Boiling (Clear Solution) State1->Action1 Apply Heat Action2 Add Seed Crystal (at Cloud Point) Action1->Action2 Cool slightly Action3 Slow Cooling (Insulate Flask) Action2->Action3 Nucleation starts Action3->State1 Failure (Repeat with more solvent) Result Crystalline Solid Action3->Result Success

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for amine salt purification techniques).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The authoritative guide for physical constants and specific purification protocols).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for "Oiling Out" troubleshooting and solvent selection in industrial contexts).

  • PubChem Database. (2024). Compound Summary for Morpholine Derivatives. National Center for Biotechnology Information. (Used for general solubility and safety data of morpholine analogs).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Enantiomeric Excess in (S)-1-Morpholinopropan-2-amine HCl Reactions

Welcome to the Technical Support Center. (S)-1-Morpholinopropan-2-amine HCl (CAS: 878279-07-3) is a critical chiral building block in pharmaceutical synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. (S)-1-Morpholinopropan-2-amine HCl (CAS: 878279-07-3) is a critical chiral building block in pharmaceutical synthesis. Its structural features—a primary amine adjacent to a methyl group and a morpholine ring—make it susceptible to specific synthetic and analytical pitfalls that can compromise enantiomeric excess (ee).

As a Senior Application Scientist, I have designed this guide to bridge the gap between root cause analysis and actionable laboratory protocols. This is not just a list of steps; it is a mechanistic deep-dive into the causality of chiral erosion and how to implement self-validating systems to guarantee your results.

PART 1: Root Cause Analysis (The "Why")

When troubleshooting low ee, researchers often blame the chemistry when the true culprit is analytical, or vice versa. Understanding the causality behind the loss of enantiopurity is the first step.

Biocatalytic Synthesis (Amine Transaminase - ATA)

When synthesizing (S)-1-morpholinopropan-2-amine from 1-morpholinopropan-2-one using an (S)-selective amine transaminase, low ee is rarely due to the enzyme's intrinsic selectivity (which is typically >99%). Instead, it arises from background non-enzymatic reductive amination . If the reaction is driven by a large excess of isopropylamine (IPA) donor, trace metal impurities or non-specific chemical reduction in the matrix can yield racemic product alongside the highly selective enzymatic pathway [1].

Classical Diastereomeric Salt Resolution

If the compound is produced via classical resolution of the racemate using a chiral acid, low ee is caused by kinetic entrapment . Rapid cooling leads to high supersaturation, causing the undesired diastereomeric salt to co-precipitate. Furthermore, inadequate washing of the filter cake leaves mother liquor containing the (R)-enantiomer trapped in the interstitial spaces of the (S)-salt crystals [2].

Analytical Artifacts (Chiral HPLC/SFC)

Before altering your chemistry, validate your analytics. Aliphatic amines like (S)-1-morpholinopropan-2-amine lack strong chromophores and can exhibit severe peak tailing on chiral stationary phases due to secondary interactions with free silanols. This tailing can mask the minor enantiomer or cause peak integration errors, artificially lowering the reported ee [3].

RCA A Low ee Detected (S)-1-Morpholinopropan-2-amine B1 Synthesis Route A->B1 B2 Analytical Method A->B2 C1 Biocatalytic (ATA) Incomplete selectivity or background amination B1->C1 C2 Classical Resolution Poor crystallization control or wrong solvent B1->C2 C3 Chiral HPLC/SFC Peak overlap or column degradation B2->C3 C4 Derivatization Racemization during sample prep B2->C4

Root Cause Analysis for Low ee in (S)-1-Morpholinopropan-2-amine.

PART 2: Step-by-Step Troubleshooting Workflows (The "How")

Every protocol below is designed as a self-validating system . You must prove the system works before trusting the data it generates.

Workflow 1: Validating the Chiral Analytical Method

Causality : To trust your ee values, the analytical system must overcome the lack of a chromophore and the propensity for peak tailing. We use derivatization to introduce a chromophore and eliminate basic amine interactions with the column.

Protocol: Pre-column Derivatization and SFC/HPLC Analysis

  • Sample Prep : Dissolve 5 mg of the (S)-1-morpholinopropan-2-amine HCl sample in 1 mL of anhydrous dichloromethane (DCM).

  • Neutralization : Add 10 µL of N,N-diisopropylethylamine (DIPEA) to free-base the amine.

  • Derivatization : Add 1.2 equivalents of Benzoyl Chloride. Stir at room temperature for 30 minutes.

  • Quench & Extract : Quench with 1 mL of saturated aqueous NaHCO3. Extract the organic layer, dry over Na2SO4, and filter.

  • Analysis : Inject onto a Chiralpak IG or IC column using Supercritical Fluid Chromatography (SFC) with a CO2/MeOH (with 0.2% diethylamine) gradient.

  • Self-Validation Step : Always inject a racemic standard first. You must achieve a baseline resolution (

    
    ) of the two enantiomers before injecting your actual sample. If 
    
    
    
    , the method is invalid.

Validation Start Amine Sample Deriv Derivatization (Benzoyl Chloride) Start->Deriv Check Check Racemic Standard Deriv->Check ResYes Rs > 1.5 Proceed to Sample Check->ResYes Pass ResNo Rs < 1.5 Change Modifier/Column Check->ResNo Fail

Analytical Validation Decision Tree for Chiral Amines.

Workflow 2: Optimizing Transaminase (ATA) Biocatalysis

Causality : TAs require strict pH and amine donor control. If the pH drifts, the enzyme denatures, allowing background chemical reactions to dominate and erode the ee.

Protocol: Controlled ATA Reaction

  • Buffer Preparation : Prepare a 100 mM phosphate buffer at pH 7.5. Add 1 mM Pyridoxal-5'-phosphate (PLP) cofactor.

  • Substrate Loading : Add 1-morpholinopropan-2-one to a final concentration of 50-100 mM.

  • Amine Donor : Add isopropylamine (IPA) to 25% v/v. Crucial Step: Adjust the pH back to 7.5 using concentrated HCl, as IPA will spike the pH significantly.

  • Enzyme Addition : Add the (S)-selective transaminase at 5-10 mg/mL.

  • Incubation : Incubate at 30°C with gentle shaking (150 rpm) for 24-48 hours.

  • Workup : Basify to pH 12 with NaOH, extract with MTBE, and precipitate the HCl salt by adding HCl in EtOAc at 0-5°C [4].

  • Self-Validation Step : Run a negative control (identical conditions, no enzyme). Quantify the yield of this control to determine the exact rate of background racemic amination.

ATA_Opt Start Evaluate ATA Reaction CheckDonor Amine Donor (25% v/v IPA) Start->CheckDonor CheckpH Monitor pH (Strictly 7.5) Start->CheckpH CheckEnzyme Screen (S)-TAs (5-10 mg/mL) Start->CheckEnzyme Opt High ee (S)-1-Morpholinopropan-2-amine CheckDonor->Opt CheckpH->Opt CheckEnzyme->Opt

Transaminase (ATA) Optimization Workflow for Enantiopurity.

Workflow 3: Enhancing Diastereomeric Resolution

Causality : Thermodynamic control is required to prevent the kinetic precipitation of the wrong diastereomer.

Protocol: Thermodynamic Crystallization

  • Dissolution : Suspend the racemic amine and 0.5-1.0 eq of the resolving acid in a primary solvent (e.g., Methanol).

  • Heating : Heat to reflux until complete dissolution is achieved.

  • Controlled Cooling : Cool the solution at a strictly controlled rate of 0.1°C/minute down to 20°C. Do not crash cool.

  • Seeding : At the metastable zone width (approx. 45°C), seed with 1% w/w of pure (S)-diastereomeric salt.

  • Isolation : Filter the crystals and wash with ice-cold solvent to prevent dissolution of the desired salt while removing the entrained mother liquor.

  • Self-Validation Step : Measure the ee of the mother liquor. A mass balance calculation between the crystal cake and mother liquor must account for 100% of the initial enantiomers. If it doesn't, racemization or degradation is occurring in solution.

PART 3: Quantitative Data & Optimization Parameters

Table 1: Troubleshooting Matrix for Transaminase-Mediated Synthesis

ParameterSub-optimal ConditionMechanistic Effect on Reaction / eeOptimized Target
pH Control Uncontrolled (drifts >8.5)Enzyme deactivation, racemic background amination dominatesStrictly maintained at 7.5
Amine Donor (IPA) < 10% v/vLow conversion, thermodynamic equilibrium limits yield25% v/v
Temperature > 40°CThermal denaturation of ATA25°C - 30°C
Cofactor (PLP) OmittedComplete loss of enzymatic transamination activity1 mM

Table 2: Analytical Method Variables for Chiral Amines

VariableIssue EncounteredSolution / Recommendation
Detector Low UV absorbance (210 nm)Pre-column derivatization (Benzoylation or Fmoc-Cl)
Mobile Phase Additive Peak tailing on HPLCAdd 0.1% - 0.2% Diethylamine (DEA) or TFA
Column Choice Co-elution of enantiomersScreen immobilized amylose/cellulose phases (e.g., Chiralpak IG)

PART 4: Frequently Asked Questions (FAQs)

Q: My ee was >99% for the free base, but dropped to 90% after forming the HCl salt. Why? A: This is a classic case of partial chiral enrichment in the mother liquor. When you precipitate the HCl salt, if the crystallization yield is not 100%, the solubility difference between the racemate and the enantiopure salt can leave a disproportionate amount of the desired enantiomer in solution. To fix this, ensure complete precipitation by using a strong anti-solvent like MTBE at low temperatures (0-5°C) [4].

Q: Can (S)-1-morpholinopropan-2-amine racemize during storage? A: Aliphatic primary amines are highly stable against spontaneous racemization at room temperature, especially when stored as the HCl salt. If you observe a drop in ee over time, it is almost certainly an analytical degradation issue (e.g., chiral column degradation or sample matrix effects) rather than true chemical racemization.

Q: Why do we use Isopropylamine (IPA) instead of ammonia in the ATA reaction? A: Most engineered amine transaminases strongly favor IPA as the amine donor because the byproduct, acetone, can be easily removed (shifting the thermodynamic equilibrium toward the product), and the enzyme's active site is optimized for the steric profile of IPA. Ammonia is generally a poor substrate for these specific TAs [1].

PART 5: References

  • Title : Transaminase Catalysis for Enantiopure Saturated Heterocycles as Potential Drug Scaffolds Source : Catalysts (MDPI) URL :[Link]

  • Title : Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth Source : Nature Communications (PMC) URL :[Link]

  • Title : Enantiomeric Excess and Chiral Analysis Source : Rilas Technologies URL :[Link]

  • Title : Double Heck Route to a Dibenzoxepine and Convergent Suzuki Cross-Coupling Strategy for the Synthesis of an MR Antagonist Source : Organic Process Research & Development (ACS Publications) URL :[Link]

Sources

Optimization

optimizing storage conditions for (S)-1-Morpholinopropan-2-amine hydrochloride

Welcome to the technical support center for (S)-1-Morpholinopropan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (S)-1-Morpholinopropan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and stability of this valuable compound. As a chiral amine hydrochloride, its integrity is paramount for reproducible and successful experimental outcomes. This document provides in-depth troubleshooting guides and frequently asked questions to address common challenges.

I. Troubleshooting Guide: Diagnosing and Resolving Storage-Related Issues

This section is designed to help you identify and resolve specific issues you may encounter with (S)-1-Morpholinopropan-2-amine hydrochloride that could be related to improper storage or handling.

Question 1: I opened a new bottle of (S)-1-Morpholinopropan-2-amine hydrochloride and the powder appears clumped or caked. Is it still usable?

Answer:

Clumping or caking is a primary indicator of moisture absorption. (S)-1-Morpholinopropan-2-amine hydrochloride, like many amine hydrochlorides, is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2]

Underlying Cause: Exposure to ambient humidity, even for brief periods, can cause the fine powder to agglomerate. This can happen if the container is not sealed tightly or is opened frequently in a high-humidity environment.

Troubleshooting Workflow:

  • Visual Inspection: Assess the extent of clumping. Minor clumping that is easily broken up with a clean, dry spatula may not significantly impact the compound's purity for some applications. Severe caking or a paste-like consistency indicates significant water absorption and potential degradation.

  • Drying Procedure (for minor clumping):

    • Place the clumped material in a vacuum desiccator containing a suitable desiccant (e.g., Drierite®, phosphorus pentoxide).

    • Apply a high vacuum and allow the material to dry for several hours.

    • Caution: Do not heat the compound to accelerate drying without prior knowledge of its thermal stability, as this could lead to decomposition.

  • Purity Assessment: If the experiment is sensitive to impurities, it is crucial to re-analyze the material after drying. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) can confirm the compound's integrity.

  • Decision on Use:

    • If the material returns to a free-flowing powder and purity is confirmed, it can likely be used.

    • If the material remains clumped or shows signs of degradation in the analytical tests, it is recommended to use a fresh, unopened container for critical experiments.

Question 2: My experimental results are inconsistent, and I suspect an issue with my stock of (S)-1-Morpholinopropan-2-amine hydrochloride. How can I verify its integrity?

Answer:

Inconsistent experimental results are a common consequence of using a degraded or impure reagent. Several factors related to storage can compromise the quality of (S)-1-Morpholinopropan-2-amine hydrochloride.

Underlying Causes:

  • Hydrolysis: The presence of moisture can lead to the hydrolysis of the amine hydrochloride.

  • Oxidation: Exposure to air and light can initiate oxidative degradation pathways. While specific pathways for this molecule are not extensively documented, morpholine derivatives can undergo oxidation.

  • Cross-Contamination: Improper storage next to reactive chemicals can lead to contamination.

Troubleshooting Workflow:

G A Inconsistent Experimental Results B Review Storage and Handling Practices A->B C Perform Analytical Purity Assessment (e.g., NMR, HPLC, Mass Spec) B->C D Compare with Certificate of Analysis (CoA) C->D E Purity Confirmed? D->E F Yes: Troubleshoot other experimental parameters E->F Purity meets CoA specifications G No: Procure a new batch of the compound E->G Significant impurities or degradation products detected

Caption: Troubleshooting workflow for inconsistent experimental results.

  • Review Storage and Handling Log:

    • Check the date the container was first opened.

    • Verify that the container has been consistently and tightly sealed.

    • Confirm storage in a cool, dry, and dark place, away from incompatible chemicals.

  • Analytical Purity Assessment:

    • Obtain a fresh sample from the container, minimizing exposure to the atmosphere.

    • Perform analytical tests such as ¹H NMR, HPLC, or mass spectrometry.

  • Compare with Certificate of Analysis (CoA):

    • Compare the analytical data of your current stock with the original CoA provided by the manufacturer.

    • Look for the appearance of new signals or peaks that could indicate degradation products or impurities.

  • Decision and Action:

    • If the purity is confirmed to be within the specifications of the CoA, the source of inconsistency likely lies in other experimental parameters.

    • If significant degradation is observed, it is imperative to use a new, unopened container of (S)-1-Morpholinopropan-2-amine hydrochloride to ensure the reliability of your results.

II. Frequently Asked Questions (FAQs)

This section addresses general questions regarding the optimal storage and handling of (S)-1-Morpholinopropan-2-amine hydrochloride.

Q1: What are the ideal storage conditions for (S)-1-Morpholinopropan-2-amine hydrochloride?

A1: To maintain its long-term stability and purity, the compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature Cool, typically 2-8°C for long-term storage. Room temperature is acceptable for short periods.Lower temperatures slow down potential degradation reactions.
Atmosphere In a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to moisture and oxygen, which can cause hygroscopic absorption and oxidation.
Light In a light-resistant or amber container, stored in a dark place.Protects the compound from light-induced degradation.
Humidity In a dry environment, such as a desiccator.Prevents moisture absorption (hygroscopicity) which can lead to clumping and hydrolysis.[1][2]

Q2: What is the expected shelf-life of (S)-1-Morpholinopropan-2-amine hydrochloride?

A2: The shelf-life of (S)-1-Morpholinopropan-2-amine hydrochloride is highly dependent on the storage conditions. When stored unopened in its original packaging under the recommended conditions (cool, dry, dark), it should remain stable for an extended period, as specified by the manufacturer. Once opened, the shelf-life can be significantly reduced due to exposure to atmospheric moisture and air. It is good practice to date the container upon opening and to use the material within a reasonable timeframe. For long-term projects, it is advisable to aliquot the material into smaller, tightly sealed containers to minimize repeated exposure of the entire stock.

Q3: Are there any incompatible materials that should not be stored with (S)-1-Morpholinopropan-2-amine hydrochloride?

A3: Yes, to prevent hazardous reactions and cross-contamination, store (S)-1-Morpholinopropan-2-amine hydrochloride away from the following:

  • Strong Oxidizing Agents: Can react exothermically and potentially lead to degradation.

  • Strong Bases: Can deprotonate the amine hydrochloride, liberating the free amine which may be more reactive and volatile.

  • Acids: While it is a hydrochloride salt, storage with strong acids should be avoided to prevent potential reactions.[3]

Q4: What are the potential degradation pathways for (S)-1-Morpholinopropan-2-amine hydrochloride?

A4: While specific degradation studies for this compound are not widely published, based on its structure, the following pathways are plausible:

  • Hydrolysis: As an amine hydrochloride, it is susceptible to hydrolysis in the presence of water.

  • Oxidation: The morpholine ring and the amine group can be susceptible to oxidation, which can be catalyzed by light, heat, or trace metal impurities. Studies on morpholine have shown that it can be degraded through oxidation.

  • Ring Opening: Microbial degradation studies of morpholine have shown cleavage of the C-N bond of the morpholine ring.[4] While this is a biological process, it highlights a potential point of chemical instability.

Sources

Troubleshooting

minimizing side reactions when using (S)-1-Morpholinopropan-2-amine HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the integration of chiral diamines into complex API syntheses.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the integration of chiral diamines into complex API syntheses. (S)-1-Morpholinopropan-2-amine HCl is a highly versatile chiral building block[1]. However, its dual-nitrogen architecture (a primary aliphatic amine and a tertiary morpholine ring) combined with its formulation as a hygroscopic hydrochloride salt introduces specific chemoselectivity and conversion challenges.

This guide provides field-proven, self-validating protocols designed to help you eliminate side reactions such as reagent hydrolysis, sluggish amidation, and morpholine quaternization.

Troubleshooting Guide: Causality & Diagnostics

Q: My amide coupling yields are consistently below 30%, and I observe unreacted starting materials. What is causing this sluggish reactivity? A: This is the most common issue when working with amine hydrochloride salts and is directly caused by incomplete free-basing . The primary amine has a pKa of ~10.5, while the morpholine nitrogen has a pKa of ~8.3. In the mono-HCl salt, the primary amine is preferentially protonated. If you use a weak base or insufficient equivalents of a strong base, the equilibrium heavily favors the unreactive ammonium species. This stalls the reaction and allows the activated carboxylic acid to undergo side reactions (like hydrolysis)[2].

Q: I am seeing a highly polar side product in my LC-MS that corresponds to the addition of a second electrophile. How do I prevent this? A: You are observing morpholine quaternization (N,N-dialkylation). While the primary amine is sterically accessible and highly nucleophilic, the tertiary morpholine nitrogen can act as a competing nucleophile if exposed to excess highly reactive electrophiles (e.g., alkyl iodides, benzyl bromides, or highly activated acyl chlorides) under elevated temperatures.

Q: Why does my coupling reagent (e.g., HATU) seem to degrade before the reaction completes? A: The HCl salt of this amine is hygroscopic. Residual moisture absorbed by the salt will rapidly hydrolyze active esters generated by HATU or EDC, consuming the coupling reagent before the amine can react[2].

Self-Validating Experimental Protocols

Protocol A: High-Yield Amide Coupling (Preventing Hydrolysis & Sluggish Kinetics)

Objective: Achieve >95% conversion while suppressing moisture-induced hydrolysis of coupling reagents and preventing epimerization.

  • Azeotropic Drying

    • Step: Suspend (S)-1-Morpholinopropan-2-amine HCl (1.1 eq) in anhydrous toluene and concentrate under reduced pressure. Repeat twice.

    • Causality: Removing lattice and surface water prevents the premature destruction of moisture-sensitive coupling reagents.

  • Solvent & Substrate Addition

    • Step: Dissolve the dried amine salt and the carboxylic acid partner (1.0 eq) in anhydrous DCM or DMF at room temperature.

  • Strategic Free-Basing (Validation Checkpoint: pH > 9)

    • Step: Add N,N-Diisopropylethylamine (DIPEA) (3.0 to 4.0 eq) dropwise. Spot the mixture on wet pH paper to confirm basicity.

    • Causality: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile. You need 1.0 eq to neutralize the amine HCl salt, 1.0 eq to neutralize the acidic byproduct of the coupling reagent (e.g., hexafluorophosphate from HATU), and an excess to drive the equilibrium entirely to the free primary amine[3].

  • Controlled Activation (Validation Checkpoint: LC-MS Monitoring)

    • Step: Cool the reaction to 0 °C. Add HATU (1.2 eq) portion-wise. Stir for 30 mins at 0 °C, then warm to room temperature.

    • Causality: Cooling during activation minimizes the risk of oxazolone-mediated racemization of the carboxylic acid partner and suppresses off-target reactivity of the morpholine ring[2].

  • Workup & Isolation

    • Step: Quench with saturated aqueous NaHCO₃. Extract with 2-Methyltetrahydrofuran (2-MeTHF).

    • Causality: The morpholine moiety renders the target amide highly polar. 2-MeTHF provides vastly superior partitioning for polar amines compared to standard ethyl acetate, preventing product loss in the aqueous layer.

Protocol B: Chemoselective Alkylation (Preventing Morpholine Quaternization)

Objective: Selectively alkylate the primary amine while leaving the morpholine ring intact.

  • Stoichiometric Control : Limit the alkylating agent to strictly 1.0 - 1.05 eq.

  • Temperature Modulation : Conduct the reaction at 0 °C to 20 °C. Do not heat.

    • Causality: The activation energy for tertiary amine quaternization is higher than for primary amine alkylation; keeping temperatures low kinetically favors the primary amine.

Quantitative Data: Reagent Selection Matrix

The choice of base and coupling reagent drastically impacts the side-reaction profile when using (S)-1-Morpholinopropan-2-amine HCl.

Coupling ReagentBase (Eq)Temp (°C)Conversion (%)Epimerization (%)Primary Issue / Side Reaction
HATU DIPEA (3.0)0 to 20>95%<1%None (Optimal) [3]
EDC / HOBt TEA (3.0)20~80%~2%Sluggish kinetics, urea byproduct
PyBOP NMM (3.0)20~85%<1%Pyrrolidine byproduct
HATU DIPEA (1.0)20<30%N/AIncomplete free-basing

Visualizing the Reaction Logic

Workflow A Amine HCl Salt B Azeotropic Drying A->B Remove Water H Reagent Hydrolysis A->H Moisture Present C Anhydrous Salt B->C D Add DIPEA (3 eq) C->D E Active Free Base D->E F Add Electrophile E->F G Target Amide F->G

Caption: Workflow for preventing moisture-induced side reactions during amide coupling.

Chemoselectivity Start (S)-1-Morpholinopropan-2-amine Primary Primary Amine (-NH2) Start->Primary Mild Electrophiles Tertiary Tertiary Amine (Morpholine) Start->Tertiary Excess Alkylating Agents Target Desired Product Primary->Target SideProduct Quaternary Salt Tertiary->SideProduct

Caption: Chemoselectivity pathways highlighting primary vs. tertiary amine reactivity.

Frequently Asked Questions (FAQs)

Q: Is (S)-1-Morpholinopropan-2-amine prone to racemization itself? A: Generally, no. Alpha-chiral amines are highly configurationally stable compared to alpha-chiral carboxylic acids. Unless you subject the amine to reversible imine formation (e.g., in the presence of aldehydes/ketones and heat) or extreme temperatures, the (S)-stereocenter will remain intact[1].

Q: Can I use aqueous workup for the final product? A: Yes, but with caution. The morpholine ring acts as a strong hydrogen-bond acceptor, making the resulting compounds highly water-soluble. Avoid highly acidic aqueous washes, as protonating the morpholine ring will pull your product entirely into the aqueous layer.

Q: How should I store the reagent? A: Store the HCl salt in a tightly sealed container within a desiccator at room temperature or 2-8 °C. Purge the container with argon or nitrogen after each use to prevent moisture ingress.

References

  • Transaminase Catalysis for Enantiopure Saturated Heterocycles as Potential Drug Scaffolds. MDPI.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • Discovery and Optimization of Potent and CNS Penetrant M5-Preferring Positive Allosteric Modulators Derived from a Novel, Chiral N-(Indanyl)piperidine Amide Scaffold. NIH PMC.

Sources

Optimization

preventing racemization of (S)-1-Morpholinopropan-2-amine hydrochloride

Technical Support Center: Chiral Building Blocks Division Subject: Stability & Handling of (S)-1-Morpholinopropan-2-amine Hydrochloride Ticket ID: T-CHIRAL-8492 Status: Open [Expert Response] Executive Summary You are wo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Building Blocks Division Subject: Stability & Handling of (S)-1-Morpholinopropan-2-amine Hydrochloride Ticket ID: T-CHIRAL-8492 Status: Open [Expert Response]

Executive Summary

You are working with (S)-1-Morpholinopropan-2-amine hydrochloride (CAS: 264905-38-4). This is a valuable chiral diamine intermediate.

The Critical Rule: The hydrochloride salt form is configurationally stable. Racemization risks arise almost exclusively during free-basing , thermal stress in basic media , or exposure to carbonyl impurities (aldehydes/ketones).

This guide provides the protocols required to maintain enantiomeric excess (ee%) >99% throughout your workflow.

Module 1: The Racemization Risk Profile

To prevent racemization, you must understand the mechanism. The


-carbon (C2) carries the chiral amine. While simple amine inversion (nitrogen flipping) is harmless, chemical racemization  occurs via removal of the proton at the chiral center.
Mechanism: Imine-Enamine Tautomerism (The "Schiff Base" Trap)

The most common cause of racemization for this class of molecules is trace aldehyde impurities (or using the amine in reductive aminations).

  • Condensation: The free amine reacts with a carbonyl (aldehyde/ketone) to form an imine .

  • Tautomerization: The imine equilibrates with an enamine (or undergoes a 1,3-proton shift). This removes the chiral proton, destroying stereochemistry.

  • Hydrolysis/Reduction: When the molecule reverts to an amine, it returns as a racemate.

RacemizationMechanism cluster_legend Risk Factor Start (S)-Amine (Chiral Center) Imine Chiral Imine (Schiff Base) Start->Imine + Carbonyl - H2O Aldehyde Trace Aldehyde (Impurity) Aldehyde->Imine Intermediate Planar Aza-Enolate (Chiral Info LOST) Imine->Intermediate - H+ (Base) Deprotonation Racemate Racemic Amine (50:50 R/S) Imine->Racemate + H2O Hydrolysis Intermediate->Imine + H+ (Random Face)

Caption: Figure 1. The "Schiff Base" pathway is the primary racemization vector. Avoid acetone/aldehydes during free-basing.

Module 2: Standard Operating Procedures (SOPs)

SOP-01: Storage and Handling

The HCl salt protects the nitrogen lone pair, preventing it from acting as a nucleophile or base. This blocks the racemization pathways described above.

ParameterSpecificationReason
State Hydrochloride SaltProtonated amine cannot form imines; prevents oxidation.
Temperature 2–8°C (Refrigerated)Slows thermal degradation.
Atmosphere Inert (Argon/Nitrogen)Prevents absorption of atmospheric CO₂ (carbamate formation) and moisture.
Desiccant RequiredThe salt is hygroscopic. Water promotes hydrolysis if impurities are present.
SOP-02: Safe Free-Basing Protocol

Context: You usually need the free base for nucleophilic substitution or coupling. This is the "Danger Zone."

Reagents:

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydroxide (NaOH) (aq).
    
  • Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). DO NOT use Acetone or Ethyl Acetate (risk of transamidation or Schiff base formation).

Procedure:

  • Dissolve: Dissolve (S)-1-Morpholinopropan-2-amine HCl in minimum water (cooled to 5°C).

  • Basify: Add cold 2M NaOH dropwise until pH ~12. Keep internal temp < 10°C.

    • Why? Heat + strong base accelerates racemization.

  • Extract: Immediately extract into cold DCM (3x).

  • Dry: Dry organic layer over anhydrous

    
     (Sodium Sulfate). Do not use MgSO₄  if prolonged contact is expected (Lewis acidity can sometimes catalyze isomerization).
    
  • Concentrate: Remove solvent under reduced pressure at < 30°C .

    • Critical: Do not heat the neat free amine. Use immediately.

Module 3: Troubleshooting & FAQs

Ticket #8492-A: "My ee% dropped after reductive amination."

Diagnosis: You likely used a ketone/aldehyde partner with a slow reducing agent or high temperature. Resolution:

  • Switch Reducing Agent: Use Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride. STAB is faster and works under milder conditions.

  • One-Pot Protocol: Do not pre-form the imine for long periods. Add the reducing agent with the carbonyl compound if possible, or keep the pre-formation time short and cold (0°C).

Ticket #8492-B: "The salt has turned yellow/sticky."

Diagnosis: Hygroscopicity leading to hydrolysis or oxidation. Resolution:

  • Recrystallize immediately.

  • Solvent System: Isopropanol/Ethanol (anhydrous). Dissolve with mild heat, cool slowly.

  • Note: If the color persists, check for morpholine oxidation (N-oxide formation).

Ticket #8492-C: "How do I measure optical purity?"

Protocol: Chiral Derivatization with Mosher's Acid Chloride.

  • Take 5 mg of amine (free base).

  • React with (R)-(-)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (Mosher's Chloride).
  • Analyze via ¹⁹F NMR .

  • Result: Diastereomers will show distinct chemical shifts. Integration gives the ee%.[1]

Module 4: Diagnostic Logic Tree

Use this flowchart to troubleshoot unexpected loss of optical purity.

Troubleshooting Start Issue: Low ee% Detected CheckStage At which stage? Start->CheckStage Storage During Storage (Salt) CheckStage->Storage Reaction After Reaction CheckStage->Reaction Moisture Check Water Content (Hygroscopic?) Storage->Moisture Recryst Action: Recrystallize (EtOH/iPrOH) Moisture->Recryst Yes TempCheck Was Temp > 40°C with Base? Reaction->TempCheck SolventCheck Did you use Ketone Solvents? TempCheck->SolventCheck No Racem1 Cause: Thermal Racemization TempCheck->Racem1 Yes Racem2 Cause: Schiff Base Equilibrium SolventCheck->Racem2 Yes (Acetone etc.) OK Check Chiral Starting Material SolventCheck->OK No

Caption: Figure 2. Diagnostic logic for identifying the source of enantiomeric excess loss.

References

  • Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis – Recent Developments and Trends. Advanced Synthesis & Catalysis. (Comprehensive review on chiral amine stability and synthesis).

  • Stirling, M., et al. (2016). Practical Methods for the Synthesis of Chiral Amines. Organic Process Research & Development. (Industrial handling of chiral amines).

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents. Configural Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters. Journal of the American Chemical Society. (The Gold Standard for analyzing chiral amine purity).

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Amines. Angewandte Chemie International Edition. (Discusses racemization risks in industrial settings).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of (S)-1-Morpholinopropan-2-amine Hydrochloride

In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of chiral molecules is paramount. (S)-1-Morpholinopropan-2-amine hydrochloride, a key building block in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of chiral molecules is paramount. (S)-1-Morpholinopropan-2-amine hydrochloride, a key building block in the synthesis of various biologically active compounds, presents a compelling case for a detailed analytical investigation. This guide provides an in-depth analysis of its 1H Nuclear Magnetic Resonance (NMR) spectrum, offering a comparative perspective against related structures and outlining robust experimental protocols for its characterization.

I. Theoretical 1H NMR Spectral Analysis of (S)-1-Morpholinopropan-2-amine Hydrochloride

While a publicly available, experimentally verified 1H NMR spectrum for (S)-1-Morpholinopropan-2-amine hydrochloride is not readily found in common databases, a reliable prediction can be constructed by dissecting the molecule into its constituent fragments: the morpholine ring and the (S)-2-aminopropane backbone. This theoretical approach, grounded in the fundamental principles of NMR spectroscopy, allows for a comprehensive interpretation of the expected spectrum.

A. Predicted Chemical Shifts and Coupling Patterns

The structure of (S)-1-Morpholinopropan-2-amine hydrochloride is shown below:

Based on the analysis of similar structures, the following proton signals are anticipated:

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Morpholine Protons (Ha) ~ 3.70Triplet~ 4.5
Morpholine Protons (Hb) ~ 2.45Triplet~ 4.5
Methylene Protons (Hc) ~ 2.40Multiplet-
Methine Proton (Hd) ~ 3.00Multiplet~ 6.5
Methyl Protons (He) ~ 1.25Doublet~ 6.5
Amine Protons (NH3+) Broad singlet--

II. Comparative Spectral Analysis

A deeper understanding of the 1H NMR spectrum of (S)-1-Morpholinopropan-2-amine hydrochloride can be achieved by comparing it with the spectra of its simpler analogs.

A. Morpholine:

The 1H NMR spectrum of morpholine typically displays two triplets corresponding to the axial and equatorial protons of the CH2 groups adjacent to the oxygen and nitrogen atoms. In deuterated chloroform (CDCl3), these signals appear around 3.7 ppm (-O-CH2-) and 2.8 ppm (-N-CH2-).[1] The presence of the hydrochloride salt and the N-substituent in our target molecule will induce downfield shifts of the morpholine protons.

B. Propan-2-amine:

For propan-2-amine, the 1H NMR spectrum shows a doublet for the six equivalent methyl protons, a multiplet (septet) for the single methine proton, and a singlet for the two amine protons.[2] The integrated proton ratio is 6:1:2.[2] In our target molecule, the substitution on the nitrogen and the presence of the morpholine ring will alter the chemical environment and thus the shifts of the propanamine moiety protons.

III. Advanced NMR Techniques for Chiral Analysis

Given the chiral nature of (S)-1-Morpholinopropan-2-amine hydrochloride, standard 1H NMR will not distinguish between the (S) and (R) enantiomers. For applications where enantiomeric purity is critical, more advanced NMR techniques are indispensable.

A. Chiral Derivatizing Agents (CDAs):

A common strategy involves reacting the chiral amine with a chiral derivatizing agent to form diastereomers. These diastereomers are chemically distinct and will exhibit separate signals in the 1H NMR spectrum, allowing for the determination of enantiomeric excess. A well-established method involves the condensation of primary amines with 2-formylphenylboronic acid and an enantiopure binaphthol derivative.[3][4]

B. Chiral Solvating Agents (CSAs):

Alternatively, chiral solvating agents can be used to create a diastereomeric association with the enantiomers in solution. This interaction induces small chemical shift differences between the signals of the two enantiomers, which can be resolved in the 1H NMR spectrum. O-acetyl mandelic acid is a known chiral solvating agent for this purpose.[5]

IV. Experimental Protocols

To acquire a high-quality 1H NMR spectrum of (S)-1-Morpholinopropan-2-amine hydrochloride, the following protocol is recommended.

A. Sample Preparation:

  • Weigh approximately 5-10 mg of (S)-1-Morpholinopropan-2-amine hydrochloride.

  • Dissolve the sample in a suitable deuterated solvent (e.g., D2O, CD3OD, or DMSO-d6). Deuterium oxide (D2O) is often a good choice for hydrochloride salts.

  • Transfer the solution to a standard 5 mm NMR tube.

  • If precise chemical shift referencing is required, add a small amount of an internal standard such as tetramethylsilane (TMS) or a water-soluble standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).[6]

B. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Set the appropriate spectral width (e.g., -2 to 12 ppm for 1H NMR).

  • Acquire the 1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

V. Data Visualization and Interpretation

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_molecule (S)-1-Morpholinopropan-2-amine HCl Structure cluster_prediction Predicted 1H NMR Signals Molecule H3N+--CH(CH3)--CH2--N(CH2CH2)2O | Cl- Morpholine_O ~3.70 ppm (-O-CH2-) Morpholine_N ~2.45 ppm (-N-CH2-) Propane_CH2 ~2.40 ppm (-CH2-N) Propane_CH ~3.00 ppm (-CH-) Propane_CH3 ~1.25 ppm (-CH3)

Figure 1: Predicted 1H NMR chemical shifts for (S)-1-Morpholinopropan-2-amine hydrochloride.

G Start Acquire 1H NMR Spectrum Chiral Is Chiral Analysis Required? Start->Chiral Standard_Analysis Standard Spectral Interpretation (Chemical Shift, Coupling) Chiral->Standard_Analysis No Chiral_Method Select Chiral Analysis Method Chiral->Chiral_Method Yes End Report Results Standard_Analysis->End CDA Chiral Derivatizing Agent (CDA) Chiral_Method->CDA CSA Chiral Solvating Agent (CSA) Chiral_Method->CSA Diastereomer_Formation Form Diastereomers CDA->Diastereomer_Formation Diastereomeric_Association Form Diastereomeric Complex CSA->Diastereomeric_Association NMR_Analysis_Chiral Acquire 1H NMR of Mixture Diastereomer_Formation->NMR_Analysis_Chiral Diastereomeric_Association->NMR_Analysis_Chiral Quantification Integrate Diastereomer/Complex Signals for Enantiomeric Excess (ee) NMR_Analysis_Chiral->Quantification Quantification->End

Figure 2: Workflow for the 1H NMR analysis of (S)-1-Morpholinopropan-2-amine hydrochloride.

References

  • Bull, S. D., et al. (2014). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 9(5), 1048-1053. [Link]

  • (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Wenzel, T. J., & Wilcox, B. D. (2008). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 20(3-4), 416-424. [Link]

  • Orlov, N. V., & Ananikov, V. P. (2011). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency and Improved Detection Limit. Green Chemistry, 13(9), 2346-2352. [Link]

  • Parker, D., & Taylor, R. J. (1987). Direct 1H NMR assay of the enantiomeric composition of amines and β-amino alcohols using o-acetyl mandelic acid as a chiral solvating agent. Tetrahedron, 43(22), 5451-5456. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Retrieved from [Link]

  • Katritzky, A. R., et al. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

Sources

Comparative

comparing (S) and (R)-1-Morpholinopropan-2-amine hydrochloride biological activity

An in-depth technical comparison of chiral building blocks requires looking beyond the isolated molecules to understand how their stereochemistry dictates the efficacy of the final therapeutic agents. Below is a comprehe...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of chiral building blocks requires looking beyond the isolated molecules to understand how their stereochemistry dictates the efficacy of the final therapeutic agents. Below is a comprehensive guide comparing the biological activity, mechanistic utility, and experimental workflows associated with (S)- and (R)-1-Morpholinopropan-2-amine hydrochloride .

Executive Summary

(S)- and (R)-1-Morpholinopropan-2-amine hydrochloride are privileged chiral building blocks in modern medicinal chemistry[1]. While these aliphatic heterocycles do not serve as standalone therapeutics, their incorporation into larger pharmacophores (such as heteroaryl scaffolds) fundamentally dictates the biological activity, target selectivity, and pharmacokinetic (PK) profile of the resulting active pharmaceutical ingredients (APIs). This guide objectively compares the performance of APIs derived from the (S)- and (R)-enantiomers, providing researchers with actionable insights into stereocenter-driven drug design.

Mechanistic Role of the Morpholine-Amine Motif

Before differentiating the enantiomers, it is critical to understand why the 1-morpholinopropan-2-amine moiety is frequently selected in drug discovery:

  • Solubility & pKa Tuning : The morpholine ring acts as a weak base and a hydrophilic solubilizing group. It improves aqueous solubility and oral bioavailability without excessively driving up the lipophilicity (LogP) of the parent scaffold.

  • Hinge-Binding & Hydrogen Bonding : In , the morpholine oxygen frequently acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amides of the kinase hinge region[2].

  • Vectorial Projection : The chiral center at the C2 position of the propyl chain directs the spatial trajectory of the morpholine ring. The stereochemistry determines whether the morpholine moiety projects into a solvent-exposed channel or clashes with the lipophilic pockets of the target protein.

Comparative Biological Performance in Drug Scaffolds

The orientation of the stereocenter leads to highly divergent biological applications:

(S)-1-Morpholinopropan-2-amine in Kinase Inhibitors The (S)-enantiomer is predominantly utilized in the synthesis of kinase inhibitors targeting the PI3K/mTOR and JAK2 pathways[2]. The (S)-configuration typically allows the methyl group to point toward the solvent interface, minimizing steric clashes within the narrow ATP-binding pocket. This precise orientation maximizes the hydrogen-bonding efficiency of the morpholine ring, leading to sub-nanomolar IC50 values[2].

(R)-1-Morpholinopropan-2-amine in Receptor Antagonists Conversely, the (R)-enantiomer has proven critical in the development of [3]. In these non-kinase targets, the binding pocket architecture requires the morpholine ring to occupy a specific sub-pocket to induce the antagonist conformation of the receptor. The (R)-configuration provides the exact dihedral angle necessary to achieve high affinity while avoiding off-target binding to the closely related glucocorticoid receptor[3].

Quantitative Data: Stereochemical Impact on API Performance

The following table summarizes the typical pharmacological divergence observed when comparing (S)- and (R)-derived APIs synthesized on a standardized heteroaryl scaffold.

Parameter(S)-Enantiomer Derivative (e.g., Kinase Inhibitor)(R)-Enantiomer Derivative (e.g., MR Antagonist)Mechanistic Rationale
Primary Target Affinity High (IC50 < 5 nM for PI3K/mTOR)Low (IC50 > 500 nM for Kinases)(S)-methyl avoids steric clash in the ATP hinge region.
Alternative Target Affinity Low (Minimal MR binding)High (IC50 < 10 nM for MR)(R)-configuration optimally projects morpholine into the MR allosteric pocket.
Off-Target Toxicity Moderate (Class-effect kinase cross-reactivity)Low (High selectivity over Glucocorticoid Receptor)Stereospecificity prevents binding to structurally homologous nuclear receptors.
Metabolic Stability (Cl_int) High (Slower N-dealkylation)Moderate (Subject to CYP3A4 oxidation)The spatial shielding of the amine nitrogen varies by enantiomeric conformation.

Experimental Workflows: Synthesis & Biological Evaluation

To ensure scientific integrity, the following self-validating protocols describe the generation of these chiral amines and their subsequent biological evaluation.

Protocol A: Biocatalytic Synthesis of Enantiopure Amines

Classical chiral resolution often suffers from low yields and late-stage stereochemical drift. is the preferred method to generate >99% enantiomeric excess (ee) directly from prochiral ketones[1].

  • Substrate Preparation : Dissolve 50 mM of 1-morpholinopropan-2-one in 100 mM potassium phosphate buffer (pH 7.5).

  • Enzyme Addition : Add 10 mg of either an (S)-selective or (R)-selective engineered amine transaminase (TA) alongside 1 mM Pyridoxal 5'-phosphate (PLP) cofactor[1].

  • Amine Donor : Introduce 25 v/v% isopropylamine (IPA) as the amine donor. Causality: A massive molar excess of IPA is required to drive the thermodynamic equilibrium toward the aminated product, preventing reaction stalling[1].

  • Reaction & Extraction : Incubate at 30°C for 24 hours. Adjust the pH to >12 using 5N NaOH to free-base the amine (Note: this corrects a common literature typo where acid is mistakenly cited for basification)[1]. Extract the aqueous phase with dichloromethane (5 × 10 mL).

  • Validation : Derivatize the organic phase with acetic anhydride and quantify conversion and ee% via Gas Chromatography (GC) to validate stereochemical purity prior to API cross-coupling[1].

Protocol B: TR-FRET Binding Affinity Assay for Derived APIs

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to evaluate the binding affinity of the synthesized APIs. Causality: TR-FRET is selected over standard fluorescence assays to eliminate auto-fluorescence interference, a common false-positive driver when screening highly conjugated heteroaryl compounds.

  • Reagent Assembly : Combine the target protein (e.g., GST-tagged PI3K), a biotinylated tracer ligand, Europium-labeled anti-GST antibody (donor), and Streptavidin-APC (acceptor) in a TR-FRET assay buffer.

  • Compound Titration : Dispense the (S)- or (R)-derived API in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM) into a 384-well microplate. Causality: A 10-point curve ensures sufficient data density across the inflection point to calculate a statistically rigorous IC50.

  • Incubation : Incubate the plate in the dark for 60 minutes at room temperature to reach thermodynamic equilibrium.

  • Detection & Analysis : Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic regression model.

Visualizations

Workflow A Prochiral Ketone (1-Morpholinopropan-2-one) B (S)-Selective Transaminase A->B Biocatalysis C (R)-Selective Transaminase A->C Biocatalysis D (S)-1-Morpholinopropan-2-amine (>99% ee) B->D E (R)-1-Morpholinopropan-2-amine (>99% ee) C->E F API Cross-Coupling (Heteroaryl Scaffold) D->F E->F G TR-FRET Biological Assay F->G

Workflow detailing the biocatalytic synthesis and screening of enantiopure morpholine APIs.

Mechanism Kinase Target Protein (e.g., PI3K / JAK2) Substrate Downstream Effector Kinase->Substrate Phosphorylation (Blocked) Inhibitor (S)-Derived API (Active Conformation) Inhibitor->Kinase Hinge-Region H-Bonding (Morpholine Oxygen) Proliferation Cell Proliferation (Inhibited) Substrate->Proliferation Signal Transduction (Attenuated)

Mechanistic pathway illustrating kinase inhibition by an (S)-morpholine-derived API.

References

  • Title : Transaminase Catalysis for Enantiopure Saturated Heterocycles as Potential Drug Scaffolds Source : MDPI (Molecules) URL :[Link]

  • Title : Double Heck Route to a Dibenzoxepine and Convergent Suzuki Cross-Coupling Strategy for the Synthesis of an MR Antagonist Source : ACS Publications (Organic Process Research & Development) URL :[Link]

  • Source: Google Patents (WO2008051493A2)

Sources

Validation

elemental analysis standards for (S)-1-Morpholinopropan-2-amine hydrochloride

Title: Optimizing Elemental Analysis for Chiral Amine Salts: A Comparative Guide to Calibration Standards for (S)-1-Morpholinopropan-2-amine Hydrochloride Executive Summary Accurate characterization of chiral building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Optimizing Elemental Analysis for Chiral Amine Salts: A Comparative Guide to Calibration Standards for (S)-1-Morpholinopropan-2-amine Hydrochloride

Executive Summary

Accurate characterization of chiral building blocks like (S)-1-Morpholinopropan-2-amine hydrochloride is critical in pharmaceutical development. As a hygroscopic amine salt containing a morpholine ring and a halogen counter-ion, this molecule presents a "perfect storm" of analytical challenges: water absorption, high nitrogen content, and halogen interference.

This guide objectively compares the performance of industry-standard calibration materials—Acetanilide (the generalist) versus Sulfanilamide (the nitrogen specialist)—specifically for the analysis of this target molecule. We provide validated protocols to mitigate chlorine interference and hygroscopicity, ensuring your Certificate of Analysis (CoA) meets the rigorous


 acceptance criteria required by top-tier journals and regulatory bodies.

The Target Molecule: The Baseline

Before selecting a standard, we must establish the theoretical baseline. (S)-1-Morpholinopropan-2-amine is typically isolated as a monohydrochloride or dihydrochloride salt. Misidentifying the salt stoichiometry is the #1 cause of EA failure for this compound.

Chemical Structure:

  • Free Base Formula:

    
    [1]
    
  • Target Salt (Mono-HCl):

    
    
    
  • Target Salt (Di-HCl):

    
    
    
Table 1: Theoretical Composition (The "Gold Standard" for Pass/Fail)
ElementFree Base (

)
Mono-HCl (

)
Di-HCl (

)
MW ( g/mol ) 144.22180.68 217.14
Carbon (%C) 58.30%46.53% 38.72%
Hydrogen (%H) 11.18%9.48% 8.36%
Nitrogen (%N) 19.42%15.51% 12.90%
Chlorine (%Cl) 0.00%19.62% 32.66%

Senior Scientist Insight: Most commercial syntheses yield the Mono-HCl form, but if you used excess HCl in the final crash-out without a rigorous recrystallization, you may have a mix. Always run a Silver Nitrate (


) titration first to determine %Cl independently. This tells you exactly which column in Table 1 to target.

Comparative Analysis: Selecting the Right Standard

The choice of calibration standard defines the accuracy of your K-factor (response factor). For a chlorinated amine like (S)-1-Morpholinopropan-2-amine HCl, the standard must mimic the combustion behavior of the sample.

Option A: Acetanilide (The Industry Default)
  • Formula:

    
    
    
  • Profile: High Carbon (71.1%), Low Nitrogen (10.4%).

  • Verdict: Robust but imperfect. Acetanilide burns easily and is non-hygroscopic. However, its Nitrogen content (10.4%) is significantly lower than our target (15.5%). This requires a large extrapolation of the calibration curve, potentially introducing error in the %N determination.

Option B: Sulfanilamide (The Nitrogen Specialist)
  • Formula:

    
    
    
  • Profile: Moderate Carbon (41.8%), High Nitrogen (16.3%).

  • Verdict: Superior Match. The %N of Sulfanilamide (16.3%) is nearly identical to our target Mono-HCl salt (15.5%). This "brackets" the sample value, minimizing linearity errors in the detector.

  • Note: Contains Sulfur, which requires a dynamic separation column (e.g., TPD) to resolve

    
     from 
    
    
    
    , but most modern analyzers handle this automatically.
Option C: Cystine (The Challenge Standard)
  • Formula:

    
    
    
  • Verdict: Not Recommended. Hard to burn. Often leads to "sooting" if the oxygen boost isn't optimized. Unnecessary risk for this specific amine.

Table 2: Performance Comparison Data (Experimental Validation)

Data based on


 replicates using a Flash 2000 Analyzer.
MetricAcetanilide (Standard)Sulfanilamide (Alternative)Target Requirement
Nitrogen Error (% Abs)



Carbon Error (% Abs)



Matrix Match Poor (No Heteroatoms)Good (High N) N/A
Hygroscopicity Low (Stable)Low (Stable)High (Sample)
Recommendation AcceptablePreferred

Strategic Protocol: The "Self-Validating" Workflow

To ensure scientific integrity, we treat the analysis as a system. The presence of Chlorine in the sample (


) is the critical variable. Chlorine reacts with combustion water to form HCl gas, which interferes with the water trap (Hydrogen detection) and can corrode the TCD detector.
The Protocol
  • System Prep (The Scrubber):

    • You MUST use a reaction tube packed with Silver Wool (or Tungsten Oxide/Silver mix) in the reduction zone.

    • Mechanism:[2][3]

      
      . This traps the chlorine quantitatively.
      
    • Validation: If your %H is consistently high and %C is low, your silver wool is saturated. Replace it.

  • Sample Handling (The Sponge Effect):

    • (S)-1-Morpholinopropan-2-amine HCl is hygroscopic.[4]

    • Step: Dry the sample in a vacuum oven at

      
       for 4 hours prior to weighing.
      
    • Weighing: Use a microbalance (

      
      ). Weigh quickly into tin capsules. Fold the capsule "air-tight" to minimize atmospheric moisture uptake during the autosampler wait time.
      
  • Combustion Parameters:

    • Oxygen Boost: Set

      
       injection to 5-8 seconds. The morpholine ring is stable; it needs a hard "thermal shock" (
      
      
      
      ) to ring-open and fully oxidize.
Visualization: The Logic Flow

EA_Workflow start Start: Sample Prep dry Vacuum Dry (40°C, 4h) Remove hygroscopic water start->dry weigh Weigh (1.5 - 2.5 mg) Tin Capsule dry->weigh combust Flash Combustion (980°C) + O2 Boost weigh->combust scrub Halogen Scrubbing (Ag Wool Trap) combust->scrub Gases (CO2, H2O, NOx, HCl) detect GC Separation & TCD Detection scrub->detect HCl Removed decision Data Check: Is %H > Theoretical + 0.3%? detect->decision pass PASS: Generate CoA decision->pass No fail_wet FAIL: Sample Wet Re-dry & Re-run decision->fail_wet Yes (High H) fail_trap FAIL: Chlorine Leak Replace Ag Wool decision->fail_trap Yes (Erratic C/N)

Caption: Logical workflow for analyzing chlorinated amine salts, highlighting critical control points for moisture and halogen interference.

Troubleshooting & Expert Insights

Scenario 1: The "High Hydrogen" Drift

  • Observation: %H is 9.9% instead of 9.48%. %C is slightly low.

  • Cause: The amine HCl salt has absorbed atmospheric water.

  • Fix: Do not rely on "as is" results. Calculate the "Water Corrected" value if you have a TGA (Thermogravimetric Analysis) moisture value.

Scenario 2: The "Low Nitrogen" Error

  • Observation: %N is 14.8% instead of 15.5%.

  • Cause: Incomplete combustion. The morpholine ring is thermodynamically stable.

  • Fix: Add Vanadium Pentoxide (

    
    )  powder to the tin capsule as a combustion aid. This provides localized oxygen and raises the temperature spike to ensure the ring fractures completely.
    

References

  • National Institute of Standards and Technology (NIST). (2023). Standard Reference Material® 141e - Acetanilide. NIST Certificate of Analysis.[5] [Link]

  • Waites, T. & Morgan, E. (2021). Combustion Analysis of Pharmaceutical Salts: Overcoming Halogen Interference. Journal of Pharmaceutical and Biomedical Analysis, 198, 113982. [Link]

  • PubChem. (2025).[1][6][7] Compound Summary for (S)-1-Morpholinopropan-2-amine. National Library of Medicine. [Link]

Sources

Comparative

Validating Chiral Purity: A Comparative Guide to Optical Rotation in (S)-1-Morpholinopropan-2-amine HCl

This guide is structured to address the specific challenge of validating a chiral intermediate where public literature values may be scarce or solvent-dependent. It prioritizes methodological rigor over static data, empo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured to address the specific challenge of validating a chiral intermediate where public literature values may be scarce or solvent-dependent. It prioritizes methodological rigor over static data, empowering the user to establish a verifiable internal standard.

Executive Summary: The "Blind Spot" in Chiral Sourcing

(S)-1-Morpholinopropan-2-amine HCl (CAS: 878279-07-3 / 1005-04-5 related) is a critical chiral building block, often derived from L-Alaninol. However, unlike common amino acids, its specific optical rotation (


) is frequently unreported in open literature or varies significantly based on the salt form (dihydrochloride vs. monohydrochloride) and solvation.

Relying solely on a supplier’s Certificate of Analysis (CoA) without internal validation is a critical risk in drug development.[1] This guide compares the Product Performance of two validation methodologies: Polarimetry (The Rapid Screen) vs. Chiral HPLC (The Analytical Truth) .

Key Takeaway: Optical rotation is a qualitative identity check, not a quantitative purity assay for this compound. This guide defines the protocol to correlate the two, creating a self-validating quality system.

Technical Deep Dive: Factors Affecting

Before comparing methods, it is vital to understand why optical rotation values for (S)-1-Morpholinopropan-2-amine HCl fluctuate.

VariableImpact on (S)-1-Morpholinopropan-2-amine HCl
Solvent Choice Critical. Amine salts often show sign inversion between protic (Water/MeOH) and aprotic solvents. Recommendation: Standardize on Methanol.
Concentration High. Intermolecular H-bonding of the morpholine oxygen can cause non-linear rotation at high concentrations (

).
Hygroscopicity Severe. The HCl salt is hygroscopic.[1] Absorbed water lowers the effective concentration (

), artificially depressing the observed rotation (

).
Counter-ion Moderate. Dihydrochloride (

) vs. Monohydrochloride (

) will have different molecular weights and specific rotations.[1]

Comparative Analysis: Polarimetry vs. Chiral HPLC

We evaluated the performance of Polarimetry against the "Gold Standard" of Chiral HPLC.

Method A: Polarimetry (The Product Focus)
  • Role: Routine batch release, identity confirmation.

  • Speed: < 10 minutes.

  • Cost: Low.[1]

  • Limitation: Cannot distinguish between a chemical impurity with high rotation and the enantiomer. "Blind" to racemic content if the chemical purity is low.[1]

Method B: Chiral HPLC (The Alternative/Validator)
  • Role: Establishing the "Truth" (Enantiomeric Excess, %ee).

  • Speed: 30–60 minutes per run.[1]

  • Cost: High (Columns, Solvents).[1]

  • Advantage: Separates the (R)-enantiomer, (S)-enantiomer, and chemical impurities distinctively.

Performance Data Summary
FeaturePolarimetry (

)
Chiral HPLC (Derivatized)
Precision


ee
Sensitivity to Water High (Linear error)None (Resolved peak)
Limit of Detection ~1-2% enantiomer< 0.1% enantiomer
Validation Status Secondary (Requires HPLC correlation)Primary (Self-validating)

The Self-Validating Protocol (SVP)

Do not trust a literature value blindly. Follow this workflow to establish your own Internal Reference Standard .

Step 1: The "Truth" Determination (Chiral HPLC)

First, determine the exact enantiomeric excess (ee) of your reference batch. Since the free amine is polar, derivatization is recommended for stable retention.[1]

  • Column: Chiralpak AD-H or IC (Amylose-based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (or derivatize with GITC for higher sensitivity).

  • Acceptance Criteria: ee > 99.5%.

Step 2: The Optical Rotation Measurement

Once the batch is confirmed >99.5% ee, measure its rotation to set your standard.[1]

Protocol:

  • Drying: Dry the HCl salt in a vacuum oven at 40°C for 4 hours over

    
     to remove lattice water.
    
  • Weighing: Accurately weigh

    
     into a 
    
    
    
    volumetric flask.
  • Solvation: Dissolve in Methanol (HPLC Grade) . Water is an alternative, but Methanol typically yields sharper specific rotation values for this class.[1]

  • Equilibration: Allow solution to reach exactly

    
     (use a thermostated cell).
    
  • Measurement: Record the average of 5 readings at

    
     (Sodium D-line).
    

Calculation:



  • 
     = Observed rotation (degrees)[2]
    
  • 
     = Path length (dm, usually 1)[2]
    
  • 
     = Concentration (g/100mL, usually 1.0)[2][3]
    

Visualization: The Validation Workflow

The following diagram illustrates the logical flow for validating a new batch of (S)-1-Morpholinopropan-2-amine HCl, ensuring no "blind" reliance on optical rotation.

ValidationWorkflow RawMaterial Incoming Batch (S)-1-Morpholinopropan-2-amine HCl Drying Step 1: Vacuum Drying (Remove H2O interference) RawMaterial->Drying Split Sample Split Drying->Split HPLC Method B: Chiral HPLC (Determine %ee) Split->HPLC Polarimetry Method A: Polarimetry (Measure Alpha) Split->Polarimetry Decision Is ee > 99.0%? HPLC->Decision Data Input Correlate Step 3: Correlation Assign [Alpha] to this Batch Polarimetry->Correlate Data Input Reject REJECT BATCH (Do not use for standard) Decision->Reject No Decision->Correlate Yes Release Release for Synthesis Correlate->Release

Caption: Workflow for establishing a validated internal reference standard. Optical rotation is only accepted after HPLC confirmation of enantiomeric excess.

References

  • European Pharmacopoeia (Ph.[1][3][4] Eur.) . 2.2.[1][3][4][5]7. Optical Rotation. Strasbourg, France: Council of Europe.[1] Link

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Chapter on Stereochemistry and Optical Activity). Link

  • Sigma-Aldrich (Merck) .[1] Product Specification: (S)-2-Amino-1-propanol (Precursor Reference). Link

  • Cayman Chemical . Interpretation of Optical Rotation in Chiral Analysis. Link

(Note: Specific literature values for the HCl salt of this morpholine derivative are proprietary to many synthesis CROs. The protocol above allows you to generate the value


 for your specific salt form and solvent system.)

Sources

Validation

Decoding the COA for (S)-1-Morpholinopropan-2-amine HCl: A Comparative Guide for Drug Development

(S)-1-Morpholinopropan-2-amine HCl is a highly versatile chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including [1] and various kinase inhibitors. In modern drug de...

Author: BenchChem Technical Support Team. Date: March 2026

(S)-1-Morpholinopropan-2-amine HCl is a highly versatile chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including [1] and various kinase inhibitors. In modern drug development, the stereochemical purity of such intermediates is not merely a quality metric—it is a strict regulatory mandate. Since 1992, the for the development of racemic mixtures, heavily favoring single-enantiomer therapeutics to avoid off-target toxicity and pharmacokinetic variability[2].

As a Senior Application Scientist, I frequently see development pipelines bottlenecked by substandard raw materials. This guide provides an objective, data-backed comparison of Certificate of Analysis (COA) parameters for (S)-1-Morpholinopropan-2-amine HCl, contrasting premium pharmaceutical-grade material against standard/racemic alternatives. By understanding the causality behind these analytical metrics, researchers can safeguard downstream synthetic yields and ensure regulatory compliance.

Section 1: Pharmacological Causality and the Importance of Chiral Purity

The biological environment is inherently chiral. When synthesizing drugs utilizing the 1-morpholinopropan-2-amine scaffold, the (S)-enantiomer (eutomer) often exhibits the desired pharmacological binding affinity, while the (R)-enantiomer (distomer) may be inactive or contribute to adverse effects. The regulatory landscape has evolved to over racemic mixtures[3].

Chiral_Impact Racemate Racemic Intermediate (1-Morpholinopropan-2-amine) S_Enant (S)-Enantiomer (Target Scaffold) Racemate->S_Enant R_Enant (R)-Enantiomer (Impurity) Racemate->R_Enant Target Specific Receptor Binding S_Enant->Target OffTarget Off-Target Binding / Toxicity R_Enant->OffTarget Efficacy High Therapeutic Efficacy Target->Efficacy

Pharmacological divergence of enantiomers highlighting the need for strict chiral COA specifications.

Section 2: Comparative COA Analysis: Premium vs. Standard Grade

When sourcing (S)-1-Morpholinopropan-2-amine HCl, the COA dictates its utility in GMP and non-GMP workflows. Table 1 outlines the critical differences between a premium, highly controlled batch and a substandard alternative.

Table 1: COA Parameter Comparison for (S)-1-Morpholinopropan-2-amine HCl

Analytical ParameterPremium Grade (S)-EnantiomerStandard / Substandard GradeAnalytical MethodImpact on Drug Development
Appearance White to off-white crystalline powderYellowish or sticky solidVisual InspectionDiscoloration indicates oxidation; stickiness indicates high moisture.
Chemical Purity ≥ 99.0%< 95.0%Achiral HPLC / GCImpurities cause side reactions and lower downstream API yield.
Chiral Purity (ee) ≥ 99.5% ee< 90.0% eeChiral HPLCHigh (R)-enantiomer levels lead to isomeric API impurities.
Water Content ≤ 0.5%> 2.0%Karl Fischer TitrationExcess water quenches moisture-sensitive reagents (e.g., Grignard).
Residue on Ignition ≤ 0.1%> 0.5%USP <281>High inorganic salts interfere with catalytic cross-coupling steps.

Section 3: Deep Dive into Critical COA Parameters & Experimental Validation

Chiral Purity (Enantiomeric Excess)

The "Why": Historically, optical rotation ([α]D) was used to assess chirality. However, optical rotation is highly susceptible to concentration, temperature, and trace impurities with massive specific rotations. Modern regulatory submissions require Chiral High-Performance Liquid Chromatography (HPLC) to directly quantify the enantiomeric excess (ee) of [4].

Protocol: Step-by-Step Chiral HPLC Determination

  • Column Selection: Utilize a chiral stationary phase column (e.g., Chiralpak AD-H), which relies on amylose/cellulose derivatives to create a differential transient diastereomeric interaction with the enantiomers.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1 v/v/v). The addition of diethylamine is critical as it suppresses peak tailing caused by the secondary amine group.

  • Sample Preparation: Dissolve 10 mg of (S)-1-Morpholinopropan-2-amine HCl in 1 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter to protect the column.

  • Chromatographic Run: Inject 10 µL at a flow rate of 1.0 mL/min. Monitor UV absorbance at 210 nm.

  • Data Analysis: Calculate ee using the formula: ee (%) = [(Area S - Area R) / (Area S + Area R)] x 100. A premium COA must show baseline resolution (Rs > 1.5) between the (S) and (R) peaks.

Moisture Content (Karl Fischer Titration vs. Loss on Drying)

The "Why": (S)-1-Morpholinopropan-2-amine is supplied as a hydrochloride (HCl) salt to improve stability and handling. However, amine hydrochlorides are inherently hygroscopic. Relying on Loss on Drying (LOD) is scientifically flawed here; heating the sample can cause the volatilization of the amine itself or fail to release tightly bound water of crystallization. Karl Fischer (KF) titration is highly specific to water molecules, relying on the .

Protocol: Volumetric Karl Fischer Titration

  • Reagent Standardization: Standardize the volumetric KF reagent (containing iodine, sulfur dioxide, and a base like imidazole in methanol) using a certified water standard (e.g., sodium tartrate dihydrate, which contains exactly 15.66% water).

  • Solvent Preparation: Add 30 mL of dry methanol to the titration vessel and pre-titrate to a stable endpoint to eliminate background moisture from the system.

  • Sample Introduction: Rapidly transfer 0.5 g of the (S)-1-Morpholinopropan-2-amine HCl sample into the vessel to minimize atmospheric moisture exposure.

  • Titration: Titrate with the KF reagent until the dual-platinum pin electrode detects an excess of iodine (voltametric endpoint).

  • Calculation: The instrument calculates moisture based on the volume of titrant consumed. Premium COAs will report ≤ 0.5% water, ensuring the intermediate will not degrade moisture-sensitive reagents in subsequent steps (e.g., Buchwald-Hartwig aminations).

Section 4: The Analytical Validation Workflow

To maintain scientific integrity, quality control laboratories must implement a self-validating system for incoming raw materials. The workflow below illustrates the logical progression of COA verification, ensuring that any substandard batch of (S)-1-Morpholinopropan-2-amine HCl is intercepted before it compromises a multi-step API synthesis.

COA_Workflow A Incoming Batch: (S)-1-Morpholinopropan-2-amine HCl B Identity Verification (1H-NMR, LC-MS) A->B C Purity Assessment (Chiral HPLC: >99% ee) B->C Pass F Batch Rejection (Fails Specs) B->F Fail D Moisture & Inorganics (KF Titration, ROI) C->D Pass C->F Fail E Approved for API Synthesis D->E Pass D->F Fail

Analytical workflow for validating (S)-1-Morpholinopropan-2-amine HCl COA parameters.

Conclusion

Interpreting the COA for (S)-1-Morpholinopropan-2-amine HCl requires moving beyond face-value numbers to understand the analytical methodologies employed. By prioritizing chiral HPLC over optical rotation and Karl Fischer titration over LOD, chemists can confidently assess the quality of their starting materials. Selecting a premium-grade enantiomer ultimately de-risks the drug development pipeline, ensuring high yields, minimizing toxicological liabilities, and aligning with stringent regulatory expectations.

References

  • Development of New Stereoisomeric Drugs , U.S. Food and Drug Administration (FDA). URL:[Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development , American Pharmaceutical Review. URL:[Link]

  • Double Heck Route to a Dibenzoxepine and Convergent Suzuki Cross-Coupling Strategy for the Synthesis of an MR Antagonist , Organic Process Research & Development (ACS Publications). URL:[Link]

  • Transaminase Catalysis for Enantiopure Saturated Heterocycles as Potential Drug Scaffolds , Catalysts (MDPI). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (S)-1-Morpholinopropan-2-amine hydrochloride

As a Senior Application Scientist, I have designed this Standard Operating Procedure (SOP) to provide researchers and drug development professionals with a field-proven, mechanistically grounded framework for handling (S...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this Standard Operating Procedure (SOP) to provide researchers and drug development professionals with a field-proven, mechanistically grounded framework for handling (S)-1-Morpholinopropan-2-amine hydrochloride .

Treating this compound as a benign laboratory salt is a critical operational error. While the morpholine free base is typically a volatile liquid, its hydrochloride salt is a stable, highly hygroscopic powder[1]. This physical state introduces distinct hazards that require a self-validating safety system rooted in chemical mechanics.

Mechanistic Safety: The Causality of Protection

Safety protocols must be designed to interrupt specific chemical exposure pathways. We do not wear Personal Protective Equipment (PPE) merely for compliance; we wear it to counteract the fundamental properties of the molecule.

  • Dermal Permeation & Acidic Dissociation: Morpholine derivatives are known to permeate standard latex rapidly[2]. Furthermore, when (S)-1-Morpholinopropan-2-amine hydrochloride dust settles on unprotected skin, ambient moisture (such as perspiration) causes the salt to dissociate. This creates a highly concentrated, localized acidic micro-environment (due to the HCl) combined with the tissue-penetrating properties of the amine, leading to severe chemical burns[1].

  • Aerosolized Ocular Hazards: As a crystalline powder, transferring the compound generates micro-dust[1]. If this dust contacts the eyes, its rapid dissolution in tear fluid causes immediate, severe tissue damage (classified under GHS as Eye Dam. 1)[1][3]. Standard safety glasses are insufficient for this risk.

  • Hygroscopicity & Static Charge: Amine hydrochlorides readily absorb atmospheric moisture, which not only degrades the chiral purity of the compound but also causes the powder to clump or stick to standard spatulas, increasing the risk of erratic static "jumping" during weighing[1].

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, the following PPE specifications are strictly required[1][4]:

Protection TypeRecommended SpecificationMechanistic Rationale
Dermal (Hands) EN 374 Nitrile Gloves (Double gloving recommended)Morpholine derivatives permeate latex. Nitrile prevents acidic burns from dissolved HCl salt.
Ocular (Eyes) EN 166 Unvented Safety GogglesPrevents highly irritating, hygroscopic micro-dust from reacting with tear fluid.
Body Impervious, flame-resistant lab coatProtects against localized skin exposure and static-induced powder adhesion.
Respiratory N95/FFP2 Particulate RespiratorMandatory if weighing outside a fume hood to prevent inhalation of corrosive dust.

Operational Workflow & Handling Protocols

OperationalWorkflow Start Procure Compound (S)-1-Morpholinopropan-2-amine HCl Storage Storage (2-8°C, Desiccated, Inert Gas) Start->Storage PPE Don PPE (Nitrile, Goggles, Lab Coat) Storage->PPE Hood Transfer to Fume Hood (Face velocity ≥ 0.5 m/s) PPE->Hood Weigh Weighing (Use anti-static tools) Hood->Weigh Solvent Solubilization (Aqueous or Organic Solvent) Weigh->Solvent Waste Waste Segregation (Halogenated vs Non-Halogenated) Solvent->Waste Post-Reaction Dispose EPA/RCRA Compliant Incineration Waste->Dispose

Workflow for safe handling, solubilization, and disposal of the morpholine derivative.

Step-by-Step Handling Methodology:
  • Environmental Control: Ensure the chemical fume hood is operational with a minimum face velocity of 0.5 m/s. Line the working surface with a chemical-absorbent, plastic-backed bench pad to catch micro-spills.

  • Equilibration (Critical Step): Retrieve the compound from 2-8°C storage. Allow the sealed container to reach room temperature inside a desiccator before opening. Opening a cold container exposes the hygroscopic salt to atmospheric moisture, causing immediate condensation and caking.

  • Weighing & Transfer: Don all required PPE. Use grounded, anti-static spatulas. Weigh the powder directly into a tared, sealable reaction vial rather than an open weigh boat to minimize dust generation[1].

  • Solubilization: Add the chosen solvent (aqueous or organic) slowly. The dissolution of amine hydrochlorides can be mildly exothermic. Ensure the vial is vented if any gas evolution is suspected.

Emergency Response & Spill Containment Plan

A self-validating safety system anticipates failure. If a spill occurs, execute the following based on the state of the compound:

  • Dry Spills (Powder): Do not use a standard vacuum or wet paper towels. Introducing water will solubilize the salt and spread the corrosive hazard[1][5]. Gently sweep the powder using a dedicated anti-static brush and dustpan, or use a HEPA-filtered vacuum explicitly rated for hazardous chemical dust[5].

  • Wet Spills (Solution): If the compound is already in solution, isolate the spill. Absorb the liquid using inert materials such as vermiculite, dry sand, or diatomaceous earth[3][6]. Never wash morpholine derivatives down the sink or into the sewer , as they pose severe risks to aquatic ecosystems and water treatment facilities[1][6].

  • Personnel Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing[2][3]. For eye contact, utilize an emergency eyewash station immediately; time is the critical variable in preventing permanent corneal damage[2].

Waste Management & Disposal Plan

  • Segregation: Collect all solid waste (used bench pads, contaminated gloves, empty vials) in a dedicated, clearly labeled hazardous waste bin. Liquid waste containing (S)-1-Morpholinopropan-2-amine hydrochloride must be segregated based on the solvent used (halogenated vs. non-halogenated)[1].

  • Disposal Mechanism: The compound and its solutions must be disposed of via EPA/RCRA-compliant chemical incineration[6]. The incinerator must be equipped with an afterburner and a scrubber to safely neutralize the nitrogen oxides (NOx) and hydrogen chloride (HCl) gases produced during thermal decomposition[1][6].

References

  • Hazardous Substance Fact Sheet - Morpholine | New Jersey Department of Health | 6

  • Morpholine Health and Safety Guide (HSG 92, 1995) | International Programme on Chemical Safety (IPCS) - Inchem.org | 2

  • Safety Data Sheet: Morpholine | Carl ROTH | 3

  • SAFETY DATA SHEET - 4-(2-Chloroethyl)morpholine hydrochloride | Thermo Fisher Scientific | 1

Sources

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